4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
Description
Properties
IUPAC Name |
4-azido-1-hydroxy-2,2,6,6-tetramethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7,14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMAVUZUFMNQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N=[N+]=[N-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00980010 | |
| Record name | 4-Azido-2,2,6,6-tetramethylpiperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00980010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63697-61-0 | |
| Record name | NSC300606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Azido-2,2,6,6-tetramethylpiperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00980010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Azido-Functionalized Tetramethylpiperidine Derivatives for Advanced Chemical Biology
This guide provides a comprehensive technical overview of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine and its corresponding nitroxide radical, 4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO). It is designed for researchers, chemists, and drug development professionals who seek to leverage these bifunctional molecules for advanced applications in bioconjugation, spin labeling, and materials science. We will delve into their core properties, synthesis, reactivity, and field-proven applications, providing both the theoretical basis and practical methodologies required for successful implementation.
Introduction: A Tale of Two Moieties
The family of 2,2,6,6-tetramethylpiperidine derivatives represents a cornerstone of modern chemistry, prized for their stability and unique redox properties. Within this family, two compounds stand out for their exceptional utility in chemical biology: this compound and its oxidized counterpart, the stable nitroxide radical 4-Azido-TEMPO.
These molecules ingeniously combine two powerful chemical functionalities into a single, robust scaffold:
-
The Azido Group (-N₃): A versatile chemical handle for "click chemistry," enabling highly efficient and specific covalent ligation to alkyne-modified biomolecules.[1][2]
-
The Hydroxylamine/Nitroxide Redox Pair: The core of the piperidine derivative, this functionality allows for either stable radical character (the nitroxide, N-O•) for applications like Electron Paramagnetic Resonance (EPR) spectroscopy, or its reduced hydroxylamine form (N-OH), which can act as a precursor or a redox-active agent in biological systems.[3][4]
This guide will treat both compounds in parallel, as they are chemically interconvertible and their applications are often linked. The hydroxylamine is the diamagnetic precursor, while the nitroxide is the paramagnetic reporter, and understanding their relationship is key to unlocking their full potential.
Core Molecular Properties and Characterization
The fundamental difference between these two molecules lies in the oxidation state of the nitrogen atom at the 1-position of the piperidine ring. This single electronic difference imparts dramatically different physical and chemical properties.
Caption: Redox relationship between the hydroxylamine and nitroxide forms.
Table 1: Physicochemical Properties
| Property | This compound | 4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO) |
| Synonyms | TEMPOH-Azide | 4-Azido-TEMPO, N₃-TEMPO |
| CAS Number | 1216863-00-1[5] | 63697-61-0[1] |
| Molecular Formula | C₉H₁₉N₄O | C₉H₁₇N₄O |
| Molecular Weight | 199.28 g/mol | 197.27 g/mol [1][6] |
| Appearance | White to off-white solid (predicted) | Orange crystalline powder[1] |
| Melting Point | Data not widely available | 68 - 71 °C[1] |
| Key Feature | Diamagnetic, NMR-active | Paramagnetic, EPR-active |
Spectroscopic Insights
-
Nuclear Magnetic Resonance (NMR): The hydroxylamine form provides sharp, well-resolved signals typical of diamagnetic organic molecules. In contrast, NMR spectra of the nitroxide (4-Azido-TEMPO) are characterized by significant line broadening due to its paramagnetic nature, often rendering signals undetectable. This difference is a reliable method for monitoring the redox conversion between the two states.
-
Infrared (IR) Spectroscopy: Both compounds will exhibit a strong, sharp absorption band around 2100 cm⁻¹, which is characteristic of the azide functional group. The hydroxylamine will additionally show a broad O-H stretching band around 3200-3600 cm⁻¹.
-
Electron Paramagnetic Resonance (EPR): EPR spectroscopy is the definitive technique for characterizing the nitroxide form. 4-Azido-TEMPO will display a characteristic three-line spectrum arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus of the nitroxide group. The shape and width of these lines are highly sensitive to the molecule's rotational motion and its local environment, forming the basis of its use as a spin label.[7]
Synthesis and Chemical Reactivity
The most common synthetic route involves the preparation of 4-Azido-TEMPO from a commercially available precursor, which can then be reduced to the target hydroxylamine if desired.
Caption: General synthetic workflow for azido-functionalized piperidines.
Protocol 1: Synthesis of 4-Azido-TEMPO
This protocol is adapted from established literature procedures.[6] The rationale is a two-step conversion of the robust hydroxyl group into a good leaving group (tosylate), followed by nucleophilic substitution with azide.
-
Step 1: Tosylation of 4-Hydroxy-TEMPO (TEMPOL)
-
Dissolve 1 equivalent of TEMPOL in anhydrous pyridine in an ice bath.
-
Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Quench the reaction by pouring it into ice-water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-tosyloxy-TEMPO.
-
-
Step 2: Azide Displacement
-
Dissolve the crude 4-tosyloxy-TEMPO from the previous step in dimethylformamide (DMF).
-
Add 1.5-2.0 equivalents of sodium azide (NaN₃).
-
Heat the mixture to 60-80 °C and stir for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction, dilute with water, and extract the product into an organic solvent.
-
Wash the organic layer thoroughly with water to remove DMF, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting orange solid by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure 4-Azido-TEMPO.
-
Protocol 2: Reduction to this compound
The conversion of the nitroxide to the hydroxylamine is a straightforward reduction. Sodium ascorbate is a mild, biocompatible reducing agent, making it ideal if the product is intended for biological applications.
-
Dissolve the purified 4-Azido-TEMPO in a suitable solvent like methanol or a water/THF mixture.
-
Add a freshly prepared aqueous solution of sodium ascorbate (2-3 equivalents) dropwise.
-
Stir at room temperature. The disappearance of the orange color is a visual indicator of the reduction.
-
Monitor the reaction by TLC. The product, being more polar, will have a lower Rf value than the starting nitroxide.
-
Once complete, remove the solvent under reduced pressure. Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the hydroxylamine product.
Core Reactivity: The Azide Group and Click Chemistry
The primary utility of the azide handle is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[2][8] This reaction forms a stable triazole linkage between the azide-functionalized piperidine and an alkyne-containing molecule.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
This reaction is exceptionally reliable due to its high yield, specificity (forming only the 1,4-regioisomer), and tolerance of a wide range of functional groups and aqueous conditions, making it perfect for bioconjugation.[9]
Applications in Research and Drug Development
Site-Directed Spin Labeling (SDSL)
The most prominent application is in SDSL, a powerful technique that uses EPR spectroscopy to study the structure and dynamics of macromolecules.[7]
Workflow:
-
Introduce an Alkyne: A target biomolecule (e.g., a protein) is genetically engineered to contain a non-native amino acid with an alkyne side chain.
-
Click Reaction: The alkyne-modified protein is reacted with 4-Azido-TEMPO via the CuAAC reaction. This covalently attaches the paramagnetic TEMPO label to a specific site.
-
EPR Analysis: The EPR spectrum of the labeled protein provides rich information about the local environment of the spin label, including solvent accessibility, secondary structure, and conformational changes upon binding to other molecules.[10]
Bioconjugation and Drug Delivery
The azide group on either the hydroxylamine or nitroxide allows for their conjugation to drugs, imaging agents, or delivery vehicles (like polymers or nanoparticles) that bear an alkyne handle.[1] This can be used to:
-
Create targeted drug-delivery systems.
-
Develop redox-active drugs whose activity can be modulated by the local cellular environment.
-
Attach probes for multimodal imaging (e.g., combining the EPR-activity of the nitroxide with a fluorescent alkyne).
Redox Modulation and Antioxidant Research
TEMPO derivatives, particularly the reduced hydroxylamine form and its parent compound TEMPOL, are known to be potent antioxidants and scavengers of reactive oxygen species (ROS).[4][11] They can catalytically detoxify species like superoxide. The azido derivative allows these redox-active cores to be tethered to specific cellular compartments or biomolecules to study localized oxidative stress or to develop targeted antioxidant therapies.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are paramount. The information below is synthesized from safety data for structurally related compounds.[12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid creating dust. Avoid contact with skin and eyes. Organic azides can be energetic, though this class of compounds is generally stable. Avoid heat, shock, and friction.
-
Health Hazards: These compounds are expected to be harmful if swallowed.[15] They can cause skin irritation and serious eye damage.[12][15]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[12]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at -15 °C is recommended.[1] Keep away from incompatible materials such as strong acids and oxidizing agents.
Conclusion
This compound and its nitroxide radical, 4-Azido-TEMPO, are powerful bifunctional tools for the modern researcher. They provide a robust and validated bridge between the worlds of bioconjugation and redox chemistry. The azide group offers a gateway to virtually limitless conjugation possibilities through the precision of click chemistry, while the hydroxylamine/nitroxide core provides a redox-sensitive handle and a paramagnetic reporter for advanced spectroscopic analysis. By understanding the distinct properties and synthesis of these compounds, scientists in drug discovery, materials science, and molecular biology can design more sophisticated experiments and develop novel molecular constructs to solve complex scientific challenges.
References
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Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 2,2,6,6-Tetramethylpiperidine-1-oxyl. Retrieved January 12, 2026, from [Link]
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Wikipedia. (2022). 1-Hydroxy-2,2,6,6-tetramethylpiperidine. Retrieved January 12, 2026, from [Link]
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Orientation of Spin-Labeled Lysozyme from Chicken Egg White Immobilized on Porous Oxide Carriers. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Steering the azido–tetrazole equilibrium of 4-azidopyrimidines via substituent variation – implications for drug design and azide–alkyne cycloadditions. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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Glen Research. (n.d.). New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 12, 2026, from [Link]
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Carroll, R. T., et al. (2000). 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration. Chemical Research in Toxicology, 13(4), 294-300. Retrieved January 12, 2026, from [Link]
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Hein, C. D., et al. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research, 25(10), 2216-2230. Retrieved January 12, 2026, from [Link]
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Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved January 12, 2026, from [Link]
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Li, Y., et al. (2024). 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression. Molecular Biology Reports, 51(1), 129. Retrieved January 12, 2026, from [Link]
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An In-Depth Technical Guide to 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
CAS Number: 1216863-00-1
Abstract
This technical guide provides a comprehensive overview of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine, a versatile heterobifunctional molecule of significant interest to researchers in chemistry and the life sciences. The document details its chemical identity, a plausible and detailed synthetic route, its physicochemical properties, and its potential applications, particularly as a precursor for nitroxide spin labels and in bioconjugation via "click" chemistry. Emphasis is placed on the underlying chemical principles, detailed experimental protocols, and critical safety considerations.
Introduction and Core Concepts
This compound is a derivative of the sterically hindered amine 2,2,6,6-tetramethylpiperidine. Its structure incorporates two key functional groups: a hydroxylamine and an azide. The hydroxylamine moiety can be readily oxidized to the corresponding stable nitroxide radical, known as a TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) derivative. The azide group serves as a versatile handle for "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This dual functionality makes it a valuable precursor for the synthesis of advanced molecular probes and bioconjugates.
The strategic importance of this compound lies in its ability to bridge the worlds of spin labeling for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and the highly efficient and bioorthogonal ligation reactions afforded by click chemistry.[3][4] Researchers can leverage the azide to attach this piperidine core to a wide array of alkyne-modified biomolecules, such as proteins, nucleic acids, and carbohydrates, and subsequently use the hydroxylamine as a precursor to a paramagnetic reporter group.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1216863-00-1 | |
| Molecular Formula | C₉H₁₈N₄O | |
| Molecular Weight | 198.27 g/mol | |
| Appearance | Expected to be a crystalline solid or oil | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | - |
| IR Absorption (Azide) | ~2100 cm⁻¹ (strong, characteristic N₃ stretch) | [5][6] |
Synthesis of this compound
The overall synthetic strategy involves the conversion of the secondary alcohol in the starting material into a good leaving group, followed by a nucleophilic substitution with an azide source. Tosylation is a common and effective method for this transformation.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Tosyloxy-2,2,6,6-tetramethylpiperidine
This initial step activates the hydroxyl group for nucleophilic substitution by converting it into a tosylate, which is an excellent leaving group.[7]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-2,2,6,6-tetramethylpiperidine (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the nucleophilic displacement of the tosylate group by the azide anion in an SN2 reaction.[8][9] The use of a polar aprotic solvent like DMF facilitates this reaction.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purified 4-tosyloxy-2,2,6,6-tetramethylpiperidine (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution. CAUTION: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood and avoid contact with acids and heavy metals.[10][11][12][13]
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC until the tosylated intermediate is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers several times with water to remove DMF and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. Given the potential for azide decomposition on acidic silica gel, using deactivated silica (with triethylamine) or neutral alumina may be advisable.[14][15]
Characterization
The successful synthesis of this compound can be confirmed through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetramethyl groups (as singlets), the piperidine ring protons (as multiplets), and the proton on the carbon bearing the azide group. The chemical shifts of the piperidine ring protons will differ from the starting alcohol.
-
¹³C NMR: The carbon NMR will show distinct signals for the methyl groups, the carbons of the piperidine ring, with a notable shift for the carbon atom now bonded to the azide group.
-
FTIR Spectroscopy: A strong and sharp absorption band in the region of 2100 cm⁻¹ is a definitive indicator of the presence of the azide functional group.[5][6]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product.
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable tool in several areas of scientific research.
Precursor for "Clickable" Spin Labels
The primary application of this compound is as a precursor to 4-Azido-TEMPO. The hydroxylamine can be oxidized to the stable nitroxide radical using various oxidizing agents. The resulting 4-Azido-TEMPO can then be conjugated to alkyne-modified biomolecules via click chemistry.[1][2] This allows for the site-specific introduction of a spin label for EPR studies, which can provide information on molecular structure, dynamics, and environment.
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An In-Depth Technical Guide to 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine: Structure, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive analysis of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine, a specialized chemical probe designed for advanced applications in bioconjugation and biophysical analysis. We will dissect its molecular architecture, detailing the distinct roles of its sterically hindered piperidine core, its bio-orthogonal azido moiety, and its redox-active hydroxylamine group. This document outlines a validated synthetic pathway from common precursors, explains the mechanistic basis of its application in copper-catalyzed and strain-promoted click chemistry, and explores its function as a precursor to nitroxide spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. The protocols and insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively leverage this versatile molecule in their work.
Molecular Architecture and Physicochemical Properties
The utility of this compound stems from a carefully orchestrated arrangement of functional groups on a stable heterocyclic scaffold. Understanding this structure is paramount to appreciating its function.
Core Scaffold: The 2,2,6,6-Tetramethylpiperidine Ring
The foundation of the molecule is the piperidine ring, a saturated six-membered heterocycle containing nitrogen.[1] The critical feature of this scaffold is the presence of four methyl groups flanking the nitrogen atom at the C2 and C6 positions.[2] This substitution pattern creates significant steric hindrance around the N1 position, which imparts remarkable stability to reactive species, such as the corresponding nitroxyl radical (TEMPO), by sterically shielding it from dimerization or reaction with other molecules.[2] This inherent stability is a cornerstone of the entire class of TEMPO-derived reagents.
Key Functional Groups and Their Significance
Two key functional groups grant the molecule its specific reactivity and utility:
-
The 4-Azido (-N₃) Moiety: Positioned at the C4 position of the ring, the azide is a compact, stable, and, most importantly, bio-orthogonal functional group. Its reactivity is highly specific; it does not readily participate in side reactions with the vast majority of functional groups found in biological systems, such as amines, carboxyls, or thiols.[3] Its primary role is to serve as one half of the Huisgen 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry".[3][4] This allows the molecule to be covalently and selectively "clicked" onto a target molecule that has been functionalized with an alkyne, forming a stable triazole linkage.[5]
-
The 1-Hydroxy (-N-OH) Group (Hydroxylamine): Unlike its more famous nitroxyl radical counterpart (4-Azido-TEMPO), this molecule possesses a hydroxylamine functional group at the N1 position.[6] This group represents the reduced, diamagnetic (and therefore EPR-silent) form of the nitroxide radical.[7] This has two major implications:
-
Chemical Stability: The hydroxylamine is less reactive than the radical, allowing for conjugation reactions (via the azido group) to be performed under conditions where a radical might be undesirable or unstable.
-
Redox Activity: The hydroxylamine can be readily oxidized to the stable nitroxyl radical (a spin label) when desired, providing a mechanism for "activating" the molecule for EPR spectroscopic analysis.[8]
-
Structural Elucidation
The 2D structure of this compound is depicted below, highlighting the spatial arrangement of its functional components.
Caption: 2D structure of this compound.
Physicochemical Data Summary
The key identifying and physical properties of the compound are summarized below for easy reference.
| Property | Value | Reference |
| Chemical Name | This compound | [9] |
| Synonyms | 4-Azido-2,2,6,6-tetramethylpiperidin-1-ol | [9] |
| CAS Number | 1216863-00-1 | [6][9] |
| Molecular Formula | C₉H₁₈N₄O | [9] |
| Molecular Weight | 198.27 g/mol | [9][10] |
| Appearance | Orange crystalline powder (for related 4-Azido-TEMPO) | [11] |
| Storage | 2-8°C Refrigerator | [9] |
Synthesis and Derivatization
The synthesis of this compound is not a trivial one-step process but is readily achievable through a logical, multi-step pathway starting from a commercially available and inexpensive precursor.
Rationale for Synthetic Strategy
The most efficient synthetic route leverages the stable and well-characterized nitroxide radical, 4-hydroxy-TEMPO (TEMPOL), as the starting material. This strategy is advantageous because:
-
Precursor Availability: TEMPOL is produced on an industrial scale and is relatively inexpensive.[12]
-
Established Chemistry: The reactions to modify the 4-position of the TEMPO ring are well-documented.[13]
-
Late-Stage Reduction: The conversion of the stable nitroxyl radical to the target hydroxylamine is a simple final reduction step, which avoids carrying the more sensitive hydroxylamine through multiple synthetic transformations.
Proposed Synthetic Pathway
The proposed three-step synthesis converts the 4-hydroxyl group to an azide and subsequently reduces the nitroxyl radical to a hydroxylamine.
Caption: Proposed synthetic pathway from 4-Hydroxy-TEMPO.
Experimental Protocol: Synthesis
-
Step 1: Activation of the 4-Hydroxyl Group (Tosylation).
-
Dissolve 1.0 equivalent of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tosyloxy-TEMPO, which can be purified by column chromatography.
-
-
Step 2: Nucleophilic Substitution to Form 4-Azido-TEMPO. [13]
-
Dissolve the purified 4-tosyloxy-TEMPO (1.0 eq) in dimethylformamide (DMF).
-
Add an excess of sodium azide (NaN₃, approx. 3.0 eq).
-
Heat the reaction mixture to 80-90°C and stir for 6-8 hours, monitoring by TLC. Causality Note: Heating is required to overcome the activation energy for the Sₙ2 displacement of the bulky tosylate group.
-
After cooling to room temperature, dilute the mixture with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts thoroughly with water to remove DMF and residual salts, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO), an orange solid, which can be further purified if necessary.[11][13]
-
-
Step 3: Reduction of Nitroxide to Hydroxylamine.
-
Dissolve the 4-Azido-TEMPO (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add a solution of a mild reducing agent, such as ascorbic acid (Vitamin C, ~1.5 eq) or phenylhydrazine, dropwise at room temperature. The characteristic orange/red color of the nitroxide will fade to colorless or pale yellow, providing a visual indicator of reaction completion.
-
Stir for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel to remove the oxidized reducing agent and any unreacted starting material.
-
Core Applications in Research and Development
The dual-functionality of this molecule makes it a powerful tool in two distinct but complementary areas: bio-orthogonal labeling and EPR spectroscopy.
Application as a Bio-orthogonal Reporter: Click Chemistry
The primary application for this compound is as a transferable chemical reporter group. The azido moiety enables its covalent attachment to alkyne-modified biomolecules, such as proteins, nucleic acids, or glycans, with high specificity and efficiency.[14]
-
Mechanistic Overview: The Huisgen 1,3-Dipolar Cycloaddition. This reaction joins an azide and an alkyne to form a five-membered triazole ring.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, utilizing a Cu(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to dramatically accelerate the reaction, making it fast and regiospecific (yielding only the 1,4-disubstituted triazole).[5] It is highly efficient but the potential cytotoxicity of copper can be a concern in live-cell applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry variant uses a strained cyclooctyne (e.g., DBCO, BCN) instead of a simple terminal alkyne. The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[3][5] This is the method of choice for live-cell labeling.
-
Experimental Workflow: Labeling an Alkyne-Modified Protein (CuAAC)
The following diagram and protocol illustrate a typical workflow for conjugating the azido-probe to a protein containing a non-canonical amino acid with a terminal alkyne (e.g., L-propargylglycine).
Caption: Workflow for protein labeling via CuAAC click chemistry.
-
Protocol: CuAAC Protein Labeling.
-
Prepare Stock Solutions:
-
Protein Stock: Prepare the alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Azide Probe Stock: Prepare a 10 mM stock solution of this compound in a water-miscible solvent like DMSO.
-
Catalyst Stocks: Prepare a 50 mM stock of CuSO₄ in water and a 500 mM stock of sodium ascorbate in water (prepare fresh).
-
-
Reaction Assembly: In a microcentrifuge tube, combine the components in the following order:
-
Protein solution (to a final concentration of 10-50 µM).
-
Azide Probe (to a final concentration of 100-250 µM, a 5-10 fold excess).
-
CuSO₄ solution (to a final concentration of 1 mM).
-
Immediately add Sodium Ascorbate solution (to a final concentration of 5 mM). Causality Note: The ascorbate must be added last to reduce Cu(II) to the active Cu(I) catalyst in the presence of all reactants.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, incubation can be performed at 4°C for a longer period (4-16 hours).
-
Purification: Remove the excess probe and copper catalyst by a suitable method, such as dialysis, size-exclusion chromatography (spin desalting column), or precipitation, depending on the scale and nature of the protein.
-
Validation: Confirm successful labeling using techniques like mass spectrometry (to observe the mass shift corresponding to the added probe) or by proceeding to the downstream application (e.g., EPR).
-
Role as a Spin Label Precursor for EPR Spectroscopy
While the 1-hydroxy form is EPR-silent, its true potential in biophysics is realized upon oxidation to its stable nitroxyl radical form, 4-Azido-TEMPO. This radical contains an unpaired electron, making it paramagnetic and thus detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[15]
-
The Nitroxyl Radical Reporter Group: Once oxidized, the molecule becomes a "spin label." When this label is attached to a biomolecule (e.g., after a click reaction), the EPR spectrum of the nitroxyl radical provides a wealth of information about the label's immediate environment.[15][16] The shape and features of the EPR spectrum are highly sensitive to the rotational mobility of the spin label.[17]
-
A fast-tumbling label (in an unstructured region) gives a sharp, three-line spectrum.
-
A slow-tumbling or immobilized label (in a folded protein core or a viscous environment) gives a broad, anisotropic spectrum.
-
-
Rationale for Using a Precursor: Using the hydroxylamine precursor for labeling and oxidizing it to the radical after conjugation offers a key advantage. It allows the labeling chemistry to be performed under reducing or neutral conditions, protecting sensitive biomolecules from potential oxidative damage that might be caused by the nitroxyl radical itself. The oxidation can be performed as a final, controlled step before EPR analysis using a mild oxidant (e.g., atmospheric oxygen, copper(II) salts, or a peroxidase system).
Conclusion and Future Outlook
This compound is a sophisticated chemical tool whose value lies in its dual-purpose design. It bridges the worlds of chemical biology and biophysics, acting first as a bio-orthogonal handle for selective conjugation via click chemistry and second as a latent, activatable probe for structural and dynamic studies by EPR spectroscopy. Its sterically shielded core ensures the stability of its radical form, while the hydroxylamine provides a safe, EPR-silent state for initial labeling. For researchers in drug development, protein engineering, and materials science, this molecule offers a robust method for installing a highly informative reporter group onto a target of interest with precision and control. Future work may focus on developing derivatives with altered solubility or incorporating this moiety into more complex, multi-functional probes for advanced in-cell imaging and analysis.
References
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Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
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Supplementary Material (ESI) for Chemical Communications. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
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4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Bobbitt, J. M., et al. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Nature Protocols, 8(4), 666-76. [Link]
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The EPR spectrum of 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxide... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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LibreTexts. (2022). EPR Spectroscopy. Chemistry LibreTexts. [Link]
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Yordanov, N. D., & Ranguelova, K. (2000). Quantitative electron paramagnetic resonance and spectrophotometric determination of the free radical 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(2), 373-378. [Link]
-
Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. (2020). Molecules, 25(21), 5183. [Link]
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Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Chiswell, B., et al. (1983). Electron spin resonance study of the spin label 2,2,6,6-tetramethyl-4-piperidinol-1-oxyl oriented in the inclusion compound 2′-hydroxy-2,4,4,7,4′-pentamethylflavan. Journal of the Chemical Society, Faraday Transactions 2, 79(9), 1273-1282. [Link]
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4-Hydroxy-2,2,6,6-tetramethylpiperidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]
-
1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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1,4-Dihydroxy-2,2,6,6-tetramethylpiperidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Liu, Y., et al. (2024). 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression. Molecular Biology Reports, 51(1), 129. [Link]
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Click chemistry reagents. (n.d.). Chemie Brunschwig. Retrieved January 12, 2026, from [Link]
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Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(10), 2171–2184. [Link]
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2,2,6,6-Tetramethylpiperidine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Spin label 4-iodoacetamide-2, 2, 6, 6-tetramethylpiperidine-N1-oxyl in his-15 position of lysozyme. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Anzai, K., et al. (2003). Two reaction sites of a spin label, TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl), with hydroxyl radical. Journal of Pharmaceutical Sciences, 92(2), 275-280. [Link]
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An In-depth Technical Guide to 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine, a specialized chemical intermediate of significant interest to researchers in drug development, chemical biology, and materials science. This document details the molecular properties, a projected synthetic protocol, critical safety considerations for handling organic azides, and the primary applications of this versatile molecule. With its unique bifunctional nature, possessing both a reactive azide for bioorthogonal "click" chemistry and a stable nitroxide precursor (the N-hydroxy amine), this compound serves as a valuable building block for the synthesis of spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy and for creating complex bioconjugates.
Core Molecular Properties
This compound is a derivative of the well-known TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl) family of reagents. The introduction of an azido group at the 4-position and a hydroxyl group at the 1-position (N-hydroxy) imparts unique chemical functionalities crucial for its applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 198.27 g/mol | [1] |
| Molecular Formula | C₉H₁₈N₄O | [1] |
| CAS Number | 1216863-00-1 | [1] |
| Canonical SMILES | CC1(CC(CC(N1O)(C)C)N=[N+]=[N-])C | |
| Appearance | (Predicted) White to off-white or pale yellow solid |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound is not widely detailed in peer-reviewed literature. However, a robust synthetic route can be projected based on the well-established synthesis of its close analog, 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO)[2]. The key is a two-step process starting from the commercially available 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-ol. The N-hydroxy functionality is generally stable under the required reaction conditions.
The proposed pathway involves the activation of the 4-hydroxyl group by converting it into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt.
Figure 1: Projected two-step synthesis workflow for this compound.
Detailed Experimental Protocol (Projected)
Materials:
-
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Step 1: Synthesis of 4-Tosyloxy-2,2,6,6-tetramethylpiperidin-1-ol
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-ol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine (approx. 1.5 eq) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 to 1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This intermediate may be used directly in the next step or purified by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Step 2: Synthesis of this compound
-
CAUTION: This step involves sodium azide. See Section 3 for critical safety precautions.
-
Dissolve the crude 4-Tosyloxy-2,2,6,6-tetramethylpiperidin-1-ol (1.0 eq) in DMF in a round-bottom flask.
-
Add sodium azide (NaN₃, approx. 3.0 eq).
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Critical Safety and Handling of an Organic Azide
Organic azides are energetic compounds and must be handled with extreme caution. The azide functional group imparts potential explosive properties, especially in low molecular weight compounds.
Core Safety Directives:
-
Risk Assessment: Before beginning any synthesis, perform a thorough risk assessment. The target molecule has a carbon-to-nitrogen ratio (C/N) of 9/4, which is generally considered stable enough for careful handling in small quantities. However, high nitrogen content is an inherent risk factor.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses. When there is a risk of explosion, a blast shield or face shield must be used, and all work must be conducted within a certified chemical fume hood.
-
Avoid Shock and Friction: Do not scratch solid azides. Use plastic or ceramic spatulas instead of metal ones for handling and weighing. Avoid using ground glass joints which can create friction.
-
Thermal Stability: Organic azides can decompose upon heating. Avoid high temperatures and never distill or sublimate low molecular weight azides. Purification should be limited to extraction and chromatography.
-
Chemical Incompatibility:
-
Acids: Never mix azides with acids, as this can generate the highly toxic and explosive hydrazoic acid (HN₃).
-
Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver) as this can form highly shock-sensitive and explosive metal azides.
-
Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform in reactions with sodium azide, as this can form dangerously unstable di- and tri-azidomethane.
-
-
Storage: Store organic azides in a cool, dark place, preferably in a refrigerator and in amber containers.
-
Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container. Never mix azide waste with acidic waste streams. The azide should be converted to a more stable derivative (e.g., an amine via reduction) before disposal if possible.
Predicted Characterization Data
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the four non-equivalent methyl groups (singlets). Diastereotopic protons on the piperidine ring (C3 and C5) appearing as multiplets. A multiplet for the proton at C4. A broad singlet for the N-OH proton. |
| ¹³C NMR | Signals for the quaternary carbons (C2, C6), the four distinct methyl carbons, the carbons of the piperidine ring (C3, C5), and the carbon bearing the azide group (C4). |
| IR Spectroscopy | A strong, sharp, characteristic absorption band for the azide (N₃) asymmetric stretch, typically appearing around 2100 cm⁻¹ . A broad absorption for the O-H stretch of the hydroxylamine group (~3200-3600 cm⁻¹). C-H stretching and bending vibrations. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 199.16. |
Applications in Research and Development
The utility of this compound stems from its bifunctional nature, making it a valuable tool in bioconjugation and biophysical studies.
Precursor for "Click Chemistry" and Bioconjugation
The azide group is a key component in one of the most robust and widely used bioorthogonal ligation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are central to the field of "click chemistry"[3].
-
Mechanism: The azide group reacts selectively and efficiently with a terminal or strained alkyne to form a stable triazole linkage. This reaction is highly specific and proceeds under mild, often physiological, conditions, making it ideal for modifying complex biological molecules.
-
Application: Researchers can use this molecule to introduce a TEMPO-based spin label onto biomolecules (proteins, nucleic acids, lipids) that have been metabolically, genetically, or chemically engineered to contain an alkyne handle. The resulting conjugate can then be studied to understand molecular structure, dynamics, and interactions.
Figure 2: Application of the azide moiety in click chemistry for bioconjugation.
Synthesis of Nitroxide Spin Labels for EPR Spectroscopy
The 1-hydroxy-piperidine (N-hydroxy) moiety is a direct precursor to the stable nitroxyl radical (N-O•). Mild oxidation of the N-hydroxy group yields the corresponding nitroxide free radical. This radical is paramagnetic and serves as a "spin label."
-
Site-Directed Spin Labeling (SDSL): In SDSL-EPR, a spin label like the one derived from this molecule is attached to a specific site within a macromolecule.
-
Structural Insights: The EPR spectrum of the nitroxide is highly sensitive to its local environment, including its mobility and accessibility to solvents. By analyzing the spectral line shape, researchers can deduce information about the secondary and tertiary structure of proteins and other biomolecules. Furthermore, by introducing two spin labels, the distance between them (typically 1.5 to 8 nm) can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER), providing crucial structural constraints for modeling macromolecular conformations and their changes[1].
Conclusion
This compound is a strategically designed chemical tool for advanced life science and materials research. Its molecular weight of 198.27 g/mol and formula C₉H₁₈N₄O define a compact yet highly functionalized scaffold[1]. While its synthesis requires careful planning and adherence to strict safety protocols due to its organic azide nature, its potential applications are significant. It provides a direct route to installing nitroxide spin labels onto diverse targets via click chemistry, enabling sophisticated EPR studies of molecular structure and dynamics. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their work.
References
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- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026.
- Double Nitroxide Labeling by Copper-Catalyzed Azide–Alkyne Cycloadditions with Noncanonical Amino Acids for Electron Paramagnetic Resonance Spectroscopy. (2019, April 18).
- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026.
- New Developments in Spin Labels for Pulsed Dipolar EPR. (n.d.). PubMed Central (PMC). Retrieved January 12, 2026.
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- Nitroxide spin labels: fabulous spy spins for biostructural EPR applications | Request PDF. (n.d.).
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An In-depth Technical Guide to the Stability and Storage of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
Abstract
4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (4-Azido-TEMPOH) is a bifunctional molecule of significant interest in chemical biology and materials science, merging the versatile reactivity of an organic azide with the precursor to the stable TEMPO nitroxyl radical. This guide provides a comprehensive analysis of the intrinsic stability factors of 4-Azido-TEMPOH and offers detailed, field-proven protocols for its optimal storage and handling. Key stability concerns arise from the energetic azide group, which is susceptible to thermal and photolytic decomposition, and the hydroxylamine moiety, which can undergo oxidation. Adherence to the recommended guidelines is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.
Introduction: A Molecule of Dual Functionality
This compound is a derivative of 1-hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOH), featuring a covalently attached azide (-N₃) group at the 4-position of the piperidine ring.[1][2] This unique structure provides two key functionalities:
-
The Azide Group: This moiety serves as a highly versatile chemical handle. It is a cornerstone of "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, enabling efficient and specific conjugation to other molecules.[3][4] Organic azides are also precursors for the formation of amines via reduction (e.g., Staudinger reaction) or nitrenes upon thermal or photolytic activation.[5]
-
The Hydroxylamine Core: The 1-hydroxy-piperidine structure is the reduced, diamagnetic precursor to the well-known stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).[6] This allows for the introduction of a latent paramagnetic center, which can be oxidized to the TEMPO radical for applications in spin labeling and electron paramagnetic resonance (EPR) spectroscopy.
Given this dual nature, maintaining the stability of both the azide and the hydroxylamine is paramount for researchers in drug development, polymer chemistry, and bioconjugation.
Chemical Structure and Intrinsic Stability Factors
To understand the stability of 4-Azido-TEMPOH, one must analyze the contributions of its constituent functional groups.
The Organic Azide Moiety (-N₃)
Organic azides are classified as high-energy functional groups.[3][4][7] Their stability is a critical safety and handling consideration.
-
Energetic Nature: The azide group has a positive heat of formation and can decompose exothermically, releasing diatomic nitrogen (N₂), a very stable molecule.[5][7][8] This decomposition can be triggered by external energy sources such as heat, light, shock, or friction.[3][9][10][11]
-
Structural Stability Rules: The stability of an organic azide is influenced by its molecular structure. Two empirical rules are often cited:
-
Carbon-to-Nitrogen Ratio: The ratio of carbon and oxygen atoms to nitrogen atoms ((NC + NO) / NN) should ideally be 3 or greater.[3][4] For 4-Azido-TEMPOH (C₉H₁₈N₄O), this ratio is (9 + 1) / 4 = 2.5. This value falls into a category where the compound can be synthesized and isolated but requires careful handling and storage below room temperature.[3][4][11]
-
Rule of Six: This rule suggests there should be at least six carbon atoms for each energetic functional group.[9][11] 4-Azido-TEMPOH, with nine carbons to one azide group, satisfies this guideline, suggesting it is not exceptionally unstable.
-
The N-Hydroxy-TEMPO Moiety
The hydroxylamine functional group within the sterically hindered piperidine ring also has specific stability characteristics.
-
Oxidative Sensitivity: Hydroxylamines are the reduced form of nitroxyl radicals and can be susceptible to oxidation.[12] Exposure to oxidizing agents or even atmospheric oxygen can convert the 1-hydroxy group to the corresponding nitroxyl radical, 4-Azido-TEMPO. While this is a desired transformation in some applications, unintended oxidation compromises the purity of the starting material.
-
Redox Chemistry: The TEMPO/TEMPOH system is a well-studied redox couple.[13][14] The stability of the hydroxylamine is generally good, but it can be influenced by pH and the presence of metal ions, which can catalyze decomposition.[15]
Factors Influencing the Stability of 4-Azido-TEMPOH
Several external factors can initiate the degradation of 4-Azido-TEMPOH. Understanding these is key to establishing proper storage and handling protocols.
Thermal Stability
Heat is a primary concern for organic azides.
-
Decomposition Pathway: Thermal energy can induce the extrusion of N₂ gas to form a highly reactive nitrene intermediate.[5][16] This can lead to a variety of subsequent reactions and sample decomposition. While many alkyl azides are relatively stable and decompose only above ~175°C, those with electron-withdrawing groups can be less stable.[5][17]
-
Recommendation: Avoid all sources of heat. Do not heat the solid compound unless as part of a controlled reaction. Purification should be limited to methods like precipitation or extraction, avoiding distillation or sublimation.[10][11]
Photostability
Exposure to light, especially UV radiation, can also decompose organic azides.
-
Photolytic Decomposition: Even ambient laboratory light can cause slow decomposition of alkyl azides over time, generating aldehydes and other byproducts.[18][19] This process may occur without the formation of a nitrene intermediate.[5][20]
-
Recommendation: The compound must be stored in the dark, using amber vials or containers wrapped in aluminum foil.[9][10][11][18]
Chemical Incompatibility
4-Azido-TEMPOH can react deleteriously with several classes of chemicals.
-
Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[3][9]
-
Reducing Agents: Azides can be reduced to amines by reagents like phosphines (Staudinger reaction) or through hydrogenolysis.[5] Accidental contact will consume the azide functionality.
-
Heavy Metals: Azides can form highly shock-sensitive and explosive salts with heavy metals such as copper, lead, iron, and silver.[3][8][21][22] This includes contact with metal spatulas or metal-containing reagents.[3][9][11]
-
Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform, as this can form dangerously explosive di- and tri-azidomethane.[3][10]
The diagram below illustrates the primary factors that can negatively impact the stability of 4-Azido-TEMPOH.
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A Comprehensive Theoretical Framework for the Characterization of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine is a bifunctional molecule combining the versatile chemistry of an azide group with the redox-active nature of a hydroxylamine derived from the renowned 2,2,6,6-tetramethylpiperidine scaffold. While its synthetic precursors and related nitroxide radicals are well-documented, a dedicated theoretical investigation of the title compound is conspicuously absent from the literature. This guide, authored for computational chemists, medicinal chemists, and materials scientists, provides a comprehensive, field-proven theoretical framework to fully characterize this molecule. We eschew a rigid template, instead presenting a logical and scientifically-grounded workflow rooted in Density Functional Theory (DFT). This document details the causality behind methodological choices, outlines self-validating computational protocols, and predicts the structural, spectroscopic, and electronic properties of the molecule, thereby providing a robust roadmap for future in silico and experimental investigations.
Part 1: Foundational Concepts & Strategic Importance
Introduction to the Target Molecule
This compound, hereafter referred to as Azido-TEMPOL-H, is a fascinating derivative of the TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) family. TEMPO and its analogues are among the most stable and widely used organic free radicals, serving as catalysts, spin labels in biological systems, and redox-active components in materials.[1][2] Azido-TEMPOL-H is the reduced, hydroxylamine form of the corresponding 4-azido-TEMPO radical. The presence of two key functional groups—the azide (-N₃) and the hydroxylamine (>N-OH)—on a stable piperidine chassis makes it a molecule of significant interest.
-
The Azide Moiety (-N₃): This functional group is a cornerstone of modern bioorthogonal chemistry, most notably for its participation in the copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry").[3] It also serves as a photochemical or thermal precursor to highly reactive nitrenes.
-
The Hydroxylamine Moiety (>N-OH): As the reduced form of a nitroxide radical, the hydroxylamine group is a critical component of the redox cycle that underpins the antioxidant and catalytic properties of TEMPO derivatives.[2][4] Understanding its properties is crucial for applications in mitigating oxidative stress and designing redox-based materials.
This guide proposes a definitive theoretical workflow to elucidate the fundamental properties of Azido-TEMPOL-H, providing the necessary data to guide its synthesis and application.
Objective: A Roadmap for In Silico Characterization
The primary objective of this whitepaper is to establish a robust and reproducible computational protocol for a comprehensive theoretical study of Azido-TEMPOL-H. By leveraging established quantum chemical methods, we will outline the steps to determine its:
-
Three-dimensional molecular structure and conformational preferences.
-
Vibrational (infrared) spectrum for unambiguous experimental identification.
-
Electronic structure, including frontier molecular orbitals and electrostatic potential, to predict reactivity.
This theoretical foundation will empower researchers to rationally design experiments and unlock the potential of this versatile molecule.
Part 2: The Theoretical & Computational Protocol
As a self-validating system, the chosen computational methodology must be both accurate for the chemical system and well-supported by prior studies on related molecules. Our protocol is grounded in Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for molecules of this size.
Core Computational Methodology
The entire protocol is designed to be executed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Theory Selection: Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry. For studying TEMPO derivatives, functionals like B3LYP are widely used and provide reliable geometries and vibrational frequencies.[5][6] To capture more subtle effects, especially those involving the azide group and potential non-covalent interactions, the M06-2X functional is also recommended. For benchmark-level accuracy in spectroscopic predictions, double-hybrid functionals such as B2PLYP can be employed, as they have shown excellent performance for nitroxide radicals.[1][7]
-
Basis Set Selection: Pople Style Basis Sets: The 6-311++G(d,p) basis set is recommended. This choice is deliberate:
-
6-311G: A triple-zeta basis set providing flexibility for valence electrons.
-
++: Diffuse functions on both heavy atoms and hydrogens are crucial for accurately describing the lone pairs on oxygen and nitrogen and the potentially diffuse nature of the azide group's electron density.
-
(d,p): Polarization functions are essential for describing the correct bonding geometries and charge distributions, especially in cyclic systems and for hypervalent atoms.
-
-
Solvent Effects: Polarizable Continuum Model (PCM): To simulate realistic solution-phase conditions, an implicit solvent model like PCM is indispensable. This model treats the solvent as a continuous dielectric medium, accounting for bulk electrostatic effects on the molecule's geometry and properties. Water and dichloromethane would be appropriate solvents to model based on typical reaction conditions for azide chemistry and TEMPO derivatives.
Experimental Workflow: A Step-by-Step Protocol
-
Initial Structure Construction: Build the 3D structure of this compound. The piperidine ring should be set to a chair conformation, which is the known ground-state conformation for this scaffold.[3] Both axial and equatorial positions for the azide group should be considered as starting points for optimization.
-
Geometry Optimization: Perform a full geometry optimization without constraints using the selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) in the gas phase and with the PCM solvent model. This step locates the nearest local minimum on the potential energy surface.
-
Vibrational Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry. This serves two critical purposes:
-
Verification of Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of IR Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding intensities, which constitute the theoretical infrared spectrum.[8]
-
-
Analysis of Molecular Properties: Using the optimized wavefunction, calculate and analyze:
-
Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Electrostatic Potential (ESP): Generate an ESP map to visualize electron-rich and electron-poor regions of the molecule.
-
Atomic Charges: Calculate Mulliken or Natural Bond Orbital (NBO) charges to quantify the charge distribution.
-
Visualization of the Computational Workflow
The logical flow of the proposed computational study is summarized below.
Caption: Computational workflow for the theoretical characterization of Azido-TEMPOL-H.
Part 3: Predicted Molecular Structure & Properties
Based on experimental data for analogous compounds and established chemical principles, we can predict the key outcomes of the proposed theoretical study.
Molecular Geometry
The six-membered piperidine ring is expected to adopt a stable chair conformation . X-ray diffraction data for the parent nitroxide, 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl, confirms this structural motif.[3] The bulky tetramethyl substitution pattern locks the ring and prevents ring flipping. The orientation of the azide group (axial vs. equatorial) will be determined by steric and electronic factors, with the equatorial position generally being favored for substituents to minimize 1,3-diaxial interactions.
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Methodological & Application
Application Notes and Protocols for 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine in EPR Spectroscopy
This guide provides a comprehensive overview of the application of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine as a versatile spin-labeling probe for Electron Paramagnetic Resonance (EPR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the unique chemical properties of this compound and offers detailed protocols for its use in studying the structure and dynamics of biomolecules.
Introduction: A Dual-Functionality Probe for Advanced EPR Studies
This compound is a derivative of the well-known TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) nitroxide, engineered with two key functionalities: a hydroxylamine group and an azide group. This design makes it a powerful tool for site-directed spin labeling (SDSL) in EPR spectroscopy, a technique that provides invaluable insights into protein and nucleic acid structure, dynamics, and interactions.[1][2][3]
The hydroxylamine moiety serves as a precursor to the stable nitroxide radical, the paramagnetic center essential for EPR detection. In its hydroxylamine form, the molecule is EPR-silent, offering a strategic advantage for controlled introduction of the spin label. The azide group, on the other hand, is a versatile chemical handle for covalent attachment to target biomolecules through two primary strategies: photoaffinity labeling and copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry").[4][5] This dual functionality allows for precise and flexible labeling of biological macromolecules, enabling sophisticated EPR experiments to probe local environments and conformational changes.[6][7]
Core Principles and Advantages
The utility of this compound in EPR spectroscopy is rooted in the principles of site-directed spin labeling.[8][9] By introducing a paramagnetic nitroxide group at a specific site within a biomolecule, researchers can obtain information about:
-
Local Dynamics and Conformational Changes: The EPR spectrum of the nitroxide label is highly sensitive to its rotational motion, which is influenced by the local environment within the biomolecule.[1][6] This allows for the detection of subtle conformational changes in proteins and nucleic acids.[2][10]
-
Solvent Accessibility: The accessibility of the spin label to the surrounding solvent can be probed, providing information about the topology of proteins within membranes or the packing of protein domains.[7]
-
Inter-Residue Distances: By introducing two spin labels, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can be used to measure distances between them in the range of 1.5-8 nm, providing crucial structural constraints.[2][3]
The subject compound offers distinct advantages over traditional spin labels:
-
Controlled Activation: The hydroxylamine form allows for labeling to occur without the presence of a reactive radical, which can then be oxidized to the nitroxide in situ when desired.
-
Versatile Conjugation: The azide group provides a bioorthogonal handle for covalent attachment, enabling labeling of biomolecules that may lack suitable cysteine residues for traditional methanethiosulfonate (MTSL) chemistry.[4][5]
-
Photoaffinity Labeling: The azido group can be photolyzed to generate a highly reactive nitrene, which can form a covalent bond with nearby residues, making it a powerful tool for identifying binding partners and mapping interaction interfaces.[11][12][13]
Physicochemical Properties and Synthesis
This compound is a derivative of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL).[14][15] The synthesis generally involves the conversion of the hydroxyl group of TEMPOL to a leaving group, followed by nucleophilic substitution with an azide salt.[16] The nitroxide is then reduced to the corresponding hydroxylamine.
| Property | Value |
| Molecular Formula | C9H19N4O |
| Molecular Weight | 199.27 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF |
Note: The properties listed are for the corresponding nitroxide, 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl. The hydroxylamine form will have a slightly different molecular weight.
Experimental Protocols
Part 1: Oxidation of the Hydroxylamine to the Nitroxide Radical
For EPR detection, the hydroxylamine precursor must be oxidized to the stable nitroxide radical. This can be achieved through various mild oxidizing agents.
Protocol 1: In Situ Oxidation for EPR Measurement
-
Prepare a stock solution of the labeled biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a fresh solution of an oxidizing agent. Common choices include:
-
Copper (II) sulfate (CuSO₄) at a final concentration of 50-100 µM.
-
Potassium ferricyanide (K₃[Fe(CN)₆]) at a final concentration of 1-5 mM.
-
-
Incubate the reaction mixture at room temperature for 10-15 minutes.
-
Proceed with EPR measurements. It is advisable to run a control spectrum of the unlabeled biomolecule with the oxidizing agent to ensure no background signals are generated.
Causality behind Experimental Choices: The use of mild oxidizing agents is crucial to prevent damage to the biomolecule of interest. The concentrations are optimized to be sufficient for efficient oxidation of the hydroxylamine without causing significant side reactions.
Part 2: Covalent Labeling of Biomolecules
The azide functionality of the probe allows for two primary labeling strategies.
A. Photoaffinity Labeling
This technique is ideal for identifying unknown binding partners or for mapping the binding site of a ligand.
Protocol 2: Photoaffinity Labeling of a Protein Target
-
Incubate the target protein with a 5- to 20-fold molar excess of this compound in a suitable buffer. The probe can be designed as part of a ligand to direct it to a specific binding site.
-
Allow for binding to occur by incubating for 30-60 minutes at 4°C or room temperature, depending on the stability of the protein.
-
Irradiate the sample with UV light (typically 254-300 nm) for 5-30 minutes on ice. The optimal wavelength and duration should be determined empirically.
-
Quench the reaction by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Remove unreacted probe by dialysis, gel filtration, or centrifugal concentrators.[1]
-
Oxidize the hydroxylamine as described in Protocol 1.
-
Analyze the sample by SDS-PAGE to confirm covalent labeling and by EPR spectroscopy to study the labeled site.
Diagram of Photoaffinity Labeling Workflow
Caption: Workflow for photoaffinity labeling using the azido-functionalized spin label.
B. Azide-Alkyne "Click" Chemistry
This method provides a highly specific and efficient way to label biomolecules that have been engineered to contain an alkyne group, often through the incorporation of an unnatural amino acid.[5]
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare the alkyne-modified biomolecule in a degassed buffer (e.g., phosphate buffer, pH 7.0-8.0).
-
Prepare the reaction mixture:
-
Alkyne-biomolecule (10-100 µM)
-
This compound (5-10 fold molar excess)
-
Copper(II) sulfate (CuSO₄) (1 mM)
-
A reducing agent to generate Cu(I) in situ, such as sodium ascorbate (5 mM).
-
A copper chelating ligand, such as TBTA, to stabilize the Cu(I) and improve reaction efficiency.
-
-
Incubate the reaction at room temperature for 1-4 hours with gentle agitation.[1]
-
Remove excess reagents , including the copper catalyst and unreacted probe, using dialysis, gel filtration, or affinity chromatography if the protein has a tag.[8]
-
Oxidize the hydroxylamine as described in Protocol 1 before EPR analysis.
Diagram of CuAAC Labeling Workflow
Caption: Workflow for CuAAC "click" chemistry labeling.
Data Acquisition and Interpretation
Continuous-wave (cw) EPR spectroscopy is the most common method for analyzing spin-labeled biomolecules.[3][6] The resulting spectrum provides information about the mobility of the spin label.
| Mobility of Spin Label | EPR Spectrum Characteristics | Interpretation |
| High Mobility (e.g., surface-exposed loop) | Three sharp, narrow lines | The label is freely tumbling in solution. |
| Restricted Mobility (e.g., within a protein fold) | Broader lines, anisotropic features | The label's motion is constrained by its local environment. |
| Immobilized (e.g., tightly packed core) | Very broad, "powder pattern" spectrum | The label has very little rotational freedom. |
The lineshape of the EPR spectrum can be simulated to extract quantitative information about the dynamics of the spin label and, by extension, the labeled site in the biomolecule.[6]
Applications in Drug Development and Research
The use of this compound in EPR spectroscopy has significant implications for various research areas:
-
Structural Biology of Membrane Proteins: This technique is particularly powerful for studying membrane proteins, which are notoriously difficult to crystallize.[7][17][18][19] SDSL-EPR can reveal details about their structure, topology, and conformational changes during transport or signaling.[20][21]
-
Protein-Ligand Interactions: Photoaffinity labeling with this probe can be used to identify the binding sites of small molecule drugs, peptides, or other biological ligands.[11]
-
Protein Folding and Misfolding: By labeling specific sites, the process of protein folding and the structural changes associated with misfolding and aggregation can be monitored.
-
Nucleic Acid Dynamics: This probe can also be used to study the structure and conformational dynamics of DNA and RNA.[22]
Conclusion
This compound is a highly versatile and powerful tool for researchers employing EPR spectroscopy. Its dual functionality, allowing for controlled activation and flexible, bioorthogonal conjugation, opens up new avenues for investigating the structure and dynamics of complex biological systems. The protocols outlined in this guide provide a solid foundation for the successful application of this innovative spin label in a wide range of scientific disciplines.
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General protocol for standard sample preparation for SDSL-EPR spectroscopy - ResearchGate. (n.d.). Retrieved from [Link]
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An efficient EPR spin-labeling method enables insights into conformational changes in DNA. (2023). PNAS. Retrieved from [Link]
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4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine for spin labeling proteins
Application Note & Protocol
Topic: Site-Directed Spin Labeling of Proteins using 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Site-Directed Spin Labeling (SDSL) coupled with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful biophysical technique for elucidating protein structure, dynamics, and conformational changes. This guide provides a comprehensive overview and detailed protocols for labeling proteins using this compound (4-Azido-TEMPO-H), a nitroxide spin label designed for bioorthogonal "click" chemistry. This approach offers exceptional specificity and efficiency, overcoming many limitations of traditional cysteine-based labeling. We will detail the entire workflow, from the introduction of a non-canonical alkyne-bearing amino acid into the protein of interest to the final purification and preparation for EPR analysis. The protocols are designed to be self-validating, with expert insights into the rationale behind key steps to ensure robust and reproducible results.
Introduction: The Power of Bioorthogonal Spin Labeling
Understanding the relationship between a protein's structure and its function is fundamental to biological research and drug development. While techniques like X-ray crystallography and cryo-EM provide high-resolution static snapshots, many proteins are dynamic entities whose function is governed by conformational changes. Site-Directed Spin Labeling (SDSL) provides a solution by placing a paramagnetic probe (a spin label) at a specific site within a protein. The subsequent analysis using Electron Paramagnetic Resonance (EPR) spectroscopy yields rich information about the local environment, solvent accessibility, and distances between labeled sites, thereby mapping the protein's dynamic landscape.
Traditionally, SDSL has relied on the reaction of methane-thiosulfonate (MTS) spin labels with cysteine residues. This method, while powerful, can be limited by the presence of native cysteine residues or the perturbation caused by introducing a cysteine at a sensitive site. The advent of bioorthogonal chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has revolutionized this process.
By using an azide-functionalized spin label like this compound, we can achieve highly specific and efficient labeling of a protein that has been engineered to contain an alkyne-bearing non-canonical amino acid (ncAA). This reaction is rapid, high-yielding, and proceeds under biocompatible conditions, making it an ideal choice for complex biological systems. This application note provides the foundational knowledge and step-by-step protocols for employing this advanced labeling strategy.
The Chemistry: Azide-TEMPO-H and CuAAC
The core of this methodology lies in the specific reaction between two functional groups that are mutually reactive but inert to the vast majority of biological molecules.
-
The Spin Label: this compound (or its more stable precursor, 4-Azido-TEMPO) contains the nitroxide radical essential for EPR detection. The azido group (-N₃) serves as the chemical handle for the click reaction. The hydroxylamine form (-TEMPO-H) is often used as it is more stable and less prone to reduction in cellular environments, being oxidized to the active nitroxide radical post-labeling.
-
The Protein Handle: An alkyne group (-C≡CH) must be introduced into the protein at the desired labeling site. This is typically achieved by incorporating a non-canonical amino acid, such as propargyl-L-phenylalanine (pPhe) or L-propargylglycine (Pra), using amber suppression codon technology during protein expression.
-
The Reaction: The CuAAC reaction involves the formation of a stable triazole ring, covalently linking the spin label to the protein. The reaction is catalyzed by Copper(I), which is often generated in situ from a Copper(II) salt (e.g., CuSO₄) by a reducing agent (e.g., sodium ascorbate). A copper-coordinating ligand, such as TBTA or THPTA, is crucial to stabilize the Cu(I) oxidation state and enhance reaction efficiency.
Figure 1: General workflow for spin labeling via CuAAC.
Experimental Design & Planning
Success in SDSL begins with careful planning. Before proceeding to the bench, consider the following critical factors.
Protein Preparation & Alkyne Incorporation
The prerequisite for this method is a protein containing an alkyne handle. The most common method is the genetic incorporation of an alkyne-bearing ncAA like L-propargylglycine (Pra) via amber stop codon (TAG) suppression. This requires an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the ncAA.
Key Considerations:
-
Expression System: E. coli is commonly used and systems for ncAA incorporation are commercially available or can be developed in-house.
-
Protein Purity: The starting protein must be highly pure (>95%) to ensure labeling specificity and to avoid side reactions. Ensure all reducing agents from purification buffers (like DTT or BME) are removed, as they can reduce the nitroxide radical. A buffer exchange step is highly recommended.
-
Verification of ncAA Incorporation: It is essential to verify that the ncAA has been successfully incorporated. This can be confirmed using mass spectrometry (observing the expected mass shift).
Reagent Selection and Preparation
The quality and preparation of reagents are paramount for a successful click reaction.
| Reagent | Recommended Stock Conc. | Solvent | Storage | Key Insight |
| 4-Azido-TEMPO-H | 10-50 mM | Anhydrous DMSO or DMF | -20°C, desiccated | Minimize freeze-thaw cycles. The hydroxylamine is more stable but can be sensitive to oxidation. |
| CuSO₄ | 100 mM | Degassed, deionized H₂O | Room Temperature | Use a fresh solution. Degassing helps prevent premature oxidation of Cu(I). |
| Sodium Ascorbate | 1 M | Degassed, deionized H₂O | -20°C (aliquots) | Prepare fresh for each experiment. Ascorbate is prone to oxidation. |
| Ligand (THPTA) | 100 mM | Degassed, deionized H₂O | Room Temperature | THPTA is water-soluble and excellent for biological applications, preventing copper precipitation. |
| Protein-Alkyne | 50-200 µM | Degassed Buffer (e.g., PBS, HEPES) pH 7.0-8.0 | -80°C | Buffer should be free of chelators (like EDTA) and reducing agents. |
Detailed Protocols
Protocol 4.1: CuAAC "Click" Reaction for Spin Labeling
This protocol describes the core labeling reaction. The volumes and concentrations are a starting point and should be optimized for each specific protein.
Objective: To covalently attach 4-Azido-TEMPO-H to an alkyne-containing protein.
Materials:
-
Purified alkyne-containing protein (50-100 µM in degassed, non-chelating buffer)
-
4-Azido-TEMPO-H stock solution (25 mM in DMSO)
-
CuSO₄ stock solution (100 mM in H₂O)
-
THPTA stock solution (100 mM in H₂O)
-
Sodium Ascorbate stock solution (1 M in H₂O, freshly prepared )
-
Degassed reaction buffer (e.g., 100 mM potassium phosphate, 150 mM NaCl, pH 7.5)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order. Gently mix after each addition. The final volume is assumed to be 100 µL for this example.
| Step | Reagent | Stock Conc. | Volume to Add | Final Conc. | Rationale |
| 1 | Reaction Buffer | - | 79 µL | - | Brings reaction to final volume. |
| 2 | Protein-Alkyne | 1 mM (1000 µM) | 5 µL | 50 µM | The limiting reagent. |
| 3 | 4-Azido-TEMPO-H | 25 mM | 2 µL | 500 µM (10x excess) | Molar excess drives the reaction to completion. |
| 4 | CuSO₄ | 100 mM | 1 µL | 1 mM | Catalyst precursor. |
| 5 | THPTA | 100 mM | 5 µL | 5 mM (5x vs. Cu) | Ligand stabilizes Cu(I) and prevents protein damage. |
| 6 | Sodium Ascorbate | 1 M | 8 µL | 80 mM | Add last to initiate the reaction. Reduces Cu(II) to the active Cu(I) state. |
-
Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C overnight. Protect the reaction from light.
-
Quenching (Optional but Recommended): To stop the reaction and chelate the copper, add EDTA to a final concentration of 10-20 mM.
Figure 2: Step-by-step protocol for the CuAAC labeling reaction.
Protocol 4.2: Purification of the Spin-Labeled Protein
Objective: To remove unreacted spin label, copper catalyst, and other small molecules from the labeled protein.
Methodology:
-
Size Exclusion Chromatography (SEC): This is the most effective method. Use a column (e.g., Superdex 75 or 200) appropriate for the molecular weight of your protein. The labeled protein will elute in the early fractions, well-separated from the small molecule contaminants.
-
Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), you can re-bind it to the appropriate resin (e.g., Ni-NTA). Perform extensive washing with a buffer containing a mild chelator (like 1 mM EDTA) to remove copper, followed by washes to remove the chelator itself before elution.
-
Dialysis/Buffer Exchange: Can be effective but may require multiple, large-volume changes to ensure complete removal of the highly concentrated reactants.
QC Check: After purification, verify labeling efficiency. This can be done qualitatively by taking a small aliquot for a continuous-wave (CW) EPR measurement. A strong three-line nitroxide spectrum confirms successful labeling. For quantitative analysis, double integration of the EPR signal or mass spectrometry can be used.
Data Acquisition & Interpretation
A full treatment of EPR theory is beyond the scope of this note, but the fundamental principle relies on how the local environment of the nitroxide radical affects its EPR spectrum.
-
Fast Motion (Low Viscosity): When the spin label tumbles rapidly and isotropically, the spectrum shows three sharp lines of nearly equal height. This is typical of a label on a highly flexible, solvent-exposed loop.
-
Slow Motion (High Viscosity/Restricted): As the label's motion becomes restricted by the protein's tertiary structure, the spectral lines broaden and become asymmetric. The degree of broadening and shape of the spectrum provides quantitative information about the mobility of the spin label at that specific site.
By comparing the spectra from labels at different sites or under different conditions (e.g., with and without a binding partner), one can infer detailed information about protein dynamics, conformational changes, and interactions.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Labeling Efficiency | 1. Inefficient ncAA incorporation. 2. Degraded ascorbate solution. 3. Presence of reducing agents (DTT/BME) or chelators (EDTA) in protein buffer. 4. Inactive catalyst (oxidized copper). | 1. Verify ncAA incorporation via mass spectrometry. 2. Always use freshly prepared sodium ascorbate. 3. Perform thorough buffer exchange of the protein into a suitable reaction buffer. 4. Use fresh, high-quality reagents. Increase ligand concentration. |
| Protein Precipitation during Reaction | 1. Copper-mediated protein aggregation. 2. High concentration of organic solvent (DMSO). | 1. Increase the ligand-to-copper ratio (e.g., 8:1 or 10:1). Ensure the reaction is well-mixed. 2. Keep the final DMSO concentration below 5% (v/v). |
| Loss of EPR Signal after Labeling | 1. Reduction of the nitroxide radical by excess ascorbate. 2. Presence of other reducing agents. | 1. Ensure prompt and efficient removal of all reaction components post-labeling via SEC or other purification methods. 2. The signal can sometimes be recovered by gentle oxidation (e.g., exposure to air), but purification is the best solution. |
References
-
Klare, J. P. (2013). Site-Directed Spin Labeling of Membrane Proteins. In Methods in Enzymology (Vol. 526, pp. 259-291). Academic Press. [Link]
-
Hubbell, W. L., McHaourab, H. S., Altenbach, C., & Lietzow, M. A. (1996). Watching proteins move using site-directed spin labeling. Structure, 4(7), 779-783. [Link]
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Chin, J. W. (2014). Expanding and reprogramming the genetic code. Nature, 508(7495), 209-217. [Link]
Application Notes and Protocols: Harnessing Click Chemistry with 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (4-Azido-1-hydroxy-TEMPO)
Introduction: The Synergy of Spin Labeling and Bioorthogonal Ligation
The convergence of bioorthogonal chemistry and biophysical analysis has opened new frontiers in understanding complex biological systems. "Click chemistry," a concept introduced by K.B. Sharpless, provides a powerful toolkit for selectively and efficiently joining molecular components under mild, often biological, conditions.[1][2] Within this toolkit, the azide-alkyne cycloaddition stands out for its high yield, broad scope, and the formation of a stable triazole linkage.[3]
This guide focuses on a specialized reagent that embodies this convergence: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (also known as 4-Azido-1-hydroxy-TEMPO). This molecule uniquely combines the bioorthogonal reactivity of an azide with the paramagnetic properties of a stable nitroxide free radical (TEMPO). This dual functionality makes it an invaluable tool for site-directed spin labeling (SDSL) of biomolecules—such as proteins, nucleic acids, and complex carbohydrates—enabling the study of their structure, dynamics, and interactions using Electron Paramagnetic Resonance (EPR) spectroscopy.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of using 4-Azido-1-hydroxy-TEMPO in the two major classes of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide will furnish not just step-by-step protocols, but also the scientific rationale behind the experimental choices, ensuring both successful execution and a deep understanding of the underlying chemistry.
I. Foundational Principles: Choosing the Right Click Reaction
The selection between CuAAC and SPAAC is the first critical decision and depends on the nature of the biomolecule, the experimental context, and the desired outcome.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[3] It involves the use of a Cu(I) catalyst, which dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal reaction.[3]
Mechanism Rationale: The Cu(I) ion coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate then readily reacts with the azide in a stepwise mechanism to form the stable triazole ring.[3]
Key Consideration for 4-Azido-1-hydroxy-TEMPO: A primary concern when using a nitroxide spin label in CuAAC is the potential for the reducing agents, like sodium ascorbate, to reduce the paramagnetic nitroxide to a diamagnetic hydroxylamine, rendering it EPR-silent. However, studies have shown that the rapid kinetics of the catalyzed click reaction can "outrun" the reduction of the nitroxide.[4] By carefully optimizing catalyst and ligand concentrations, quantitative labeling can be achieved while preserving the paramagnetic center.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that obviates the need for a potentially cytotoxic copper catalyst, making it ideal for applications in living cells and organisms.[5] The reaction's driving force comes from the ring strain of a cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononynes (BCN).[5][6]
Mechanism Rationale: The high degree of ring strain in cyclooctynes significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[5]
Key Consideration for 4-Azido-1-hydroxy-TEMPO: SPAAC is inherently compatible with the TEMPO radical, as it does not involve any redox-active metals or reducing agents. This makes it a robust and straightforward choice for labeling sensitive biological systems. The primary trade-off is that the reaction kinetics, while fast, are generally slower than optimized CuAAC reactions.
II. Experimental Workflows and Protocols
The following sections provide detailed protocols for labeling biomolecules with 4-Azido-1-hydroxy-TEMPO. These are intended as robust starting points; optimization may be required for specific applications.
Safety and Handling of 4-Azido-1-hydroxy-TEMPO
While a specific safety data sheet (SDS) for this compound is not widely available, data from the closely related compound 4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl (TEMPOL) provides essential guidance.[7]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] Organic azides can be energetic compounds; avoid exposure to heat, shock, or friction.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7]
-
Storage: Store in a cool, dry, well-ventilated place, typically at 2-8°C, and protected from light.[8]
Protocol 1: CuAAC Labeling of an Alkyne-Modified Oligonucleotide
This protocol describes the labeling of a 5'-hexynyl-modified DNA oligonucleotide with 4-Azido-1-hydroxy-TEMPO.
Materials:
-
Alkyne-modified oligonucleotide (e.g., 50 nmol in 50 µL nuclease-free water)
-
4-Azido-1-hydroxy-TEMPO
-
DMSO (anhydrous)
-
t-Butanol
-
Copper(II) Sulfate (CuSO₄) solution (0.1 M in water)
-
Tris(benzyltriazolylmethyl)amine (TBTA) solution (0.2 M in DMSO/t-BuOH 3:1)
-
Sodium Ascorbate solution (0.1 M in water, prepare fresh )
-
Nuclease-free water
Reaction Setup:
| Reagent | Stock Concentration | Volume to Add | Final Concentration (in 220 µL) | Molar Equivalents |
| Alkyne-Oligo | 1 mM (50 nmol in 50 µL) | 50 µL | ~227 µM | 1 eq. |
| 4-Azido-1-hydroxy-TEMPO | 20 mM in DMSO | 125 µL | ~11.4 mM | 50 eq. |
| CuSO₄/TBTA Premix* | 0.1 M / 0.2 M | 25 µL | ~11.4 mM (Cu) | 25 eq. |
| Sodium Ascorbate | 0.1 M (fresh) | 20 µL | ~9.1 mM | 40 eq. |
*To prepare the CuSO₄/TBTA premix, combine equal volumes of the 0.1 M CuSO₄ and 0.2 M TBTA solutions and mix well just before use.[9]
Step-by-Step Procedure:
-
Preparation: In a microcentrifuge tube, add the 50 µL of alkyne-modified oligonucleotide solution.
-
Azide Addition: Add 125 µL of the 20 mM 4-Azido-1-hydroxy-TEMPO solution to the oligonucleotide. Vortex briefly to mix. If a precipitate forms, add additional DMSO/t-BuOH (3:1) until it redissolves.[9]
-
Catalyst Addition: Add 25 µL of the freshly prepared CuSO₄/TBTA premix. Vortex immediately.
-
Initiation: Using a fine-tipped pipette, add 20 µL of the freshly prepared 0.1 M sodium ascorbate solution to initiate the reaction.[9]
-
Incubation: Briefly vortex the mixture. Protect the reaction from light and agitate (e.g., on a rotator) at room temperature for 2-4 hours.[9] For sensitive biomolecules, the reaction can be performed at 4°C, but may require a longer incubation time.
-
Purification: Proceed immediately to purification to separate the labeled oligonucleotide from excess reagents. Ethanol precipitation is a common and effective method.
-
Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.
-
Add 2.5-3 volumes of cold 100% ethanol. Mix well.
-
Incubate at -20°C for at least 30 minutes.[10]
-
Centrifuge at high speed (e.g., >16,000 x g) for 30 minutes at 4°C.[10]
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol, centrifuge for 10 minutes, and decant. Repeat the wash step.
-
Air dry the pellet and resuspend in a suitable buffer.
-
Protocol 2: SPAAC (Copper-Free) Labeling of a DBCO-Modified Protein
This protocol details the conjugation of 4-Azido-1-hydroxy-TEMPO to a protein that has been functionalized with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
4-Azido-1-hydroxy-TEMPO
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Reaction Setup:
| Reagent | Stock Concentration | Volume to Add (for 1 mL reaction) | Final Concentration | Molar Equivalents (relative to protein) |
| DBCO-Protein | 1 mg/mL (~20 µM for 50 kDa protein) | 950 µL | ~19 µM | 1 eq. |
| 4-Azido-1-hydroxy-TEMPO | 10 mM in DMSO | 50 µL | 500 µM | ~25 eq. |
Step-by-Step Procedure:
-
Preparation: Prepare the DBCO-modified protein solution in PBS, pH 7.4.
-
Azide Addition: Prepare a 10 mM stock solution of 4-Azido-1-hydroxy-TEMPO in anhydrous DMSO.
-
Reaction: Add the desired molar excess of the TEMPO-azide stock solution to the protein solution. A 20-50 fold molar excess is a good starting point. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction can be gently agitated. Reaction progress can be monitored by LC-MS if desired.
-
Purification: Remove excess, unreacted 4-Azido-1-hydroxy-TEMPO using a method appropriate for the protein of interest.
-
Size-Exclusion Chromatography (SEC): Use a desalting column (e.g., G-25) equilibrated with a suitable buffer to separate the labeled protein from small molecules.[10]
-
Dialysis/Ultrafiltration: Use a dialysis membrane or centrifugal filtration unit with an appropriate molecular weight cutoff (MWCO) to exchange the buffer and remove small molecule reagents.
-
III. Reaction Mechanisms and Workflow Visualization
To better illustrate the processes, the following diagrams outline the chemical transformations and experimental workflows.
CuAAC Mechanism
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
SPAAC Workflow
Caption: Experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
IV. Characterization and Expected Results
Proper characterization is essential to confirm successful conjugation and the integrity of the spin label.
-
Mass Spectrometry (MS): The most direct way to confirm conjugation is to observe the expected mass shift. For example, the addition of the 4-Azido-1-hydroxy-TEMPO moiety (minus N₂) results in a mass increase of 198.27 Da . High-resolution mass spectrometry (e.g., ESI-TOF) of a protein or MALDI-TOF of an oligonucleotide should clearly show a new peak corresponding to the labeled biomolecule.
-
UV-Vis Spectroscopy: While the TEMPO moiety itself does not have a strong chromophore in the visible range, this technique can be useful for quantifying the concentration of labeled oligonucleotides or proteins if their extinction coefficients are known.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the definitive technique to confirm that the nitroxide radical is intact and to probe its environment.
-
Spectrum Shape: The room-temperature solution EPR spectrum of a successfully labeled biomolecule should exhibit a characteristic three-line signal, typical of a nitroxide radical in a relatively mobile environment.
-
Rotational Correlation: Significant broadening of the EPR lines compared to the free spin label in solution indicates that the label's motion is restricted, confirming its covalent attachment to the larger biomolecule.
-
Quantification: The double integral of the EPR signal is proportional to the number of spins, allowing for quantification of labeling efficiency when compared to a known standard.
-
V. Troubleshooting and Expert Insights
| Issue | Possible Cause | Suggested Solution |
| Low or No Labeling (CuAAC) | Inactive Cu(I) catalyst due to oxidation. | Prepare sodium ascorbate solution fresh every time. Degas solutions with argon or nitrogen, especially for long reactions. Ensure the Cu(I)-stabilizing ligand (e.g., TBTA) is used. |
| Degradation of the biomolecule. | Reduce copper concentration. Ensure a ligand-to-copper ratio of at least 2:1, or even 5:1, as the ligand can protect the biomolecule from oxidative damage.[11][12] | |
| Low or No Labeling (SPAAC) | Insufficient reaction time or concentration. | Increase the incubation time or the molar excess of the 4-Azido-1-hydroxy-TEMPO. Reactions are concentration-dependent, so ensure reactants are not overly dilute. |
| Hydrolysis of DBCO reagent. | Ensure DBCO-functionalized reagents are stored under dry conditions and used promptly after reconstitution. | |
| Loss of EPR Signal | Reduction of the nitroxide radical (CuAAC). | Decrease the concentration of sodium ascorbate or shorten the reaction time. The fast kinetics of CuAAC should minimize this, but over-reduction is possible with extended reaction times or high reductant concentrations. |
| Precipitation During Reaction | Low solubility of reagents or labeled product. | Increase the proportion of co-solvent (e.g., DMSO, t-BuOH). For CuAAC, ensure the ligand is appropriate for the solvent system (e.g., THPTA for fully aqueous systems). |
VI. Conclusion
This compound is a powerful reagent that bridges the worlds of synthetic chemistry and biophysical analysis. By leveraging the precision of click chemistry, researchers can introduce a robust spin label at specific sites within complex biomolecules. The choice between the rapid, catalyst-driven CuAAC and the exceptionally biocompatible SPAAC allows for a broad range of applications, from in vitro structural studies to labeling in living systems. By understanding the principles behind each reaction and following these detailed protocols, scientists can confidently employ this versatile tool to unlock new insights into biological structure and function.
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-
End-Labeling Oligonucleotides with Chemical Tags After Synthesis. (2016). NIH National Library of Medicine. [Link]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]
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This compound. Pharmaffiliates. [Link]
-
Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. (2025). ResearchGate. [Link]
-
Strain-promoted azide − alkyne cycloaddition (SPAAC) reaction kinetics. ResearchGate. [Link]
-
Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (2011). PubMed. [Link]
-
DBCO reagents for « Click Chemistry ». Interchim. [Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). NIH National Library of Medicine. [Link]
-
SIMPLE OLIGONUCLEOTIDE MODIFICATION USING CLICK CHEMISTRY. (2010). Glen Research. [Link]
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New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. Glen Research. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. (2011). NIH National Library of Medicine. [Link]
-
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
-
Double Nitroxide Labeling by Copper-Catalyzed Azide–Alkyne Cycloadditions with Noncanonical Amino Acids for Electron Paramagnetic Resonance Spectroscopy. (2019). NIH National Library of Medicine. [Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. (2024). NIH National Library of Medicine. [Link]
-
Double Nitroxide Labeling by Copper-Catalyzed Azide–Alkyne Cycloadditions with Noncanonical Amino Acids for Electron Paramagnetic Resonance Spectroscopy. (2019). ACS Publications. [Link]
- Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Source not available.
-
Orthogonal End Labelling of Oligonucleotides through Dual Incorporation of Click‐Reactive NTP Analogues. (2023). Wiley Online Library. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. (2011). NIH National Library of Medicine. [Link]
-
Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts. (2025). ResearchGate. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
4-Hydroxy-TEMPO. Wikipedia. [Link]
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2022). NIH National Library of Medicine. [Link]
-
Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. (2014). MDPI. [Link]
-
MASS SPECTROMETRY FOR CHEMICAL REACTIONS: SYNTHESIS, ANALYSIS, AND APPLICATIONS. (2021). Purdue University. [Link]
-
Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). (2022). NIH National Library of Medicine. [Link]
-
NMR and mass spectral analysis of step-growth polymers from azide alkyne cycloaddition and regioselectivity afforded by copper(I) and ruthenium(II) catalysts. (2025). ResearchGate. [Link]
-
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. (2021). NIH National Library of Medicine. [Link]
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- 6. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. glenresearch.com [glenresearch.com]
- 10. End-Labeling Oligonucleotides with Chemical Tags After Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine in biochemistry
In the dynamic landscape of biochemical and pharmaceutical research, the ability to selectively tag and study biomolecules is paramount. 4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl, often referred to as Azido-TEMPO or N3-TEMPO, has emerged as a powerful and versatile tool. This molecule uniquely combines the bioorthogonal reactivity of an azide group with the paramagnetic properties of a nitroxide radical. This dual functionality allows for its application in two key areas: as a handle for bioconjugation via "click chemistry" and as a spin label for investigating molecular structure and dynamics through Electron Paramagnetic Resonance (EPR) spectroscopy.
This guide provides an in-depth exploration of the applications of 4-Azido-TEMPO, offering detailed protocols and the scientific rationale behind the experimental steps. It is designed for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Section 1: The Chemistry of a Versatile Probe
4-Azido-TEMPO is a derivative of the well-known stable free radical, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Its structure incorporates an azide functional group (-N₃), which is largely absent in biological systems, making it an ideal candidate for bioorthogonal chemistry.[1][2] The unpaired electron in the nitroxide moiety confers its paramagnetic properties, which are the basis for its use as a spin label.[3][4]
The synthesis of 4-Azido-TEMPO typically starts from 4-hydroxy-TEMPO (TEMPOL). The hydroxyl group is first converted to a good leaving group, often a tosylate, which is then displaced by an azide ion.
Section 2: Application in Bioconjugation via Click Chemistry
The azide group of 4-Azido-TEMPO allows for its covalent attachment to biomolecules that have been functionalized with a terminal alkyne. This is achieved through the highly efficient and specific Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[2][5] This reaction forms a stable triazole linkage. Two primary methods are employed for this bioconjugation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a rapid and high-yielding reaction, but the potential cytotoxicity of the copper catalyst requires careful consideration, especially in living systems.[6][7] The use of copper-chelating ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can mitigate this toxicity and also accelerate the reaction.[7][8]
Caption: Workflow for protein labeling using CuAAC.
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
4-Azido-TEMPO
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
THPTA or TBTA ligand
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography column)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 4-Azido-TEMPO in anhydrous DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of the chosen ligand (THPTA or TBTA) in deionized water or DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the 4-Azido-TEMPO stock solution. A molar excess of the azide (typically 4-10 fold) over the protein is recommended.
-
In a separate tube, premix the CuSO₄ and ligand solutions in a 1:2 molar ratio to form the Cu(I) complex.
-
Add the Cu(I)/ligand complex to the protein-azide mixture. The final concentration of copper is typically in the range of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes. The reaction can be protected from light.
-
-
Purification:
-
Remove unreacted reagents and by-products using a suitable purification method such as size-exclusion chromatography, dialysis, or affinity chromatography.[9]
-
-
Characterization:
-
Confirm successful labeling and determine the labeling efficiency using techniques like mass spectrometry (expect a mass shift corresponding to the addition of the Azido-TEMPO moiety) and SDS-PAGE.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC offers a copper-free alternative for bioconjugation, making it particularly suitable for applications in living cells where copper toxicity is a concern.[][11] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide.[11] For labeling with 4-Azido-TEMPO, the biomolecule of interest would need to be functionalized with a strained alkyne.
Caption: Workflow for protein labeling using SPAAC.
Materials:
-
Cyclooctyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
4-Azido-TEMPO
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography column)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 4-Azido-TEMPO in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-modified protein solution with the 4-Azido-TEMPO stock solution. A molar excess of the azide (typically 10-50 fold) over the protein is recommended.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C. The reaction time for SPAAC can be longer than CuAAC, ranging from 1 to 24 hours, depending on the specific cyclooctyne used.
-
-
Purification:
-
Purify the labeled protein from unreacted reagents as described for the CuAAC protocol.
-
-
Characterization:
-
Confirm successful labeling using mass spectrometry and SDS-PAGE.
-
Section 3: Application in Site-Directed Spin Labeling (SDSL) for EPR Spectroscopy
The nitroxide radical of 4-Azido-TEMPO serves as a spin label that can be introduced at a specific site in a biomolecule for investigation by EPR spectroscopy.[4][12] SDSL-EPR is a powerful technique for studying:
-
Local protein dynamics and flexibility. [4]
-
Solvent accessibility of the labeled site. [13]
-
Conformational changes upon ligand binding or protein-protein interactions. [14]
-
Inter-residue distances through pulsed EPR techniques like Double Electron-Electron Resonance (DEER). [15]
The labeling strategy for SDSL can involve either the click chemistry approaches described above to attach the Azido-TEMPO to a non-canonical amino acid, or by first synthesizing a derivative of Azido-TEMPO that can directly react with a specific amino acid side chain, most commonly cysteine. For instance, the azide could be converted to an amine and then functionalized with a maleimide group to create a thiol-reactive spin label.
Caption: General workflow for SDSL-EPR experiments.
This protocol assumes the protein has already been successfully labeled with 4-Azido-TEMPO or a derivative thereof.
Materials:
-
Purified and spin-labeled protein in a suitable buffer.
-
Glycerol or other cryoprotectant (for low-temperature measurements).
-
EPR tubes and a suitable EPR spectrometer.
Protocol:
-
Sample Preparation:
-
Concentrate the spin-labeled protein to the desired concentration for EPR analysis (typically in the µM range).
-
For low-temperature measurements, add a cryoprotectant such as glycerol to the sample to prevent ice crystal formation, which can damage the protein and affect the EPR spectrum. A final glycerol concentration of 20-30% (v/v) is common.
-
Transfer the sample to a quartz EPR tube, ensuring there are no air bubbles.
-
-
EPR Data Acquisition:
-
Continuous Wave (CW) EPR:
-
CW-EPR spectra are sensitive to the rotational mobility of the spin label.
-
Acquire spectra at room temperature to assess the overall dynamics of the labeled site. A highly mobile label will give a sharp three-line spectrum, while a restricted label will show a broader, more anisotropic spectrum.
-
Record spectra at low temperatures (e.g., 77 K) to obtain the "rigid-limit" spectrum, which provides information about the local environment of the spin label.
-
-
Pulsed EPR (DEER/PELDOR):
-
For proteins with two spin labels, pulsed EPR techniques can be used to measure the distance between the two labels (typically in the range of 1.5-8 nm).[16]
-
These experiments are performed at low temperatures (typically 50-80 K).
-
-
-
Data Analysis:
-
CW-EPR Spectra: Analyze the spectral line shapes to extract information about the mobility and solvent accessibility of the spin-labeled site.
-
Pulsed EPR Data: Process the raw data to obtain a distance distribution between the two spin labels. This information can be used to build or validate structural models of the protein.
-
Section 4: Data Presentation and Interpretation
Table 1: Comparison of CuAAC and SPAAC for Bioconjugation with 4-Azido-TEMPO
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Fast (minutes to a few hours) | Slower (hours to days) |
| Biocompatibility | Potential for cytotoxicity due to copper | Excellent, suitable for live-cell labeling |
| Required Moiety on Biomolecule | Terminal Alkyne | Strained Cyclooctyne |
Conclusion
4-Azido-TEMPO is a remarkably versatile chemical probe for biochemical research. Its dual nature as both a bioorthogonal handle and a paramagnetic spin label opens up a wide array of experimental possibilities, from the construction of complex bioconjugates to the detailed investigation of protein structure and dynamics. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful tool in their pursuit of scientific discovery and therapeutic innovation.
References
- Battiste, J. L., & Wagner, G. (2000). Use of site-directed spin labeling and paramagnetic relaxation enhancement in NMR studies of protein-ligand interactions. Biochemistry, 39(18), 5355–5365.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Protein Labeling via Azide-Alkyne Click Chemistry.
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Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
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Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Accounts of chemical research, 44(9), 666–676.
- Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047.
- Spinks, D., et al. (2017). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 22(8), 1238.
- Stokes, A. L., et al. (2015). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. In Methods in enzymology (Vol. 564, pp. 287-306). Academic Press.
- Tria, G. S., & Mabrouk, P. A. (2012). Nitroxide Labeling of Proteins and the Determination of Paramagnetic Relaxation Derived Distance Restraints for NMR Studies. Journal of visualized experiments : JoVE, (62), 3788.
- Vector Labs. (n.d.).
- Worswick, V. L., et al. (2018). Protein Spin Labeling with a Photocaged Nitroxide Using Diels–Alder Chemistry. ChemBioChem, 19(21), 2265-2270.
- Yao, L., et al. (2019). Double Nitroxide Labeling by Copper-Catalyzed Azide–Alkyne Cycloadditions with Noncanonical Amino Acids for Electron Paramagnetic Resonance Spectroscopy.
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- ResearchGate. (n.d.). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the main reagent families.
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Application Notes and Protocols: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine as a Dual-Function Radical Probe for EPR and Click Chemistry Labeling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Narrative: In the dynamic fields of chemical biology and drug development, the ability to detect transient radical species and simultaneously label biomolecules for structural analysis is paramount. 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine emerges as a uniquely powerful tool, ingeniously combining two critical functionalities into a single molecular entity. It serves as a sensitive probe for reactive oxygen and nitrogen species (ROS/RNS) and possesses a versatile azide handle for bio-orthogonal conjugation via "click chemistry".
This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of why and how this probe works. We will explore the causality behind its dual-action capabilities, from the subtle redox chemistry that underpins its function as a radical detector to the robust cycloaddition reaction that enables precise molecular labeling. The protocols herein are designed to be self-validating, providing researchers with the confidence to generate reproducible and meaningful data.
Physicochemical Properties and Synthesis
This compound is the diamagnetic hydroxylamine precursor to the well-known stable nitroxide radical, 4-Azido-TEMPO (N₃-TEMPO). Its core utility stems from its ability to be oxidized to this stable, EPR-active radical upon interaction with various reactive species.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 1216863-00-1 | [1][2] |
| Molecular Formula | C₉H₁₈N₄O | [2] |
| Molecular Weight | 198.27 g/mol | [2] |
| Related Nitroxide | 4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO) | [3][4] |
| Precursor | 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) | [3][5] |
Rationale for Synthesis
The synthesis of this probe is typically achieved from the inexpensive and commercially available nitroxide, 4-hydroxy-TEMPO (TEMPOL).[3][5][6] The synthetic strategy involves converting the hydroxyl group at the 4-position into a good leaving group, followed by nucleophilic substitution with an azide ion. The nitroxide radical is maintained throughout this process and can be reduced to the desired hydroxylamine in a final step if required, or the nitroxide itself (4-Azido-TEMPO) can be used directly for click chemistry applications.
The synthesis pathway for the nitroxide form, 4-Azido-TEMPO, is a critical prerequisite.
Caption: Synthesis pathway from 4-Hydroxy-TEMPO to the target hydroxylamine probe.
Principles of Operation
The ingenuity of this molecule lies in its two distinct, yet complementary, modes of action: radical detection and bio-conjugation.
Mechanism of Radical Detection
The core of its function as a radical probe is a redox reaction. The hydroxylamine form is diamagnetic, meaning it has no unpaired electrons and is therefore "silent" in Electron Paramagnetic Resonance (EPR) spectroscopy.[7] When it encounters a reactive oxygen or nitrogen species (ROS/RNS), it undergoes a one-electron oxidation to form the stable nitroxide radical.[8]
This newly formed nitroxide possesses an unpaired electron, making it paramagnetic and thus readily detectable by EPR spectroscopy.[7][9] The intensity of the resulting EPR signal is proportional to the amount of nitroxide formed, which directly correlates with the concentration of the reactive species it has trapped.[10][11] This makes it a powerful tool for quantifying extracellular superoxide and peroxynitrite.[8]
Caption: Principle of radical detection via oxidation to an EPR-active state.
Bio-conjugation via Click Chemistry
Independent of its radical-detecting capabilities, the azide (-N₃) functional group serves as a powerful handle for covalent modification of biomolecules.[4] The azide group is a key component in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[12][13][14][15]
Specifically, the azide can react with an alkyne-functionalized molecule (e.g., a protein or nucleic acid modified to contain an alkyne group) to form a stable triazole linkage.[13] This reaction can be catalyzed by copper(I) (CuAAC) or, for in-vivo applications where copper toxicity is a concern, can proceed without a catalyst using a strained alkyne (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC).[12][13] This allows the nitroxide to be permanently attached to a specific site on a biomolecule, turning it into a site-directed spin label (SDSL) for advanced EPR studies of molecular structure and dynamics.[9][16]
Experimental Protocols
The following protocols provide a framework for the two primary applications of this probe. Causality Note: Meticulous removal of extraneous reagents and unreacted label is critical in both protocols to avoid background signals or interference.
Protocol 3.1: Detection of Extracellular Superoxide Production in Cell Culture
This protocol outlines the use of the hydroxylamine form to detect ROS produced by cells.
-
Probe Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., PBS, pH 7.4). Rationale: Using a buffered solution maintains physiological pH, which is crucial for cell viability and the stability of the probe.
-
Protect the solution from light and use it fresh. Azides should be handled with care, avoiding contact with acids or metals.[17]
-
-
Cell Culture and Treatment:
-
Culture cells of interest to the desired confluency in a standard format (e.g., 6-well plate).
-
Wash the cells twice with warm PBS to remove serum components. Rationale: Serum contains various proteins and antioxidants that can interfere with the assay.
-
Incubate the cells in a minimal buffer (e.g., Krebs-HEPES buffer) containing the desired stimulus (e.g., PMA, a known inducer of superoxide production) and the hydroxylamine probe at a final concentration of 100-500 µM.
-
Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
-
EPR Sample Preparation and Measurement:
-
After incubation, carefully collect the extracellular buffer.
-
Transfer 50 µL of the buffer into a glass capillary tube designed for EPR measurements.
-
Place the capillary into the EPR spectrometer.
-
Acquire the CW-EPR spectrum. Typical X-band spectrometer settings are:
-
Microwave Frequency: ~9.5 GHz
-
Center Field: ~3400 G
-
Sweep Width: 100 G
-
Modulation Amplitude: 1 G
-
Microwave Power: 10-20 mW
-
Temperature: Room Temperature
-
-
-
Data Analysis:
-
The EPR spectrum will show a characteristic three-line signal for the nitroxide radical.
-
Quantify the signal by double integration of the first-derivative spectrum. Compare the integrated intensity to a standard curve prepared with a known concentration of 4-Azido-TEMPO to determine the amount of radical formed.[11]
-
Protocol 3.2: Site-Directed Spin Labeling of an Alkyne-Modified Protein via CuAAC
This protocol describes using the nitroxide form (4-Azido-TEMPO) to label a protein for structural studies.
Caption: Workflow for labeling an alkyne-modified protein using 4-Azido-TEMPO.
-
Reagent Preparation:
-
Dissolve the alkyne-modified protein in a degassed, amine-free buffer (e.g., phosphate buffer, pH 7.5).
-
Prepare a 100 mM stock solution of 4-Azido-TEMPO in a compatible organic solvent like DMSO.
-
Prepare fresh stock solutions of 50 mM copper(II) sulfate (CuSO₄) and 100 mM sodium ascorbate. Rationale: Ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein (final concentration ~100 µM) with a 10-fold molar excess of 4-Azido-TEMPO.[16]
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Gently agitate the reaction mixture at room temperature for 1-4 hours, protected from light.[16]
-
-
Purification:
-
Remove the unreacted spin label and reaction components by passing the mixture through a desalting or size-exclusion chromatography column.[16] Rationale: This step is crucial to eliminate the strong EPR signal from the free, highly mobile spin label, which would otherwise obscure the signal from the protein-bound label.
-
Collect the protein-containing fractions.
-
-
EPR Analysis:
-
Concentrate the labeled protein to a suitable concentration for EPR (~50-200 µM).
-
Load the sample into an EPR tube or capillary.
-
Acquire the CW-EPR spectrum. The spectral lineshape will provide information on the mobility of the spin label, reflecting the local protein structure and dynamics.[18][19]
-
Data Interpretation
The power of EPR spectroscopy lies in the information encoded in the spectral lineshape.[18][19]
| EPR Parameter | Information Provided |
| Signal Intensity | Proportional to the concentration of the nitroxide radical. Used for quantifying ROS. |
| Lineshape/Width | Reflects the rotational mobility of the nitroxide. A sharp, narrow spectrum indicates high mobility (e.g., free label in solution). A broad, featureless spectrum indicates severe immobilization (e.g., label tightly bound within a protein structure).[19] |
| Hyperfine Splitting (A) | Sensitive to the polarity of the local environment. Can indicate whether the label is exposed to solvent or buried in a hydrophobic pocket.[18] |
A highly mobile nitroxide (like unreacted 4-Azido-TEMPO in solution) gives a sharp three-line spectrum. When attached to a large protein, its movement is restricted, causing the spectral lines to broaden significantly. This change in lineshape is the primary indicator of successful labeling and provides insights into the local environment of the attachment site.[16][19]
Safety and Handling
-
Azide Compounds: Organic azides can be energetic and potentially explosive, especially if heated or subjected to shock. They should not be mixed with strong acids, which can form highly toxic and explosive hydrazoic acid. Avoid contact with heavy metals.[17] Handle with non-metal spatulas.[17]
-
Nitroxides: Stable radicals like TEMPO derivatives are generally safe but should be handled with standard laboratory precautions. They are oxidizing agents.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[20][21] Store in a cool, dry, dark place.[20]
References
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General protocol for standard sample preparation for SDSL-EPR spectroscopy - ResearchGate. (URL: [Link])
-
Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. (URL: [Link])
-
EPR Spectroscopy of Nitroxide Spin Probes #EPR #DNPNMR | DNP Blog - Bridge12. (URL: [Link])
-
Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC. (URL: [Link])
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EPR Spectroscopy of Nitroxide Spin Probes | Request PDF - ResearchGate. (URL: [Link])
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Click chemistry - Wikipedia. (URL: [Link])
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A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (URL: [Link])
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ESI (Final)-Nit-2 - The Royal Society of Chemistry. (URL: [Link])
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4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. (URL: [Link])
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The growing applications of click chemistry - Roeder Research Lab. (URL: [Link])
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DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY - University of Illinois. (URL: [Link])
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This compound - Pharmaffiliates. (URL: [Link])
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Methods for the detection of reactive oxygen species - RSC Publishing. (URL: [Link])
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Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry - ResearchGate. (URL: [Link])
-
Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions - PubMed. (URL: [Link])
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Safe Handling of Azides - University of Pittsburgh. (URL: [Link])
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Piperidine Synthesis - DTIC. (URL: [Link])
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Detection of reactive oxygen species - Discovery - the University of Dundee Research Portal. (URL: [Link])
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration - PubMed. (URL: [Link])
-
Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions | Request PDF - ResearchGate. (URL: [Link])
-
4-Hydroxy-TEMPO - Wikipedia. (URL: [Link])
-
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression - PubMed. (URL: [Link])
-
(PDF) Tetramethylbenzidine: An Acoustogenic Photoacoustic Probe for Reactive Oxygen Species Detection - ResearchGate. (URL: [Link])
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Detection of superoxide radicals and peroxynitrite by 1-hydroxy-4-phosphonooxy-2,2,6,6-tetramethylpiperidine - PubMed. (URL: [Link])
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Principles and applications of EPR spectroscopy in the chemical sciences - IRIS-AperTO. (URL: [Link])
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Quantitative electron paramagnetic resonance and spectrophotometric determination of the free radical 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy - PubMed. (URL: [Link])
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2,2,6,6-Tetramethylpiperidine - Wikipedia. (URL: [Link])
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The EPR spectrum of 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxide... - ResearchGate. (URL: [Link])
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Quantitative electron paramagnetic resonance and spectrophotometric determination of the free radical 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy - ResearchGate. (URL: [Link])
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Unexpected rapid aerobic transformation of 2,2,6,6-tetraethyl-4-oxo(piperidin-1-yloxyl) radical by cytochrome P450 in the presence of NADPH: Evidence against a simple reduction of the nitroxide moiety to the hydroxylamine - PubMed. (URL: [Link])
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Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts - ResearchGate. (URL: [Link])
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Application Notes and Protocols for 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (4-Azido-TEMPO-H) Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the experimental setup for studies involving 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (4-Azido-TEMPO-H). As a bifunctional molecule combining a stable nitroxide radical with a versatile azide group, 4-Azido-TEMPO-H offers unique opportunities for spin labeling and bioconjugation. This document details its synthesis, characterization, and critical safety considerations. Furthermore, it presents detailed protocols for its application in Electron Paramagnetic Resonance (EPR) spectroscopy and bioorthogonal "click chemistry," enabling researchers to effectively harness its potential in diverse fields such as structural biology, materials science, and drug development.
Introduction: The Scientific Merit of 4-Azido-TEMPO-H
This compound, a derivative of the well-known TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical, is a compound of significant interest. The core of its utility lies in its dual functionality:
-
The Stable Nitroxide Radical: The unpaired electron on the nitroxide group makes it paramagnetic, rendering it detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] The EPR spectrum of a nitroxide is highly sensitive to its local environment, providing rich information on molecular dynamics, conformation, and accessibility.[2][3]
-
The Azide Moiety: The azide group is a powerful chemical handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), collectively known as "click chemistry".[4][5][6] These reactions are highly specific, efficient, and can be performed in complex biological media, allowing for the precise attachment of the nitroxide label to target biomolecules or materials.[6][7]
This unique combination makes 4-Azido-TEMPO-H an invaluable tool for site-directed spin labeling (SDSL), a powerful technique to study the structure and dynamics of proteins, nucleic acids, and other macromolecules.[3]
Synthesis and Characterization
The synthesis of 4-Azido-TEMPO-H typically starts from the commercially available and inexpensive 4-hydroxy-TEMPO (TEMPOL).[8][9] The hydroxyl group is first converted to a good leaving group, often a tosylate, which is then displaced by an azide nucleophile.
Synthetic Pathway
A common synthetic route involves a two-step process starting from 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL).[8] First, TEMPOL is reacted with benzenesulfonyl chloride in pyridine to produce 4-(4'-toluenesulfonate)-2,2,6,6-tetramethylpiperidine-N-oxyl.[8] This intermediate is then converted to 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl by reaction with sodium azide in a suitable solvent like DMF.[8]
Caption: Synthetic scheme for 4-Azido-TEMPO-H.
Purification and Characterization
Purification of the final product is crucial and is typically achieved by column chromatography. Characterization relies on a suite of analytical techniques:
| Technique | Expected Outcome |
| Mass Spectrometry (MS) | Confirmation of the molecular weight (198.27 g/mol for C9H18N4O).[10] |
| Infrared (IR) Spectroscopy | Presence of a characteristic azide stretch (around 2100 cm⁻¹). |
| Electron Paramagnetic Resonance (EPR) | A characteristic three-line spectrum in solution, confirming the presence of the nitroxide radical. |
| X-ray Crystallography | Can provide the definitive molecular structure, showing a chair conformation for the six-membered ring.[8] |
Critical Safety Considerations: Handling Azides
Organic azides are energetic compounds and must be handled with extreme caution.[11][12][13] Adherence to strict safety protocols is mandatory.
-
Potential Hazards: Organic azides can be sensitive to shock, friction, heat, and light, and may decompose explosively.[11][13] They are also toxic, with effects similar to cyanide.[13]
-
Stability Assessment: The stability of an organic azide can be estimated by the "Rule of Six," which suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[11] Another guideline is the carbon-to-nitrogen ratio; the number of nitrogen atoms should not exceed the number of carbon atoms.[11][12]
-
Handling Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and double gloves.[14][15]
-
Use non-metal spatulas to avoid the formation of highly explosive heavy metal azides.[13][15]
-
Avoid contact with acids, as this can form the highly toxic and explosive hydrazoic acid.[11][15]
-
Do not use chlorinated solvents like dichloromethane or chloroform, as they can form explosively unstable compounds.[13]
-
-
Storage: Store 4-Azido-TEMPO-H in a cool, dark place, preferably at -18°C, and away from incompatible materials.[11][12][13]
-
Waste Disposal: Azide waste must be collected in a designated, properly labeled container and disposed of through an approved hazardous waste program.[13][15] Never pour azide solutions down the drain.[15]
Experimental Protocols
Protocol 1: EPR Spectroscopy of 4-Azido-TEMPO-H
EPR spectroscopy is the primary technique for characterizing and utilizing nitroxide spin probes.[1][16]
Objective: To obtain the EPR spectrum of 4-Azido-TEMPO-H in solution to confirm its radical character and assess its local environment.
Materials:
-
4-Azido-TEMPO-H
-
Anhydrous, degassed solvent (e.g., toluene, ethanol)
-
EPR spectrometer
-
Capillary tubes for EPR measurements
Procedure:
-
Sample Preparation: Prepare a dilute solution (typically 10-100 µM) of 4-Azido-TEMPO-H in the chosen solvent. It is crucial to use a degassed solvent to minimize line broadening from dissolved oxygen.
-
EPR Spectrometer Setup:
-
Set the microwave frequency (typically X-band, ~9.5 GHz).
-
Set the microwave power to a low level (e.g., 1-2 mW) to avoid saturation of the signal.
-
Set the modulation frequency to 100 kHz.
-
Set the modulation amplitude to a value smaller than the narrowest line in the spectrum to avoid distortion.
-
Choose an appropriate magnetic field sweep width and sweep time.
-
-
Data Acquisition:
-
Load the sample into the EPR cavity.
-
Tune the spectrometer to the resonant frequency.
-
Acquire the EPR spectrum.
-
Record multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should exhibit a characteristic three-line pattern due to the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus of the nitroxide.
-
Analyze the g-value and the hyperfine coupling constant (aN), which are sensitive to the solvent polarity and viscosity.
-
Caption: Workflow for EPR spectroscopy.
Protocol 2: Site-Directed Spin Labeling (SDSL) via Click Chemistry
This protocol describes the covalent attachment of 4-Azido-TEMPO-H to a protein containing a bioorthogonally incorporated alkyne-functionalized unnatural amino acid.
Objective: To site-specifically label a target protein with 4-Azido-TEMPO-H for subsequent structural and dynamic studies by EPR.
Materials:
-
Alkyne-modified protein of interest
-
4-Azido-TEMPO-H
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)
-
Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation:
-
If the protein contains cysteine residues that are not the target of labeling, they should be blocked.
-
If necessary, reduce any disulfide bonds by incubating the protein with a 5-10 fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent by buffer exchange or SEC.
-
-
Click Reaction:
-
Prepare a stock solution of 4-Azido-TEMPO-H in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
In a microcentrifuge tube, combine the alkyne-modified protein (typically at 10-100 µM) with a 10-50 fold molar excess of 4-Azido-TEMPO-H.
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and sodium ascorbate in the reaction buffer. A typical final concentration is 1 mM CuSO₄ and 5 mM sodium ascorbate.
-
Add the catalyst solution to the protein/azide mixture to initiate the reaction.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation, protected from light.[3][17]
-
-
Purification:
-
Remove the unreacted 4-Azido-TEMPO-H and other small molecules by SEC.[3]
-
Collect the protein-containing fractions.
-
-
Verification of Labeling:
-
Confirm successful labeling by mass spectrometry (observing the expected mass shift).
-
Perform EPR spectroscopy on the labeled protein to confirm the presence of the nitroxide label and to begin characterizing its environment.
-
Caption: Workflow for Site-Directed Spin Labeling.
Applications and Future Perspectives
The ability to site-specifically introduce a nitroxide spin label using 4-Azido-TEMPO-H opens up a wide range of applications:
-
Protein Structure and Dynamics: SDSL-EPR can provide information on protein folding, conformational changes, and ligand binding.[3]
-
Membrane Protein Studies: Investigating the structure and function of membrane-embedded proteins in a native-like environment.
-
Nucleic Acid Research: Probing the structure and dynamics of DNA and RNA.
-
Materials Science: Characterizing the properties of polymers and other materials.[18]
-
Immuno-Spin Trapping: While not a direct application of 4-Azido-TEMPO-H, the principles of detecting radical adducts are related.[19]
The development of new bioorthogonal reactions and more sophisticated EPR techniques will continue to expand the utility of bifunctional spin labels like 4-Azido-TEMPO-H, providing deeper insights into complex biological systems and materials.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
Environmental Health and Safety. Azide Compounds. University of California, Berkeley. Retrieved from [Link]
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School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
- Ouari, O., & Gigmes, D. (2021). Spin Trapping. In Nitroxides (pp. 482-518). The Royal Society of Chemistry.
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UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
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Wikipedia. Spin trapping. Retrieved from [Link]
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Royal Society of Chemistry. Spin Trapping | Nitroxides | Books Gateway. Retrieved from [Link]
- Torricella, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies.
-
ResearchGate. Click Reactions with Nitroxides. Retrieved from [Link]
- Dettenborn, C. D., et al. (2010). Immuno-spin trapping from biochemistry to medicine: advances, challenges, and pitfalls: Focus on protein-centered radicals. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(1), 1-15.
- Villamena, F. A. (2000). EPR spin trapping of superoxide from nitric oxide synthase. Analusis, 28(6), 488-495.
- Wink, D. A., et al. (1998). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Methods in Molecular Biology, 100, 227-238.
-
ResearchGate. General protocol for standard sample preparation for SDSL-EPR spectroscopy. Retrieved from [Link]
-
ResearchGate. EPR Spectroscopy of Nitroxide Spin Probes. Retrieved from [Link]
- Wang, Y., et al. (2010). Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. Chinese Journal of Structural Chemistry, 29(7), 1083-1086.
-
Glen Research. Glen Report 22.29: Technical Brief - Crosslinking with Click Chemistry. Retrieved from [Link]
- Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 18(6), 7033-7050.
- Puche, G., et al. (2018). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Organic & Biomolecular Chemistry, 16(8), 1313-1319.
-
Semantic Scholar. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. Retrieved from [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Stable Radicals: Applications of 4-Hydroxy-TEMPO in Organic Synthesis. Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2011). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Accounts of chemical research, 44(9), 666-676.
-
Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Organic Syntheses. Organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Retrieved from [Link]
-
ResearchGate. (PDF) TEMPO and its Derivatives: Synthesis and Applications. Retrieved from [Link]
- Google Patents. KR960012364B1 - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine.
-
MDPI. Azidoindolines—From Synthesis to Application: A Review. Retrieved from [Link]
- Google Patents. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
-
ResearchGate. Applications of TEMPO in synthesis. Retrieved from [Link]
-
Wikipedia. 4-Hydroxy-TEMPO. Retrieved from [Link]
-
Wordpress. AZIDO (TEMPO variants). Retrieved from [Link]
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The Versatile Connector: A Guide to 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine in Materials Science
In the dynamic field of materials science, the ability to precisely functionalize surfaces and polymers is paramount for the development of advanced materials with tailored properties. 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (Azido-TEMPOH) has emerged as a key bifunctional molecule, offering a powerful toolkit for researchers and drug development professionals. This comprehensive guide delves into the synthesis, unique properties, and diverse applications of Azido-TEMPOH, providing detailed protocols and expert insights to unlock its full potential in your research.
Introduction: A Tale of Two Functional Groups
This compound is a unique derivative of the well-known TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) radical. Its versatility stems from the presence of two key functional groups: a reactive azide (-N₃) and a hydroxylamine (N-OH) moiety. The azide group serves as a highly efficient "handle" for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent attachment of Azido-TEMPOH to a wide array of alkyne-functionalized molecules and materials.[1][2][3] The hydroxylamine functionality, in contrast to the more common nitroxyl radical of TEMPO, offers distinct redox properties and potential for further chemical transformations.[4][5]
This guide will explore the synthesis of this valuable compound and provide detailed protocols for its application in two major areas of materials science: surface modification and polymer functionalization.
Synthesis of this compound (Azido-TEMPOH)
The synthesis of Azido-TEMPOH is a multi-step process that begins with the commercially available and cost-effective 4-hydroxy-2,2,6,6-tetramethylpiperidine (TEMPOL).[6][7] The synthetic route involves the conversion of the hydroxyl group to an azide, followed by the reduction of the nitroxyl radical to a hydroxylamine.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol:
Part 1: Synthesis of 4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO)
This procedure is adapted from established literature methods.[8]
-
Tosylation of 4-Hydroxy-TEMPO (TEMPOL):
-
Dissolve 4-hydroxy-TEMPO (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-tosyloxy-TEMPO.
-
-
Azidation of 4-Tosyloxy-TEMPO:
-
Dissolve the crude 4-tosyloxy-TEMPO in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 3-5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, add water, and extract with an organic solvent.
-
Wash the organic layer thoroughly with water to remove DMF and residual salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 4-azido-TEMPO as a reddish-orange solid.
-
Part 2: Reduction of 4-Azido-TEMPO to this compound (Azido-TEMPOH)
The reduction of the stable nitroxyl radical to the hydroxylamine is a critical step.
-
Reduction Reaction:
-
Dissolve 4-azido-TEMPO (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent, for example, phenylhydrazine (1.5 equivalents), dropwise at room temperature.[4] Other reducing agents like sodium ascorbate can also be employed.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the disappearance of the characteristic orange color of the nitroxyl radical.
-
Upon completion (indicated by a color change to a pale yellow or colorless solution), remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final product, Azido-TEMPOH.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Hydroxy-TEMPO | C₉H₁₈NO₂ | 172.24 | Orange crystalline solid |
| 4-Azido-TEMPO | C₉H₁₇N₄O | 197.27 | Reddish-orange solid |
| Azido-TEMPOH | C₉H₁₈N₄O | 198.27 | Pale yellow or white solid |
Application in Materials Science: The Power of "Click" Chemistry
The azide functionality of Azido-TEMPOH is a gateway to a vast range of surface and polymer modifications via the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9] This "click" reaction forms a stable triazole linkage between the azide-functionalized molecule and an alkyne-terminated material.[2][3]
General "Click" Chemistry Workflow
Caption: General workflow for material functionalization using Azido-TEMPOH via CuAAC.
Application Note 1: Surface Modification of Materials
The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible implants to advanced sensors. Azido-TEMPOH allows for the covalent attachment of the TEMPOH moiety to alkyne-functionalized surfaces, thereby altering their chemical and physical characteristics.
Protocol: Surface Functionalization of an Alkyne-Terminated Self-Assembled Monolayer (SAM) on a Silicon Wafer
This protocol describes the functionalization of a silicon wafer previously modified with an alkyne-terminated silane.
Materials and Reagents:
-
Alkyne-terminated silicon wafer
-
This compound (Azido-TEMPOH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Preparation of the "Click" Solution:
-
In a clean reaction vessel, prepare a solution of Azido-TEMPOH (5-10 mM) in a mixture of THF and DI water (e.g., 4:1 v/v).
-
Prepare a fresh aqueous solution of copper(II) sulfate (100 mM) and sodium ascorbate (500 mM).
-
-
Surface Reaction:
-
Place the alkyne-terminated silicon wafer in the reaction vessel.
-
Degas the Azido-TEMPOH solution by bubbling with nitrogen for 15-20 minutes.
-
Add the copper(II) sulfate solution (to a final concentration of 1-2 mM) and the sodium ascorbate solution (to a final concentration of 5-10 mM) to the reaction vessel. The solution should turn a pale yellow-orange.
-
Ensure the wafer is fully submerged and incubate the reaction at room temperature for 2-12 hours with gentle agitation. The reaction should be carried out under an inert atmosphere.
-
-
Washing and Drying:
-
After the reaction, remove the wafer from the solution and rinse it thoroughly with the THF/water mixture, followed by pure THF, ethanol, and finally DI water to remove any unreacted reagents and byproducts.
-
Dry the functionalized wafer under a stream of dry nitrogen.
-
Characterization of the Functionalized Surface:
The success of the surface modification can be confirmed using various surface-sensitive analytical techniques.
| Technique | Expected Observations |
| X-Ray Photoelectron Spectroscopy (XPS) | Appearance of a characteristic N 1s signal with distinct peaks corresponding to the different nitrogen environments in the triazole ring and the hydroxylamine.[6][10][11][12] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Disappearance of the characteristic azide stretching vibration (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹). Appearance of new peaks corresponding to the triazole ring.[6][10] |
| Contact Angle Goniometry | A change in the water contact angle, indicating an alteration of the surface hydrophilicity/hydrophobicity. |
Application Note 2: Polymer Functionalization
The incorporation of specific functional groups into polymers is essential for creating materials with advanced properties for applications such as drug delivery, bio-imaging, and catalysis. Azido-TEMPOH can be "clicked" onto alkyne-containing polymers to introduce the TEMPOH moiety.
Protocol: Functionalization of an Alkyne-Terminated Poly(ethylene glycol) (PEG)
This protocol details the modification of a commercially available alkyne-terminated PEG.
Materials and Reagents:
-
Alkyne-terminated PEG (e.g., α-alkyne-ω-methoxy-PEG)
-
This compound (Azido-TEMPOH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (optional, as a ligand to stabilize Cu(I))
-
Dimethylformamide (DMF) or a mixture of Dichloromethane (DCM) and water
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Reaction Setup:
-
Dissolve the alkyne-terminated PEG (1 equivalent) and Azido-TEMPOH (1.2-1.5 equivalents) in DMF or a DCM/water mixture in a round-bottom flask.
-
Degas the solution by purging with nitrogen or argon for 20-30 minutes.
-
-
Initiation of the "Click" Reaction:
-
In a separate vial, prepare a catalyst solution by dissolving CuSO₄·5H₂O (0.1-0.2 equivalents) and sodium ascorbate (0.3-0.5 equivalents) in a small amount of DI water. If using an organic solvent, PMDETA (0.1-0.2 equivalents) can be added to the main reaction mixture before the catalyst.
-
Add the catalyst solution to the reaction flask under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Purification of the Functionalized Polymer:
-
After the reaction is complete (monitored by FTIR or NMR), dilute the mixture with a suitable solvent.
-
To remove the copper catalyst, pass the solution through a small column of basic alumina or use a copper-chelating resin.
-
Purify the polymer by dialysis against DI water for 2-3 days, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the pure Azido-TEMPOH-functionalized PEG as a white powder.
-
Characterization of the Functionalized Polymer:
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Disappearance of the alkyne proton signal and appearance of a new proton signal corresponding to the triazole ring. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Disappearance of the azide stretching vibration (around 2100 cm⁻¹). |
| Gel Permeation Chromatography (GPC) | A shift in the elution peak, indicating an increase in the polymer's molecular weight. |
The Role of the Hydroxylamine Moiety: A Point of Distinction
While the azide group provides the "click" functionality, the hydroxylamine (N-OH) group at the 1-position of the piperidine ring distinguishes Azido-TEMPOH from its more common nitroxyl radical counterpart (Azido-TEMPO). This hydroxylamine can participate in redox reactions, acting as a reducing agent or being oxidized back to the nitroxyl radical.[4][5] This redox activity can be harnessed for various applications, including:
-
Antioxidant properties: Hydroxylamines are known to be effective antioxidants.[5]
-
Initiation of polymerization: The N-O bond in related alkoxyamines can undergo thermal homolysis to generate a carbon-centered radical and a nitroxyl radical, a key step in nitroxide-mediated polymerization (NMP).
-
Further chemical modification: The hydroxylamine can be a site for further chemical reactions, allowing for the introduction of additional functionalities.
The choice between Azido-TEMPOH and Azido-TEMPO will depend on the specific requirements of the application. If the goal is simply to introduce a stable radical for applications like electron paramagnetic resonance (EPR) spin labeling, Azido-TEMPO would be the reagent of choice. However, if the desired material should possess antioxidant properties or if further chemical transformations at the nitrogen are envisioned, Azido-TEMPOH offers unique advantages.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block for materials science. Its dual functionality allows for straightforward and efficient "click" conjugation to a wide range of materials, while the hydroxylamine moiety offers unique redox properties and opportunities for further chemical design. The detailed protocols and insights provided in this guide are intended to empower researchers to explore the full potential of Azido-TEMPOH in creating next-generation materials with precisely controlled properties and functionalities. As the demand for sophisticated and functional materials continues to grow, the applications of this remarkable molecule are poised to expand into new and exciting territories.
References
- Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. (URL not available)
-
Click chemistry. In Wikipedia. Retrieved from [Link]
- Functionalization of Azide-Terminated Silicon Surfaces with Glycans Using Click Chemistry: XPS and FTIR Study. ACS Applied Materials & Interfaces. (URL not available)
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
- Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. (URL not available)
- ESI (Final)-Nit-2 - The Royal Society of Chemistry. (URL not available)
- Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP. Biomacromolecules. (URL not available)
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-
Using XPS for the Characterization of 'Click' Surface Chemistry. AZoM.com. Retrieved from [Link]
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Looking for protocols to functionalize glass surface?. ResearchGate. Retrieved from [Link]
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AZIDO (TEMPO variants). WordPress.com. Retrieved from [Link]
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-
4-Hydroxy-TEMPO. In Wikipedia. Retrieved from [Link]
- 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. Organic Chemistry Portal. (URL not available)
- Reduction of 2,2,6,6-tetramethyl-piperidinyl-1-oxy (TEMPO) to 1-hydroxy-2,2,6,6-tetramethyl-piperidine (TEMPO-OH).
-
4-Piperidinol, 2,2,6,6-tetramethyl-. NIST WebBook. Retrieved from [Link]
- Redox reaction of nitroxides. The hydroxylamine form is a result of one step reduction process of the nitroxide and radical reduced by one electron transfer.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
This compound. Pharmaffiliates. Retrieved from [Link]
- Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. Taylor & Francis. (URL not available)
- Biomaterials Based on Organic Polymers and Layered Double Hydroxides Nanocomposites: Drug Delivery and Tissue Engineering. Pharmaceutics. (URL not available)
- Using dynamic biomaterials to study the temporal role of bioactive peptides during osteogenesis.
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4-Hydroxy-2,2,6,6-tetramethylpiperidine. PubChem. Retrieved from [Link]
- Kinetics, mechanism, and stoicheiometry of the oxidation of hydroxylamine by nitric acid. Journal of the Chemical Society, Dalton Transactions. (URL not available)
- Both hydroxylamine and nitroxide protect cardiomyocytes from oxidative stress. Free Radical Biology and Medicine. (URL not available)
- Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions.
-
AZIDO (TEMPO variants). WordPress.com. Retrieved from [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Retrieved from [Link]
- Selected Methods for the Reduction of the Azido Group.
- FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP....
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Troubleshooting & Optimization
Technical Support Center: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (4-Azido-TEMPO) Synthesis
Welcome to the technical support guide for the synthesis of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine, commonly known as 4-Azido-TEMPO. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues to improve reaction yields and product purity. The following guide is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
A Note on Nomenclature
The target molecule, a stable nitroxyl radical, is formally named 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl. For brevity and common usage, we will refer to it as 4-Azido-TEMPO. Its reduced form is the corresponding hydroxylamine, this compound. This guide focuses on the synthesis of the stable radical, which is the versatile intermediate for applications like click chemistry and bioconjugation.[1]
Section 1: The Synthetic Pathway - A Mechanistic Overview
The most common and reliable synthesis of 4-Azido-TEMPO is a two-step process starting from the commercially available and inexpensive 4-Hydroxy-TEMPO (also known as TEMPOL).[2][3] The overall strategy involves:
-
Activation of the Hydroxyl Group: The 4-hydroxyl group is a poor leaving group. It must first be converted into a good leaving group, typically a sulfonate ester (e.g., tosylate or benzenesulfonate).
-
Nucleophilic Substitution: The activated sulfonate ester is then displaced by an azide nucleophile (from sodium azide) in an SN2 reaction to form the final product.[4]
Caption: General two-step synthesis of 4-Azido-TEMPO from 4-Hydroxy-TEMPO.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that can lead to diminished yields and provides actionable solutions based on established chemical principles.
Q1: My overall yield is low, and I suspect the purity of my starting 4-Hydroxy-TEMPO is the issue. How can I ensure high-quality starting material?
A1: The quality of your starting material, 4-Hydroxy-TEMPO, is paramount. Commercial batches can vary, and the compound can degrade over time.
-
Causality: Impurities in 4-Hydroxy-TEMPO, such as the parent amine (4-hydroxy-2,2,6,6-tetramethylpiperidine) or the ketone (4-oxo-TEMPO, TEMPONE), can lead to unwanted side reactions and complicate purification steps.[5][6] The parent amine will react with the sulfonyl chloride, consuming your reagent, while TEMPONE is unreactive under these conditions.
-
Recommended Action - Synthesis & Purification: If you suspect purity issues or wish to prepare it fresh, 4-Hydroxy-TEMPO can be synthesized in high yield by oxidizing 4-hydroxy-2,2,6,6-tetramethylpiperidine. A reliable method uses hydrogen peroxide with sodium tungstate as a catalyst.[4][7]
Protocol: Preparation of 4-Hydroxy-TEMPO [7]
-
Dissolve 4-hydroxy-2,2,6,6-tetramethylpiperidine (1.0 eq) in methanol.
-
Add sodium tungstate (Na₂WO₄, ~0.05 eq) and ethylenediaminetetraacetic acid (EDTA) tetrasodium salt (~0.05 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~2.0-3.5 eq) while stirring vigorously.
-
Allow the reaction to stir for 2-4 hours, monitoring by TLC.
-
Upon completion, extract the product into a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting orange crystals should have a melting point of 71–73 °C.[2] Purity can be further confirmed by NMR or GC-MS.
-
Q2: I'm seeing a low conversion rate during the first step—the formation of the sulfonate ester intermediate. What are the critical parameters?
A2: This activation step is crucial and often a source of yield loss if not properly controlled.
-
Causality: The reaction of an alcohol with a sulfonyl chloride requires a base to neutralize the HCl byproduct. The choice of base, solvent, and temperature significantly impacts the reaction rate and the formation of byproducts. Incomplete reactions are common if conditions are not anhydrous or if the base is not sufficiently effective.
-
Recommended Action - Optimizing Sulfonylation:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially the solvent) are anhydrous. Water will react with the sulfonyl chloride, reducing its effective concentration.
-
Solvent and Base: Pyridine is often used as both the solvent and the base.[4] It effectively scavenges HCl and catalyzes the reaction. Alternatively, a non-participating solvent like dichloromethane (DCM) with a non-nucleophilic base such as triethylamine can be used.[8]
-
Temperature Control: The reaction is typically exothermic. Add the sulfonyl chloride slowly to a cooled solution (0 °C) of 4-Hydroxy-TEMPO in pyridine to prevent overheating and potential side reactions. After the addition, allow the mixture to warm to room temperature and stir until completion.
-
Stoichiometry: Use a slight excess of the sulfonyl chloride (1.1-1.2 eq) to ensure complete consumption of the starting alcohol.
-
| Parameter | Recommendation | Rationale |
| Reagents | 4-Hydroxy-TEMPO, Benzenesulfonyl Chloride | Benzenesulfonate is an excellent leaving group. |
| Solvent/Base | Anhydrous Pyridine | Acts as both solvent and acid scavenger. |
| Temperature | 0 °C for addition, then room temp. | Controls exothermicity and minimizes side reactions. |
| Monitoring | Thin-Layer Chromatography (TLC) | To confirm consumption of starting material. |
Q3: The final azidation step has a poor yield. What are the most likely causes and solutions?
A3: This SN2 displacement is highly dependent on reaction conditions to favor substitution over potential elimination reactions.
-
Causality: The 4-position of the piperidine ring is sterically hindered by the adjacent gem-dimethyl groups. This can slow the rate of the desired SN2 reaction. If the reaction temperature is too high or the base is too strong, a competing E2 elimination reaction can occur, forming an alkene byproduct and reducing your yield. The solvent must be able to dissolve the ionic sodium azide and solvate the transition state effectively.
-
Recommended Action - Optimizing Azidation:
-
Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice for this reaction.[4] It is a polar aprotic solvent that effectively dissolves sodium azide and promotes SN2 reactions.
-
Reagent Purity: Use high-purity, dry sodium azide.
-
Temperature and Time: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat will favor elimination. A typical temperature range is 50-70 °C. The reaction should be monitored by TLC to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
-
Work-up: The work-up typically involves pouring the reaction mixture into water and extracting the product with an organic solvent like ethyl acetate or diethyl ether. Thorough washing of the organic phase is necessary to remove residual DMF and salts.[8]
-
Q4: How can I effectively purify the final 4-Azido-TEMPO product?
A4: Purification is critical for obtaining a product suitable for downstream applications.
-
Causality: The crude product will likely contain unreacted starting material, the elimination byproduct, and other minor impurities. These must be removed to ensure the product's integrity and reactivity in subsequent steps like click chemistry.
-
Recommended Action - Purification Protocol:
-
Crude Purification: After aqueous work-up, concentrate the dried organic extracts to obtain the crude product, which is typically an orange or reddish oil/solid.
-
Flash Column Chromatography: This is the most effective method for purifying 4-Azido-TEMPO.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity mixture, such as petroleum ether/ethyl acetate (e.g., 9:1 v/v), and gradually increase the polarity to elute the product.[8] The product is typically an orange-colored band.
-
-
Characterization: After purification, confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry). The presence of the azide group can be confirmed by a strong, sharp absorption band around 2100 cm⁻¹ in the IR spectrum.
-
Section 3: Visualizing the Troubleshooting Workflow
When encountering low yields, a systematic approach can help identify the root cause. The following flowchart outlines a logical troubleshooting process.
Caption: A decision tree for troubleshooting low-yield 4-Azido-TEMPO synthesis.
References
-
Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. ResearchGate. Available at: [Link]
-
ESI (Final)-Nit-2. The Royal Society of Chemistry. Available at: [Link]
-
Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts. ResearchGate. Available at: [Link]
-
4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. Chemical Portal. Available at: [Link]
-
Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. PubMed. Available at: [Link]
-
4-Hydroxy-TEMPO. Wikipedia. Available at: [Link]
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Available at: [Link]
-
Preparation of 4-acetamido-TEMPO. PrepChem.com. Available at: [Link]
-
SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. Available at: [Link]
-
AZIDO (TEMPO variants). WordPress. Available at: [Link]
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
Copper/TEMPO-Promoted Denitrogenation/Oxidation Reaction for Synthesis of Primary α-Ketoamides Using α-Azido Ketones. Organic Chemistry Portal. Available at: [Link]
-
Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1- and 4-positions. University of Wollongong. Available at: [Link]
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Technical Support Center: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine Experiments
Welcome to the technical support center for 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common issues encountered during experiments with this versatile bifunctional molecule. By combining a nitroxide radical with an azide group, this compound serves as a powerful tool for spin labeling and bioconjugation via click chemistry. This guide provides in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties, handling, and storage of this compound.
Q1: What are the key chemical features of this compound?
This compound possesses two key functional groups: a nitroxide radical on the piperidine ring and an azide group at the 4-position. The nitroxide group makes it a paramagnetic molecule, suitable for Electron Paramagnetic Resonance (EPR) spectroscopy, while the azide group allows for covalent attachment to other molecules via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
Q2: What are the primary applications of this compound?
The dual functionality of this molecule makes it ideal for:
-
Site-Directed Spin Labeling (SDSL): Introducing a spin label at a specific site in a biomolecule to study its structure, dynamics, and environment using EPR spectroscopy.[2]
-
Bioconjugation: Covalently linking the spin label to proteins, nucleic acids, or other molecules containing an alkyne group for subsequent analysis.[3]
-
Probing Molecular Interactions: Studying binding events and conformational changes in biomolecules.
Q3: What are the critical safety precautions for handling organic azides?
Organic azides are potentially explosive and sensitive to heat, shock, and friction.[4] It is crucial to:
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[5]
-
Avoid contact with heavy metals, strong acids, and strong oxidizing agents, as these can form highly explosive metal azides or the toxic and explosive hydrazoic acid.[6][7]
-
Use plastic or ceramic spatulas instead of metal ones to prevent scratching and potential detonation.[5]
-
Never heat organic azides directly. If heating is necessary for a reaction, use a well-controlled oil bath and a blast shield.[8]
-
Dispose of azide-containing waste in a designated, properly labeled container. [5]
Q4: How should this compound be stored?
Proper storage is critical for maintaining the stability and integrity of the compound. It should be stored at 2-8°C in a tightly sealed container, protected from light.[9][10] Storing it away from incompatible materials like acids and metals is also essential.[7]
Section 2: Troubleshooting Guide for Click Chemistry Reactions
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but issues can still arise. This section provides a systematic approach to troubleshooting common problems.
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Copper(I) Catalyst
The Cu(I) catalyst is susceptible to oxidation to Cu(II), which is inactive in the CuAAC reaction.
Solution:
-
Use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to reduce Cu(II) to Cu(I) in situ.[11]
-
Degas all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Consider using a stabilizing ligand for the copper(I) catalyst, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to protect it from oxidation.
Possible Cause 2: Poor Solubility of Reactants
One or more reactants may not be fully dissolved in the chosen solvent system, leading to a heterogeneous reaction mixture and poor reaction kinetics.
Solution:
-
Optimize the solvent system. A mixture of aqueous and organic solvents (e.g., water/t-BuOH, water/DMSO, or water/acetonitrile) often works well.[12]
-
Ensure all components are fully dissolved before initiating the reaction. Gentle warming or sonication can aid dissolution, but be cautious with the azide.
Possible Cause 3: Side Reactions
Unwanted side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the homocoupling of the alkyne partner (Glaser coupling).[13][14]
Solution:
-
Maintain a low concentration of the copper catalyst.
-
Ensure the reducing agent is in slight excess to keep the copper in the +1 oxidation state.
-
Perform the reaction under an inert atmosphere to minimize oxidative side reactions.
Troubleshooting Workflow: Low Click Chemistry Yield
Caption: Troubleshooting decision tree for low yield in CuAAC reactions.
Section 3: Troubleshooting Guide for EPR Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying spin-labeled molecules. However, signal loss or spectral distortions can be common issues.
Problem 2: EPR Signal Loss or Significant Broadening
Possible Cause 1: Reduction of the Nitroxide Radical
The nitroxide radical is susceptible to reduction to the EPR-silent hydroxylamine, particularly in biological samples containing reducing agents like ascorbate or glutathione.[15][16]
Solution:
-
Minimize the incubation time of the spin-labeled molecule in the biological sample before EPR analysis.
-
Perform experiments at low temperatures to slow down the rate of reduction.
-
If possible, remove or inhibit endogenous reducing agents. This may not always be feasible without perturbing the biological system.
-
Consider using a spin label with a more sterically hindered nitroxide group, which can be more resistant to reduction.[15]
Possible Cause 2: High Local Concentration of the Spin Label
If the spin labels are too close to each other, spin-spin interactions (Heisenberg spin exchange and dipole-dipole interactions) can lead to significant line broadening, making the spectrum difficult to interpret.[17]
Solution:
-
Reduce the concentration of the spin-labeled molecule.
-
If labeling a protein or other macromolecule, ensure a low labeling efficiency to avoid having multiple labels in close proximity, unless this is the intended goal for distance measurements.
-
For distance measurement experiments (e.g., DEER/PELDOR), ensure that the labeling sites are chosen to be at an appropriate distance from each other.[2]
Experimental Protocol: Assessing Nitroxide Stability in a Biological Sample
-
Prepare a stock solution of the spin-labeled biomolecule in a suitable buffer.
-
Prepare the biological sample (e.g., cell lysate, purified protein solution containing cofactors).
-
Mix the spin-labeled biomolecule with the biological sample at the desired final concentration.
-
Immediately transfer an aliquot to an EPR tube and flash-freeze in liquid nitrogen. This will serve as the time-zero reference.
-
Incubate the remaining mixture at the desired experimental temperature (e.g., 37°C).
-
At various time points, take aliquots, flash-freeze them, and store them in liquid nitrogen.
-
Record the EPR spectra of all the frozen samples under the same conditions.
-
Analyze the double integral of the EPR spectra to quantify the signal intensity and determine the rate of signal decay.
Data Presentation: Factors Affecting Nitroxide Reduction
| Factor | Effect on Nitroxide Stability | Mitigation Strategy |
| Ascorbate/Glutathione | High concentrations lead to rapid reduction. | Minimize incubation time; work at low temperatures. |
| Temperature | Higher temperatures increase the rate of reduction. | Perform experiments at the lowest feasible temperature. |
| Oxygen | Can participate in redox cycling, potentially re-oxidizing the hydroxylamine. | The effect can be complex; typically, experiments are run under ambient air unless specific oxygen conditions are being studied. |
| Nitroxide Structure | Steric hindrance around the N-O group can slow reduction. | Select more sterically protected spin labels if reduction is a major issue. |
Section 4: Advanced Topics and Considerations
Consideration 1: Purity of this compound
The purity of the starting material is paramount for reproducible results. Impurities can interfere with both the click reaction and the EPR measurements. Always use a high-purity grade of the compound from a reputable supplier.[10]
Consideration 2: Characterization of the Labeled Product
After the click reaction, it is essential to confirm the successful conjugation and to purify the labeled product from unreacted starting materials. Techniques such as mass spectrometry, HPLC, and SDS-PAGE can be used for characterization and purification.
Consideration 3: The Hydroxylamine Form
It is important to remember that this compound is the hydroxylamine form of the corresponding TEMPO-azide nitroxide. In many applications, this hydroxylamine is oxidized to the stable nitroxide radical either in situ or as a separate step. The presence of oxidizing agents in the experimental system will influence the equilibrium between the hydroxylamine and the nitroxide.[18]
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School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]
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Azides - Safe Work Procedure. (2022). University of Victoria. [Link]
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Dikalov, S. I., & Grigor'ev, I. A. (2010). Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione. Nitric Oxide, 22(1), 1-8. [Link]
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Safe Handling of Azides. (2013). University of Pittsburgh. [Link]
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Azide Compounds. Environmental Health and Safety, University of California, Berkeley. [Link]
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Dikalov, S. I., & Voinov, V. G. (2019). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. Molecules, 24(11), 2091. [Link]
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Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
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Tolkachev, V. A., et al. (2014). Satellite lines in the EPR spectra of nitroxide radicals: experimental data and DFT calculations. Mendeleev Communications, 24(1), 44-46. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Dikalov, S. I., & Grigor'ev, I. A. (2010). Reversible reduction of nitroxides to hydroxylamines: Roles for ascorbate and glutathione. Free Radical Biology and Medicine, 48(11), 1491-1498. [Link]
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Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]
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Zhang, Y., et al. (2021). Two-Electron Redox Chemistry of Nitroxide Radicals: Fundamental Mechanisms and Applications in Energy Storage. Accounts of Chemical Research, 54(17), 3339–3352. [Link]
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He, Y., & Hatcher-Skeers, M. (2011). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. Journal of Visualized Experiments, (57), 3326. [Link]
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Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
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Gębska, J., & Gwoździński, K. (2022). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Antioxidants, 11(2), 353. [Link]
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Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
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G, S., & Singh, M. S. (2011). Catalytic Azide-Alkyne Cycloaddition: Reactivity and Application. Medicinal Chemistry, 1(1), 1-10. [Link]
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Kumar, A., et al. (2022). Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an update (2016–2025). Results in Chemistry, 4, 100361. [Link]
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Earle, K. A., & Freed, J. H. (2003). EPR Line Shifts and Line Shape Changes Due to Heisenberg Spin Exchange and Dipole–Dipole Interactions of Nitroxide Free Radicals in Liquids: 9. An Alternative Method to Separate the Effects of the Two Interactions Employing 15N and 14N. The Journal of Physical Chemistry A, 107(39), 7872–7880. [Link]
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This compound. Pharmaffiliates. [Link]
-
Konkolewicz, D., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(9), 2854–2870. [Link]
-
Kokorin, A. I., et al. (2001). EPR Spectroscopy of Mercury-Organic Compounds with Nitroxide Radicals. Applied Magnetic Resonance, 21(2), 209-220. [Link]
-
Parinandi, N. L., et al. (2021). Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish. Redox Biology, 41, 101899. [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]
-
Li, Y., et al. (2008). Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. Chinese Journal of Chemistry, 26(10), 1891-1893. [Link]
-
10.1: Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
-
Di Maio, A., et al. (2023). Spectroscopically Orthogonal Labelling to Disentangle Site-Specific Nitroxide Label Distributions. Molecules, 28(19), 6828. [Link]
-
Gualtieri, G., et al. (2000). Kinetics of nitroxide spin label removal in biological systems: an in vitro and in vivo ESR study. Free Radical Biology and Medicine, 29(1), 34-41. [Link]
-
Guigliarelli, B., & Belle, V. (2012). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. EPR of Free Radicals in Solids II, 23-56. [Link]
-
4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. Chembeo. [Link]
- McConnell, H. M., & McFarland, B. G. (1970). Nitroxide Free Radicals: Spin Labels for Probing Biomolecular Structure. Quarterly Reviews of Biophysics, 3(1), 91-136.
- Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine.
-
ESI (Final)-Nit-2. The Royal Society of Chemistry. [Link]
- Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876–884. [Link]
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- 2. books.rsc.org [books.rsc.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. uvic.ca [uvic.ca]
- 6. safety.pitt.edu [safety.pitt.edu]
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- 18. Electron paramagnetic resonance spectroscopy for analysis of free radicals in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Click Reactions for 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (4-Azido-TEMPO-H)
Welcome to the technical support guide for optimizing the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (4-Azido-TEMPO-H). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and redox-active molecule. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the success of your conjugation experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the click reaction with 4-Azido-TEMPO-H.
Q1: My reaction yield is low or non-existent. What are the likely causes?
A1: Low yields in CuAAC reactions involving 4-Azido-TEMPO-H can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.[1] Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon). If you are generating Cu(I) in situ from a Cu(II) salt and a reducing agent, confirm that the reducing agent is fresh.
-
Steric Hindrance: The bulky tetramethylpiperidine ring of 4-Azido-TEMPO-H can sterically hinder the approach of the azide to the copper-alkyne complex. This can slow down the reaction rate. To address this, consider increasing the reaction temperature or extending the reaction time.
-
Nitroxide Radical Interference: The TEMPO radical is a stable free radical and can potentially interact with the copper catalyst.[2] While CuAAC is generally robust, the specific electronic environment of the nitroxide may influence the catalytic cycle.
-
Poor Reagent Quality: Ensure the purity of your 4-Azido-TEMPO-H and alkyne partner. Azides can be unstable and should be stored correctly, typically at low temperatures.[1]
Q2: I'm observing significant side product formation. What are they and how can I minimize them?
A2: The most common side reaction is the oxidative homocoupling of the alkyne partner (Glaser coupling), which is promoted by Cu(II) species.[3] The presence of the TEMPO nitroxide radical also introduces the possibility of other side reactions.
-
Minimizing Glaser Coupling: The key is to maintain a low concentration of Cu(II). This can be achieved by:
-
Potential TEMPO-Related Side Reactions: While less common in standard CuAAC conditions, the nitroxide radical could potentially undergo redox reactions.[2] Using a stabilizing ligand for the copper can help to keep the catalyst focused on the desired cycloaddition.
Q3: The reaction is very slow. How can I increase the rate?
A3: Slow reaction rates are a common challenge, particularly with sterically hindered substrates.[5]
-
Increase Temperature: Modestly increasing the reaction temperature can significantly accelerate the reaction rate.[3] However, be mindful of the thermal stability of your reactants.
-
Use an Accelerating Ligand: Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the more water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) catalyst and dramatically increase the reaction rate.[3][6]
-
Optimize Solvent: The choice of solvent can have a significant impact on the reaction rate.[7][8] Protic solvents like water can sometimes accelerate the reaction.[4] Co-solvents such as DMSO or DMF can also be beneficial, particularly for solubilizing reactants.[7]
-
Increase Reactant Concentration: If possible, increasing the concentration of your azide and alkyne can lead to a faster reaction.
Q4: How do I purify my TEMPO-clicked product? The nitroxide seems to complicate things.
A4: Purification can indeed be challenging due to the potential for the TEMPO radical to interact with chromatography media or be sensitive to certain purification conditions.
-
Column Chromatography: If using silica gel chromatography, be aware that the polar nitroxide group can lead to tailing. Using a less polar solvent system or a different stationary phase (e.g., alumina) might be beneficial. It is also possible to remove excess TEMPO by sublimation under vacuum.[9]
-
Extraction: If the product has significantly different solubility properties from the starting materials and catalyst, a simple liquid-liquid extraction may be sufficient.
-
Precipitation/Crystallization: If the product is a solid, precipitation or recrystallization can be an effective purification method.
II. In-depth Troubleshooting Guide
This section provides a more detailed, systematic approach to troubleshooting common problems.
Problem 1: Low to No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Copper Catalyst | Run a control reaction with a simple, unhindered azide and alkyne. If this reaction also fails, the catalyst is likely the issue. | - Ensure your copper(II) salt and reducing agent (e.g., sodium ascorbate) are fresh.[3] - Use a direct source of Cu(I) like CuBr or CuI, but be sure to handle it under an inert atmosphere.[1] - Thoroughly degas all solvents and reagents before use to remove dissolved oxygen.[3] |
| Steric Hindrance of 4-Azido-TEMPO-H | The reaction proceeds but at a very slow rate, leading to low conversion in a standard timeframe. | - Increase the reaction temperature in 10°C increments (e.g., from room temperature to 40-50°C).[3] - Extend the reaction time (e.g., from a few hours to 24 hours). - Increase the concentration of the less hindered reaction partner. |
| Incompatible Solvent System | Reactants are not fully dissolved, or the reaction stalls. | - Test different solvent systems. A mixture of water with an organic co-solvent like DMSO, t-BuOH, or DMF is often effective.[7][8] - Ensure all components are fully solubilized before initiating the reaction. |
| Reduction of the Azide Group | If using a phosphine-based reducing agent like TCEP, it can react with the azide in a Staudinger reaction.[3] | - Avoid phosphine-based reducing agents. Sodium ascorbate is the most common and recommended reducing agent for CuAAC.[3][4] |
Problem 2: Complex Reaction Mixture with Multiple Side Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| Oxidative Alkyne Homocoupling (Glaser Coupling) | Presence of a symmetrical di-yne product in your analytical data (e.g., LC-MS, NMR). | - Increase the concentration of the reducing agent (sodium ascorbate) to 5-10 equivalents relative to copper.[4] - Add a copper-stabilizing ligand like THPTA or TBTA. These ligands can help suppress side reactions.[3][6] - Ensure the reaction is performed under an inert atmosphere to minimize oxygen.[3] |
| Decomposition of TEMPO Moiety | Loss of the characteristic EPR signal of the nitroxide radical or appearance of unexpected byproducts. | - The CuAAC reaction is generally mild, but ensure the pH is maintained in a neutral to slightly basic range (pH 7-8).[10] - Avoid harsh acidic or basic conditions during workup and purification. - Consider using a ligand to protect the copper catalyst and potentially mitigate unwanted redox chemistry with the nitroxide. |
III. Experimental Protocols & Methodologies
Standard Protocol for CuAAC with 4-Azido-TEMPO-H
This protocol is a good starting point for most applications.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of your alkyne in DMSO.
-
Prepare a 10 mM stock solution of 4-Azido-TEMPO-H in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.[11]
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in order:
-
Solvent (e.g., a 1:1 mixture of water and t-BuOH).
-
Alkyne stock solution (to a final concentration of 1 mM).
-
4-Azido-TEMPO-H stock solution (to a final concentration of 1.2 mM).
-
-
Vortex the mixture briefly.
-
Add the THPTA stock solution (to a final concentration of 5 mM).[12]
-
Add the CuSO₄ stock solution (to a final concentration of 1 mM).
-
Vortex the mixture again.
-
Initiate the reaction by adding the sodium ascorbate stock solution (to a final concentration of 5 mM).[12]
-
-
Reaction Conditions:
-
Allow the reaction to proceed at room temperature for 4-24 hours. The optimal time will depend on the specific alkyne used.
-
Protect the reaction from light if any of your components are light-sensitive.[13]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a small amount of EDTA solution to chelate the copper.
-
Proceed with your chosen purification method (extraction, chromatography, or precipitation).
-
Optimized Protocol for Challenging Substrates
This protocol incorporates modifications for sterically hindered or low-reactivity alkynes.
-
Reagent Preparation:
-
Same as the standard protocol.
-
-
Reaction Setup (with pre-mixing of catalyst):
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions and let them stand for 5 minutes.[6][11] This allows for the formation of the copper-ligand complex.
-
In the main reaction tube, combine the solvent, alkyne, and 4-Azido-TEMPO-H as in the standard protocol.
-
Add the pre-mixed catalyst solution to the main reaction tube.
-
Initiate the reaction with freshly prepared sodium ascorbate.
-
-
Optimized Reaction Conditions:
Recommended Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Alkyne | 1 - 10 mM | The limiting reagent. |
| 4-Azido-TEMPO-H | 1.2 - 2 equivalents (relative to alkyne) | A slight excess can help drive the reaction to completion. |
| Copper(II) Sulfate | 0.1 - 1 equivalents (relative to alkyne) | Higher catalyst loading may be needed for difficult reactions. |
| THPTA (or other ligand) | 1 - 5 equivalents (relative to copper) | A 5:1 ligand-to-copper ratio is often recommended for bioconjugation.[12] |
| Sodium Ascorbate | 5 - 10 equivalents (relative to copper) | A larger excess helps to maintain the copper in the active Cu(I) state and prevent oxidative side reactions.[4] |
IV. Visualizing Key Processes
The CuAAC Catalytic Cycle
This diagram illustrates the generally accepted mechanism for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. The ligand (L) stabilizes the copper(I) center throughout the cycle.
Caption: The catalytic cycle of the CuAAC reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your click reaction.
Caption: A workflow for troubleshooting low-yield CuAAC reactions.
V. References
-
Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. National Institutes of Health.
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. MDPI.
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health.
-
Click Reactions with Nitroxides. ResearchGate.
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega.
-
Technical Support Center: Troubleshooting Azide Compounds in Click Chemistry. Benchchem.
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
-
Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
-
Click Chemistry Protocols. BroadPharm.
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience.
-
Click Chemistry Protocols. Xi'an Confluore Biological Technology Co., Ltd..
-
Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition) ? ResearchGate.
-
How TEMPO can be removed from organic reaction mixture without column chromatography? ResearchGate.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. confluore.com [confluore.com]
Reducing side reactions with 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
Technical Support Center: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
Welcome to the technical support guide for this compound (Product CAS No. 1216863-00-1). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance, troubleshoot common experimental issues, and answer frequently asked questions. Our goal is to help you harness the unique dual functionality of this reagent—its bioorthogonal azide handle and its redox-active hydroxylamine core—while mitigating potential side reactions for optimal results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the properties, handling, and applications of this compound.
Q1: What is this compound and what are its primary applications?
A: this compound is a bifunctional chemical probe. It is an analog of the well-known TEMPO radical, featuring two key functional groups:
-
An Azide Group (-N₃): This group serves as a bioorthogonal handle for "click chemistry," most notably in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This allows for the covalent attachment of the piperidine core to biomolecules or surfaces.[3][4]
-
A Hydroxylamine Group (>N-OH): The piperidine core contains a hydroxylamine, which is the reduced form of the stable nitroxide radical found in TEMPOL (4-Hydroxy-TEMPO).[5] This group is redox-active and can be oxidized to the corresponding stable nitroxide radical, making it useful as a spin-label precursor for Electron Paramagnetic Resonance (EPR) studies or as a catalytic antioxidant.[6][7]
Its primary application is in bioconjugation, where it can be used to label proteins, nucleic acids, or other molecules of interest.[1][3]
Q2: What are the recommended storage and handling conditions for this reagent?
A: Proper storage is critical to maintain the integrity of the compound.
-
Storage Temperature: Store refrigerated at 2-8°C.[8]
-
Atmosphere: For long-term stability, especially after the container has been opened, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent slow air oxidation of the hydroxylamine group.
-
Handling: Handle in a well-ventilated area.[9] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust.
-
Incompatibilities: Avoid strong oxidizing agents, peroxides, and strong acids.[10]
Q3: In which solvents is the compound soluble?
A: While specific quantitative solubility data is limited, TEMPO derivatives with similar structures are generally soluble in a range of common organic solvents. Based on its structure, solubility is expected in:
-
Good Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols (Methanol, Ethanol).
-
Limited Solubility: Water.
-
Poor Solubility: Hexanes, Diethyl ether. Always perform a small-scale solubility test with your specific solvent system before proceeding with a large-scale reaction.
Section 2: Troubleshooting Guide for Side Reactions
This section is structured to directly address specific experimental problems you may encounter, explaining the underlying chemical principles and providing actionable solutions.
Issue 1: Azide Group Reactivity & Integrity
Q: My click chemistry reaction (CuAAC or SPAAC) is failing or giving very low yields. What is the likely cause?
A: Failure of azide-alkyne cycloaddition is most often due to the unintentional degradation of the azide group. The primary culprit is the presence of reducing agents in your reaction buffer or during workup.
Causality: The azide functional group is readily reduced to a primary amine (-NH₂), which is unreactive in cycloaddition reactions.[11] Many common biological buffers and reagents can facilitate this unwanted side reaction.
Troubleshooting Steps & Solutions:
-
Audit Your Reagents for Reducing Agents: Carefully check all buffers and reaction components for the presence of common reducing agents. A summary of compatible and incompatible reagents is provided below.
| Potentially Incompatible Reagents (Azide Reducing) | Compatible Alternatives/Solutions |
| Dithiothreitol (DTT), β-Mercaptoethanol (BME) | Use Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction, as it is generally compatible with azides.[12] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Avoid this method entirely if the azide needs to be preserved.[13] |
| Metal Hydrides (e.g., NaBH₄, LiAlH₄) | These are strong reducing agents and should not be present.[11] |
| Free Thiols from Cysteine Residues in Proteins | If labeling a protein, ensure other reactive sites like cysteines are capped or use a large excess of the azide reagent. |
-
Consider Copper-Free Click Chemistry (SPAAC): The hydroxylamine and piperidine nitrogen of your reagent can potentially chelate with the copper(I) catalyst in CuAAC, reducing its catalytic activity. If you suspect catalyst poisoning or if your biomolecule is sensitive to copper, switching to a SPAAC reaction with a strained alkyne (e.g., DBCO, BCN) is a highly effective solution that eliminates the need for a metal catalyst.[2][14]
-
Confirm Reagent Integrity: Before a critical experiment, verify the presence of the azide group in your stock of this compound using FT-IR spectroscopy. A characteristic sharp azide stretch should be visible around 2100 cm⁻¹.
Caption: Troubleshooting flowchart for low click chemistry yield.
Issue 2: Redox State of the Piperidine Core
Q: My reaction solution turned a pale orange/yellow color. What does this mean, and is it a problem?
A: The color change is a strong indicator that the white/colorless hydroxylamine (>N-OH) has been oxidized to the corresponding orange or yellow nitroxide radical (>N-O•).[5]
Causality: The hydroxylamine is susceptible to mild oxidation. This can be caused by:
-
Dissolved Oxygen: Prolonged exposure to air, especially in the presence of trace metal ions, can cause slow oxidation.
-
Mild Oxidizing Agents: Reagents used in other parts of your experimental system could be the cause.
-
Peroxynitrite or other Reactive Oxygen Species (ROS): In biological systems, ROS can oxidize the hydroxylamine.[6]
Is it a problem?
-
For Azide Chemistry: Usually not. The nitroxide radical is generally stable and should not interfere with azide-alkyne cycloaddition reactions.
-
For Downstream Applications: It depends. If you require the hydroxylamine form for its specific antioxidant properties or as a reduced spin probe, then this oxidation is an undesired side reaction. If you intend to use the molecule as a radical spin label, this oxidation is a necessary activation step.
Troubleshooting Steps & Solutions:
-
To Prevent Oxidation: If the hydroxylamine state is desired, degas your solvents (e.g., by sparging with argon or using freeze-pump-thaw cycles) and run your reaction under an inert atmosphere.
-
To Intentionally Oxidize: If you need the stable nitroxide radical form (e.g., for EPR), you can achieve this controllably. A common and efficient method is oxidation using hydrogen peroxide with a sodium tungstate catalyst.[15]
Caption: Redox states of the 4-azido-piperidine core.
Issue 3: General Stability and Decomposition
Q: I suspect my reagent has decomposed. How can I check, and what causes decomposition?
A: Aside from the specific redox and azide reduction pathways, general decomposition can occur under harsh conditions.
Causality:
-
Strong Acid: Exposure to strong acids can potentially lead to degradation of the piperidine ring or the hydroxylamine moiety.
-
Heat and Light: While the TEMPO backbone is robust, organic azides can be sensitive to prolonged exposure to high heat or UV light. While this specific molecule is not known to be explosive, it is good practice to protect azides from excessive energy input.
Troubleshooting & Verification:
-
Analytical Confirmation: The most reliable way to check for decomposition is through analytical methods.
-
Mass Spectrometry (LC-MS): Check for the expected molecular weight (198.27 g/mol ).[8]
-
NMR Spectroscopy (¹H NMR): Check the proton spectrum against a reference or the supplier's specification sheet. The appearance of multiple new, unidentifiable peaks suggests degradation.
-
-
Visual Inspection: The pure compound should be a white to off-white solid. Significant discoloration (dark brown, black) that is not the characteristic orange of the nitroxide may indicate decomposition.
-
Preventative Measures: Always adhere to the recommended storage conditions (2-8°C, protected from light).[8] Ensure that reaction conditions are not overly harsh (e.g., avoid boiling in strong acid).
References
-
Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. (n.d.). Google Patents.
-
This compound. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
Reduction of Azides. (n.d.). Thieme. Retrieved January 12, 2026, from [Link]
-
4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. (n.d.). Chembeo. Retrieved January 12, 2026, from [Link]
-
ESI (Final)-Nit-2 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. (2013, March 7). PubMed. Retrieved January 12, 2026, from [Link]
-
Amine synthesis by azide reduction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System. (n.d.). NIH. Retrieved January 12, 2026, from [Link]
-
Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the. (2013, July 3). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
-
Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
4-Hydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO | CID 75471 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression. (2024, January 18). PubMed. Retrieved January 12, 2026, from [Link]
-
Bioconjugates: Examples & Applications - Single Use Support. (2023, April 26). Single Use Support. Retrieved January 12, 2026, from [Link]
-
4-Hydroxy-TEMPO - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Advances in Bioconjugation - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC - NIH. (2024, September 26). NIH. Retrieved January 12, 2026, from [Link]
-
Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing). (2018, February 1). RSC Publishing. Retrieved January 12, 2026, from [Link]
-
Bioorthogonal chemistry - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]
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- 3. susupport.com [susupport.com]
- 4. Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]
- 6. 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. Amine synthesis by azide reduction [organic-chemistry.org]
- 12. A Biomolecule-Compatible Visible Light-Induced Azide Reduction from a DNA-Encoded Reaction Discovery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
Welcome to the technical support center for the purification of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
The purification of this compound (Azido-TEMPOL-H) is a critical step following its synthesis, which typically involves the reduction of its corresponding stable nitroxyl radical precursor, 4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl (N3-TEMPO). The primary challenges in purification often revolve around the removal of unreacted starting materials, byproducts, and residual paramagnetic species, as well as handling the stability of the target hydroxylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Column Chromatography Purification
Question 1: My column chromatography separation is poor, and I'm seeing significant co-elution of my product with impurities. What should I do?
Answer: Poor separation during column chromatography is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.
-
Underlying Cause: The polarity of your eluent system may not be optimal to achieve differential migration of your target compound and the impurities on the stationary phase (typically silica gel). Likely impurities from the synthesis of the N3-TEMPO precursor include unreacted 4-hydroxy-TEMPO (TEMPOL) and the tosylated or benzensulfonylated intermediate.[1] During the reduction to the hydroxylamine, you may also have residual N3-TEMPO.
-
Troubleshooting Steps:
-
TLC Analysis is Key: Before scaling up to a column, meticulously develop your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25-0.35 for your target compound, this compound. This Rf range typically provides the best separation.
-
Solvent System Optimization:
-
If your product is eluting too quickly (high Rf), your solvent system is too polar. Reduce the proportion of the more polar solvent (e.g., ethyl acetate, methanol).
-
If your product is sticking to the column (low Rf), your solvent system is not polar enough. Gradually increase the concentration of the polar solvent.
-
A common starting point for piperidine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[2]
-
-
Consider a Gradient Elution: If a single solvent system (isocratic elution) fails to separate all components, a gradient elution is highly recommended. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.
-
Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Dissolve your crude product in a minimal amount of the initial mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Dry loading is often superior for compounds with moderate solubility in the eluent.
-
Question 2: I suspect my product is decomposing on the silica gel column. How can I prevent this?
Answer: Hydroxylamines can be sensitive to acidic conditions, and standard silica gel is slightly acidic. This can lead to degradation of your target compound.
-
Underlying Cause: The acidic nature of silica gel can catalyze decomposition pathways for sensitive functional groups. The N-hydroxy group of your product can be particularly susceptible.
-
Mitigation Strategies:
-
Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel. This is done by preparing a slurry of the silica gel in your chosen eluent and adding a small amount of a volatile base, such as triethylamine (~0.5-1% v/v).[3]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina. However, be aware that the elution profile will be different, and you will need to re-optimize your solvent system with TLC on alumina plates.
-
Work Quickly: Do not let your product sit on the column for an extended period. Prepare everything in advance and run the column efficiently.
-
Section 2: Recrystallization Purification
Question 3: I'm trying to recrystallize my this compound, but it's "oiling out" instead of forming crystals. What's going wrong?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is a common problem in recrystallization.
-
Underlying Cause: This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that precipitation is too rapid for an ordered crystal lattice to form. Impurities can also inhibit crystallization. The melting point of the related 4-hydroxy-TEMPO is 69-71 °C, so your hydroxylamine derivative may have a similar or lower melting point.[4]
-
Troubleshooting Protocol:
-
Solvent Selection is Crucial: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Use the solubility data in the table below as a starting point.
-
Reduce the Saturation Level: Add a small amount of additional hot solvent to the oiled-out mixture until the oil dissolves completely. Then, allow it to cool more slowly.
-
Slow Cooling: Rapid cooling favors precipitation over crystallization. Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Insulating the flask can help slow the cooling rate.
-
Scratching and Seeding: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the meniscus. This creates nucleation sites. Alternatively, if you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.
-
| Solvent | Polarity Index | Boiling Point (°C) | Typical Use in Piperidine Derivative Purification |
| Hexanes | 0.1 | 69 | Good for dissolving non-polar impurities; often used as the "anti-solvent" in a solvent pair. |
| Diethyl Ether | 2.8 | 35 | Good for dissolving many organic compounds at room temperature; low boiling point makes it easy to remove. |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent for both chromatography and recrystallization of moderately polar compounds.[2] |
| Acetone | 5.1 | 56 | Can be a good recrystallization solvent, but its high volatility can be a challenge. |
| Isopropanol | 3.9 | 82 | Can be effective for more polar compounds. |
| Water | 10.2 | 100 | The hydroxyl group may impart some water solubility, making it a potential component of a co-solvent system. |
Question 4: My purified product still shows a faint orange/yellow color. How do I remove the residual paramagnetic precursor?
Answer: The orange/yellow color is likely due to trace amounts of the unreacted nitroxyl radical precursor, N3-TEMPO, which is a stable radical and typically a reddish-orange solid.[2]
-
Underlying Cause: Nitroxyl radicals are paramagnetic and often colored.[5] The hydroxylamine product should be a colorless or white solid. Even small amounts of the radical precursor can impart color.
-
Decolorization and Removal Strategies:
-
Chemical Reduction Wash: During your aqueous workup after the reaction, a wash with a mild reducing agent can help convert the residual nitroxyl radical to the desired hydroxylamine. A dilute solution of sodium thiosulfate or ascorbic acid can be effective.[6]
-
Activated Charcoal Treatment: Dissolve your crude or partially purified product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Heat the mixture for a few minutes, then perform a hot filtration through a pad of Celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.
-
Careful Chromatography: As a last resort, very careful column chromatography with an optimized solvent system should separate the slightly more polar hydroxylamine from the less polar nitroxyl radical. Monitor the fractions by TLC; the colored band of the radical should be distinct.
-
Visualized Workflows and Logic
Below are diagrams to assist in your purification strategy.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
References
-
Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. Journal of Chemical Crystallography. This article describes a synthetic route to the nitroxyl radical precursor, indicating potential starting materials and intermediates that could be impurities.
-
4-Azido-2,2,6,6-tetramethylpiperidine N-oxide - Chem-Impex. Chem-Impex International. This product page highlights the utility of the related azido-TEMPO compound in organic synthesis.
-
ESI (Final)-Nit-2 - The Royal Society of Chemistry. Royal Society of Chemistry. This supporting information document provides examples of purification by column chromatography for related piperidine compounds.
-
Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. MDPI. This review discusses the fundamental chemical and redox properties of nitroxides, which is relevant to understanding the behavior of paramagnetic impurities.
-
4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. Organic Chemistry Portal. This resource provides examples of reaction workups and purifications for TEMPOL, a structurally similar compound, including purification by flash column chromatography.
-
Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Nature Protocols. This paper details synthetic procedures for related TEMPO derivatives, offering insights into potential side products and purification strategies.
-
Kinetics of nitroxide radical trapping. 2. Structural effects. Journal of the American Chemical Society. Provides information on the stability and reactivity of nitroxide radicals.
-
This compound - Pharmaffiliates. Pharmaffiliates. A supplier page for the target compound, confirming its identity.
-
Piperidine Synthesis. Defense Technical Information Center. A review of synthetic methods for piperidines, which can inform on potential byproducts.
-
This compound - CymitQuimica. CymitQuimica. Product information page for the target molecule.
-
US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. Google Patents. Details purification by distillation for a related piperidine derivative.
-
Synthesis of 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-Acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions | Request PDF. ResearchGate. Provides context on the use and synthesis of related TEMPO compounds.
-
TEMPO-Mediated Oxidations. Organic Chemistry Portal. A comprehensive overview of TEMPO-mediated reactions, including workup procedures.
-
KR960012364B1 - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine. Google Patents. Describes the synthesis of the precursor to TEMPOL.
-
4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy | 2226-96-2 - ChemicalBook. ChemicalBook. Provides physical properties, such as melting point, for the related TEMPOL.
-
Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the. Organic Syntheses. Details a revised, safer, and more efficient procedure for preparing a related TEMPO derivative.
-
Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts. ResearchGate. Describes an efficient synthesis of TEMPOL, a key starting material for the precursor of the target compound.
-
(Z)-3,7-Dimethyl-2,6-octadienal - Organic Syntheses Procedure. Organic Syntheses. This procedure for a TEMPO-mediated oxidation includes a workup step using sodium thiosulfate to remove residual TEMPO, a technique applicable to removing the N3-TEMPO impurity.
-
How TEMPO can be removed from organic reaction mixture without column chromatography? | ResearchGate. ResearchGate. A discussion forum with suggestions for removing TEMPO, which are relevant to its derivatives.
-
Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling. Chemical Society Reviews. A review on the synthesis of various nitroxide radicals.
-
Nitroxyl Radical as a Theranostic Contrast Agent in Magnetic Resonance Redox Imaging. National Institutes of Health. Discusses the in vivo reduction of nitroxyl radicals to their corresponding hydroxylamines.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. SpringerLink. A review on the crystallization of related piperidinone structures.
-
A Computational Journey across Nitroxide Radicals: From Structure to Spectroscopic Properties and Beyond. MDPI. Provides theoretical background on the structure and properties of nitroxide radicals.
-
2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook. ChemicalBook. An overview of the parent piperidine scaffold.
-
4-Hydroxy-TEMPO - Wikipedia. Wikipedia. General information on TEMPOL, the precursor to the precursor of the target molecule.
-
DE4219459A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position. Google Patents. Describes the synthesis of TEMPO derivatives.
-
2,2,6,6-Tetramethylpiperidine - Wikipedia. Wikipedia. Information on the basic chemical structure.
-
Org. Synth. 2005, 82, 80 - Organic Syntheses Procedure. Organic Syntheses. Details the preparation and use of a related TEMPO derivative in oxidation reactions.
-
TEMPO oxidation advice : r/Chempros. Reddit. A practical discussion on troubleshooting TEMPO oxidations, including pH adjustments and handling of byproducts.
-
TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. Organic Chemistry Portal. Information on the reactivity and applications of TEMPO and its derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy | 2226-96-2 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Enhancing the efficiency of spin labeling with 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
Welcome to the technical support guide for 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine and its corresponding nitroxide radical, 4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl (commonly referred to as 4-Azido-TEMPO). This resource is designed for researchers, scientists, and drug development professionals utilizing this versatile spin label for Electron Paramagnetic Resonance (EPR) spectroscopy. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and enhance the efficiency and reliability of your spin labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound and how does it relate to the 4-Azido-TEMPO spin label?
The compound this compound is the diamagnetic hydroxylamine form of the spin label.[1] In this state, the nitrogen atom in the piperidine ring is bonded to a hydroxyl group (-OH), and the molecule has no unpaired electrons, making it "EPR-silent." The active, paramagnetic form used for spin labeling is 4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO) , which is a stable nitroxide radical (N-O•).[2] This radical contains an unpaired electron, which is the basis for detection by EPR spectroscopy.[3] The hydroxylamine is often a precursor or a reduced by-product of the nitroxide radical. Throughout this guide, we will refer to the active spin label as 4-Azido-TEMPO.
Q2: What are the primary applications of the 4-Azido-TEMPO spin label?
4-Azido-TEMPO is a bifunctional molecule primarily used for Site-Directed Spin Labeling (SDSL) to study the structure, dynamics, and interactions of biomolecules.[4] Its versatility stems from the azide (-N₃) group, which enables two distinct covalent labeling strategies:
-
Click Chemistry: The azide group reacts with an alkyne-modified biomolecule in a highly efficient and specific manner, forming a stable triazole linkage. This is the most common application.[5][6]
-
Photoaffinity Labeling (PAL): Upon exposure to UV light, the azide group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby amino acid residues, allowing for the capture of transient or non-covalent interactions.[7][8]
Q3: Why should I choose an azide-functionalized spin label over a more traditional one like MTSL?
While methanethiosulfonate (MTSL) is a highly effective label for cysteine residues, 4-Azido-TEMPO offers distinct advantages:
-
Orthogonality and Specificity: Click chemistry is bio-orthogonal, meaning the azide and alkyne groups do not react with other functional groups in biological systems, ensuring high specificity.[6]
-
Linkage Stability: The triazole linkage formed via click chemistry is extremely stable and not susceptible to cleavage under the reducing conditions that can break the disulfide bond formed by MTSL.[9][10] This is a critical advantage for in-cell EPR studies where the cellular environment is inherently reducing.[9]
-
Versatility: It allows for labeling of biomolecules modified with unnatural amino acids containing alkyne groups, expanding labeling possibilities beyond native cysteines.[9]
Q4: What are the recommended storage and handling conditions for 4-Azido-TEMPO?
Like most nitroxide radicals, 4-Azido-TEMPO should be stored in a cool, dark, and dry place. It is generally stable, but prolonged exposure to light, high temperatures, or strong reducing/oxidizing agents should be avoided. For long-term storage, keeping it at -20°C is recommended. When handling, use standard laboratory personal protective equipment.
Q5: How stable is the nitroxide radical, and what conditions can degrade it?
The tetramethylpiperidine framework provides significant steric shielding to the nitroxide radical, making it persistent.[9] However, the radical is susceptible to redox processes.[11]
-
Reduction: Strong reducing agents (e.g., dithiothreitol (DTT), ascorbate) can reduce the nitroxide to its EPR-silent hydroxylamine form. This is a primary concern in cellular environments.[9][12]
-
Oxidation: While less common, strong oxidizing agents can convert the nitroxide to the oxoammonium cation.
-
pH: Extreme pH values should be avoided, as they can promote degradation pathways. Most labeling reactions are performed near physiological pH (6.5-8.0).
Troubleshooting Guide
This guide addresses specific issues that may arise during spin labeling experiments with 4-Azido-TEMPO.
Problem 1: Low or No Covalent Labeling
Symptom: Mass spectrometry analysis shows a low percentage of labeled biomolecule, or the EPR signal is unexpectedly weak after purification.
| Potential Cause | Underlying Rationale & Corrective Actions |
| A. Inefficient Cu(I) Catalysis (Click Chemistry) | The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires a sufficient concentration of the Cu(I) catalytic species. Cu(II) salts (like CuSO₄) are often used, which must be reduced in situ by an agent like sodium ascorbate.[13] Solutions: • Verify Reagents: Ensure your copper source and reducing agent are fresh. Prepare sodium ascorbate solutions immediately before use, as they can oxidize in air. • Use a Ligand: The Cu(I) ion can be unstable. A stabilizing ligand like TBTA or THPTA is highly recommended to protect the Cu(I) from oxidation and improve reaction efficiency.[10] • Degas Solutions: Oxygen can oxidize Cu(I) to the inactive Cu(II) state. Degas your buffer and reaction mixture by bubbling with argon or nitrogen before adding the copper catalyst. |
| B. Suboptimal Photolysis (Photoaffinity Labeling) | The conversion of the azide to the reactive nitrene requires specific UV light conditions. Incorrect wavelength, insufficient power, or inappropriate duration can lead to poor activation or degradation of the sample.[7][8] Solutions: • Optimize Wavelength: Most aryl azides are activated by UV light in the 254-270 nm range, but the optimal wavelength should be determined empirically to maximize nitrene formation while minimizing protein damage. • Control Irradiation Time & Distance: Start with a short irradiation time (e.g., 5-15 minutes) on ice to minimize sample heating and degradation. The distance from the UV lamp is critical; ensure it is consistent and close enough for efficient activation. |
| C. Incompatible Buffer Components | Certain common buffer additives can interfere with the labeling reaction or degrade the spin label. Solutions: • Check for Scavengers: For photoaffinity labeling, avoid nucleophilic species like DTT or β-mercaptoethanol, which can quench the reactive nitrene. • Avoid Chelators: For CuAAC, avoid strong metal chelators like EDTA in high concentrations, as they can sequester the copper catalyst. A small amount is sometimes tolerated, but it's best to perform the reaction in a buffer without it and add it back during purification. |
| D. Steric Hindrance | The azide on the TEMPO moiety or the alkyne on the biomolecule may be in a sterically crowded environment, preventing them from approaching each other for the reaction to occur.[14] Solutions: • Introduce a Linker: Use a spin label with a built-in flexible linker (e.g., 4-Azido-TEMPO-TEG) to increase the reach of the reactive group.[15] Alternatively, design the alkyne modification on your biomolecule to include a spacer arm. |
Problem 2: EPR Signal is Weak or Absent After Labeling
Symptom: A strong EPR signal is observed for the free spin label, but after reacting with the biomolecule and purifying, the signal from the labeled conjugate is much weaker than expected or gone entirely.
| Potential Cause | Underlying Rationale & Corrective Actions |
| A. Reduction of the Nitroxide Radical | The nitroxide (N-O•) is easily reduced to the EPR-silent hydroxylamine (N-OH) by common laboratory reagents or the intracellular environment.[9] This is the most frequent cause of signal loss. Solutions: • Eliminate Reducing Agents: Ensure that all purification steps after labeling are free of reducing agents like DTT, TCEP, or high concentrations of ascorbate. If a reducing agent is required for protein stability, consider using a reduction-resistant spin label.[12] • Work in an Inert Atmosphere: For highly sensitive samples, perform labeling and purification steps in a glove box or under a gentle stream of argon to minimize exposure to oxygen, which can participate in redox cycling. • Re-oxidation (Use with Caution): In some cases, a mild oxidizing agent (e.g., potassium ferricyanide, followed by extensive purification) can convert the hydroxylamine back to the nitroxide. This should be a last resort as it can also damage the biomolecule. |
| B. Sample Precipitation or Aggregation | Covalent modification can sometimes alter the solubility of a biomolecule, leading to aggregation or precipitation. Aggregated samples often yield a very broad, weak, or distorted EPR spectrum. Solutions: • Confirm Solubility: Visually inspect the sample for turbidity or precipitate after labeling and purification. Centrifuge the sample and measure the protein concentration in the supernatant to quantify any loss. • Optimize Buffer: Adjust pH, ionic strength, or add stabilizing excipients (e.g., glycerol, non-ionic detergents for membrane proteins) to improve the solubility of the labeled conjugate. |
| C. Low Labeling Efficiency | The weak signal may simply be due to a low concentration of labeled biomolecule. Solutions: • Quantify Labeling: Before extensive EPR analysis, confirm the labeling efficiency using an independent method like ESI-MS or MALDI-TOF mass spectrometry. • Troubleshoot the Reaction: Refer to the solutions in Problem 1 . |
Problem 3: EPR Spectrum Shows a Mix of Signals (Broad and Sharp)
Symptom: The EPR spectrum contains both a broad component (characteristic of a slow-moving, protein-bound label) and a sharp three-line signal (characteristic of a fast-moving, free label).
| Potential Cause | Underlying Rationale & Corrective Actions |
| A. Incomplete Removal of Excess Label | The most common cause is residual, unreacted 4-Azido-TEMPO in the sample. Because the free label tumbles much faster in solution than the large biomolecule, it produces a distinct, sharp EPR signal that can obscure the broader signal of interest.[14] Solutions: • Rigorous Purification: Standard desalting columns may be insufficient. Use extensive dialysis with multiple buffer changes, size-exclusion chromatography (SEC), or centrifugal concentrators with a suitable molecular weight cutoff to thoroughly remove the small spin label molecule. For membrane proteins in detergents, special care is needed as labels can partition into micelles.[14] • EPR as a Quality Control Check: Use EPR to confirm purity. A properly purified sample of a labeled macromolecule should show no trace of the sharp three-line signal characteristic of the free label. |
| B. Non-specific Binding | The spin label may be associating with the biomolecule non-covalently, for instance, through hydrophobic interactions. This can be particularly problematic for membrane proteins reconstituted in detergent micelles.[14] Solutions: • Add Detergent during Purification: For soluble proteins, including a low concentration of a mild non-ionic detergent (e.g., 0.1% Tween-20) in the purification buffers can help disrupt non-specific hydrophobic interactions. • Control Experiment: Prepare a sample by mixing the biomolecule (without the alkyne modification) with the spin label under the same conditions. After purification, any remaining EPR signal indicates the extent of non-specific binding. |
Experimental Protocols & Workflows
Diagram: Decision Tree for Troubleshooting Spin Labeling
This diagram outlines a logical workflow for diagnosing common experimental issues.
Caption: A step-by-step decision tree for diagnosing weak or absent EPR signals.
Protocol 1: Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling a protein containing an alkyne-functionalized unnatural amino acid.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.4).
-
4-Azido-TEMPO (stock solution in DMSO, e.g., 10 mM).
-
Copper(II) Sulfate (CuSO₄) (stock solution in water, e.g., 50 mM).
-
Sodium Ascorbate (stock solution in water, e.g., 100 mM, prepare fresh ).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water, e.g., 50 mM).
-
Degassing equipment (e.g., argon or nitrogen gas line).
-
Purification system (e.g., SEC column or dialysis tubing).
Procedure:
-
Prepare the Protein: Start with your purified, alkyne-modified protein at a concentration of 50-100 µM. Ensure the buffer is free of chelators like EDTA.
-
Degas the Solution: Gently bubble argon or nitrogen gas through the protein solution for 10-15 minutes on ice to remove dissolved oxygen.
-
Prepare the Catalyst Premix: In a separate microfuge tube, combine the catalyst components. For a 1 mL final reaction volume, a typical ratio is:
-
20 µL of 50 mM CuSO₄ (Final: 1 mM)
-
20 µL of 50 mM THPTA (Final: 1 mM) Mix gently. The THPTA will complex with the copper.
-
-
Add Reagents to Protein: To the degassed protein solution, add the reagents in the following order, mixing gently after each addition:
-
Spin Label: Add 4-Azido-TEMPO to a final concentration of 200-500 µM (a 4-5 fold molar excess over the protein).
-
Catalyst Premix: Add the 40 µL of CuSO₄/THPTA premix.
-
Reducing Agent: Initiate the reaction by adding 20 µL of fresh 100 mM sodium ascorbate (Final: 2 mM).
-
-
Incubate: Allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The optimal time may vary. Gentle rotation is recommended.
-
Quench and Purify: Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper. Immediately purify the labeled protein from excess spin label and reaction components using dialysis, SEC, or spin filtration.
-
Verify Labeling: Confirm the covalent attachment and determine the labeling efficiency using mass spectrometry. The mass of the labeled protein should increase by the mass of the 4-Azido-TEMPO minus N₂.
-
EPR Analysis: Check the final purified sample by EPR to ensure the absence of free spin label signal.
Diagram: Workflow for CuAAC Spin Labeling
Caption: General experimental workflow for site-directed spin labeling via CuAAC.
References
-
Hanson, P., et al. (2020). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 25(23), 5633. [Link]
-
Badun, G. A., et al. (2010). Photoaffinity labeling and its application in structural biology. Biochemistry (Moscow), 75(5), 503-522. [Link]
-
Bayburt, T. H., & Sligar, S. G. (2010). Photoaffinity labeling and its application in structural biology. Biochemistry (Moscow), 75(5), 503-522. [Link]
-
Donaldson, M. T., et al. (2013). Identification and removal of nitroxide spin label contaminant: Impact on PRE studies of α-helical membrane proteins in detergent. Protein Science, 22(8), 1125-1132. [Link]
-
Dorman, G., & Prestwich, G. D. (2000). Photoaffinity labeling. AccessScience. [Link]
-
Wikipedia. (2023). Click chemistry. [Link]
-
Zhang, Y., et al. (2013). Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. Chinese Journal of Structural Chemistry, 32(8), 1193-1197. [Link]
-
Domainex. (n.d.). Photoaffinity Labelling. [Link]
-
Tormena, C. F., et al. (2017). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modifica. Electron Paramagnetic Resonance, 25, 1-34. [Link]
-
Li, Y., et al. (2015). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. AAPS J, 17(2), 371-380. [Link]
-
Rajca Research Group at UNL. (n.d.). Nitroxide Spin Labels. [Link]
-
Bridges, M. D., et al. (2012). A Highly Ordered Nitroxide Side Chain for Distance Mapping and Monitoring Slow Structural Fluctuations in Proteins. Biochemistry, 51(32), 6395-6409. [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
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Chemie Brunschwig. (n.d.). Click chemistry reagents. [Link]
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ResearchGate. (n.d.). The EPR spectrum of 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxide (TEMPONE) in swollen poly(d,l-lactide) film. [Link]
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Molbase. (n.d.). 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works. [Link]
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The Royal Society of Chemistry. (n.d.). ESI (Final)-Nit-2. [Link]
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Arts, M., et al. (2023). Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling. Chemical Society Reviews, 52(1), 107-124. [Link]
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Yordanov, N. D., & Ranguelova, K. (2000). Quantitative electron paramagnetic resonance and spectrophotometric determination of the free radical 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(2), 373-378. [Link]
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Schmidt, M. J. (2018). Bioorthogonal spin labeling strategies for in-cell spectroscopy. KOPS - University of Konstanz. [Link]
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Bobko, A. A., et al. (2014). Dextran-conjugated tetrathiatriarylmethyl radicals as biocompatible spin probes for EPR spectroscopy and imaging. Bioconjugate Chemistry, 25(3), 583-589. [Link]
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Sentić, M., et al. (2024). Advancements in electron paramagnetic resonance (EPR) spectroscopy: A comprehensive tool for pharmaceutical research. Acta Pharmaceutica, 74(1), 1-24. [Link]
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Liu, Y., et al. (2020). Efficient Orthogonal Spin Labeling of Proteins via Aldehyde Cyclization for Pulsed Dipolar EPR Distance Measurements. Angewandte Chemie International Edition, 59(32), 13353-13359. [Link]
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ResearchGate. (n.d.). Spin label 4-iodoacetamide-2, 2, 6, 6-tetramethylpiperidine-N1-oxyl in his-15 position of lysozyme. [Link]
- Google Patents. (1998). US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
-
PubMed. (2024). 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) alleviates lung injury by inhibiting SIRT6-HIF-1α signaling pathway activation through the upregulation of miR-212-5p expression. [Link]
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Pharmaffiliates. (n.d.). This compound. [Link]
-
Saito, K., et al. (2003). Two Reaction Sites of a Spin Label, TEMPOL (4-Hydroxy-2,2,6,6-tetramethylpiperidine-N-oxyl), with Hydroxyl Radical. Journal of Radiation Research, 44(3), 253-257. [Link]
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Sosnovsky, G., & Konieczny, M. (1976). Preparation of 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl A Reinvestigation of Methods Using Hydrogen Peroxide in the Presence of Catalysts. Zeitschrift für Naturforschung B, 31(9), 1376-1378. [Link]
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Tikhonov, I. V., et al. (2021). Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. Molecules, 26(16), 4983. [Link]
-
Arts, M., et al. (2023). Advances in the synthesis of nitroxide radicals for use in biomolecule spin labelling. Chemical Society Reviews, 52(1), 107-124. [Link]
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Glen Research. (2013). New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. Glen Report, 25(2), 4. [Link]
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Wikipedia. (2023). 4-Hydroxy-TEMPO. [Link]
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Gottipati, K., et al. (2011). A rigid disulfide-linked nitroxide side chain simplifies the quantitative analysis of PRE data. Journal of Biomolecular NMR, 50(4), 331-336. [Link]
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NIST. (n.d.). 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-. NIST WebBook. [Link]
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Technical Support Center: 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (Azido-TEMPO) Stability and Degradation
Welcome to the technical support resource for 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (Azido-TEMPO). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional molecule. Azido-TEMPO uniquely combines the stable nitroxide radical of the TEMPO family, used for spin-labeling and catalysis, with an azide moiety, a powerful handle for bioorthogonal "click" chemistry.
However, this dual functionality necessitates a thorough understanding of its stability profile. Degradation of either the azide or the nitroxide group can compromise experimental results, leading to low yields, ambiguous data, or complete reaction failure. This document provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Azido-TEMPO handling and stability.
Q1: What are the primary environmental factors that can cause Azido-TEMPO to degrade?
A1: Azido-TEMPO is sensitive to four main factors:
-
Heat: Both the organic azide and the nitroxide moiety can undergo thermal decomposition. Organic azides, in particular, are energetic and can decompose to release nitrogen gas and form highly reactive nitrenes.[1][2]
-
Light: Photochemical degradation is a significant risk. UV light can initiate the decomposition of the azide group, leading to loss of function and the formation of various byproducts.[2][3]
-
Strong Reducing Agents: The azide group can be reduced to a primary amine, and the nitroxide radical can be reduced to the corresponding hydroxylamine.[1][4] This is a critical incompatibility to consider in experimental design.
-
Acidic Conditions: The TEMPO nitroxide moiety is known to undergo disproportionation in acidic environments, especially at elevated temperatures, which can lead to irreversible decay of the radical.[5]
Q2: How should I properly store and handle Azido-TEMPO to ensure its long-term stability?
A2: Proper storage is the first line of defense against degradation. We have established the following best practices based on the compound's chemical properties.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Store at ≤ -20°C. | Minimizes the rate of thermal decomposition for both the azide and nitroxide functional groups.[6] |
| Light | Store in an amber vial or wrap the container in aluminum foil. | Protects the light-sensitive azide group from photochemical degradation.[3][6] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | While the nitroxide is relatively stable in air, an inert atmosphere prevents potential long-term oxidative side reactions and is best practice for reactive chemicals. |
| Handling | Use non-metal spatulas (e.g., ceramic or plastic). Avoid ground glass joints. | Prevents potential explosive decomposition of the azide group due to shock or friction with metal surfaces.[6] |
Q3: My click reaction (CuAAC) with Azido-TEMPO is failing or giving very low yields. What is the most common cause?
A3: The most frequent cause of failure in CuAAC reactions is not the instability of Azido-TEMPO itself, but the oxidation of the Copper(I) catalyst . The active catalyst, Cu(I), is readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction solvents.[7]
Expert Insight: Before suspecting Azido-TEMPO degradation, first ensure your reaction setup is rigorously anaerobic. Use solvents that have been deoxygenated by sparging with argon or nitrogen. While Azido-TEMPO is stable under these conditions, the success of your click reaction depends critically on maintaining the copper catalyst in its +1 oxidation state.[7]
Q4: Can I use reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to prevent disulfide bond formation in my protein labeling experiment with Azido-TEMPO?
A4: This is strongly discouraged. Reagents like DTT and TCEP are potent reducing agents that are incompatible with Azido-TEMPO. They are highly likely to reduce the azide group to an amine and/or the nitroxide to a hydroxylamine, rendering the molecule useless for its intended purpose.[1][4]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific experimental problems.
Guide 1: Issue - Persistently Low Yield or Complete Reaction Failure
If you have ruled out catalyst oxidation (per FAQ Q3), the next step is to systematically investigate the integrity of your Azido-TEMPO reagent and the compatibility of your reaction conditions.
Below is a logical workflow to diagnose the root cause of poor reaction outcomes.
Caption: Troubleshooting workflow for low reaction yield.
Consult this table to avoid conditions and reagents known to cause degradation.
| Class | Compatible | Incompatible / Use with Caution | Rationale for Incompatibility |
| Solvents | Acetonitrile, DMSO, DMF, Water, THF, Dichloromethane | Halogenated solvents in the presence of sodium azide (if used as a reagent).[6] | Can form explosive diazidomethane or triazidomethane.[6] |
| pH | Neutral to Mildly Basic (pH 7-9) | Strongly Acidic (pH < 5) | Promotes disproportionation of the nitroxide radical.[5] |
| Temperature | -20°C to 40°C | > 100°C (significant risk) | High temperatures can induce thermal decomposition of the azide, forming a reactive nitrene.[1][2] |
| Additives | Standard buffers (HEPES, PBS), non-reducing additives | DTT, TCEP, Sodium Borohydride, Hydrogenolysis (H₂/Pd) | These will reduce the azide to an amine and/or the nitroxide to a hydroxylamine.[1] |
| Catalysts | Copper(I) salts (for CuAAC), Ruthenium (for RuAAC) | Strong Lewis acids at high temperatures. | May coordinate to the azide and lower its decomposition temperature. |
Guide 2: Issue - Observation of Unexpected Byproducts in Analysis (MS, NMR)
The appearance of unexpected signals often points to specific degradation pathways.
Caption: Major degradation pathways for Azido-TEMPO.
-
Signature of Thermal/Photochemical Degradation: Look for a mass loss of 28 Da in your mass spectrometry data, corresponding to the loss of N₂ gas. The resulting nitrene is highly reactive and will likely form a complex mixture of products that may be difficult to characterize.[1][3]
-
Signature of Reductive Degradation: Look for a mass increase of 2 Da (reduction of azide to amine, N₃ → NH₂) or 1 Da (reduction of nitroxide to hydroxylamine, N-O• → N-OH). These products are often more polar than the starting material and will have a shorter retention time on reverse-phase HPLC.
-
Signature of Acidic Degradation: This primarily affects the nitroxide radical, which is EPR active. A time-dependent loss of the EPR signal in an acidic medium is a strong indicator of disproportionation.
Section 3: Key Experimental Protocols
Follow these validated protocols to ensure the quality of your reagent and experiments.
Protocol 1: Verification of Azido-TEMPO Integrity
Objective: To confirm the purity and identity of Azido-TEMPO before its use in a critical experiment.
Method 1: Thin-Layer Chromatography (TLC) - Quick Check
-
Prepare a TLC plate (Silica gel 60 F₂₅₄).
-
Dissolve a small sample of your Azido-TEMPO in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the plate with your sample alongside a known fresh standard if available.
-
Develop the plate using a mobile phase such as 30% Ethyl Acetate in Hexane.
-
Visualize under a UV lamp (254 nm) and/or by staining with a potassium permanganate dip.
-
Expected Result: A single, well-defined spot. The presence of multiple spots or streaking indicates degradation or impurities.
Method 2: LC-MS - Definitive Check
-
Prepare a dilute solution of Azido-TEMPO (~1 mg/mL) in Acetonitrile/Water (50:50).
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 10-15 minutes.
-
Monitor the eluent by both UV-Vis (at ~254 nm) and Mass Spectrometry (ESI positive mode).
-
Expected Result: A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for Azido-TEMPO. Check for masses corresponding to the degradation products mentioned in Guide 2.
Protocol 2: Forced Degradation Study
Objective: To test the stability of Azido-TEMPO under your specific planned reaction conditions. This is a crucial step before using valuable substrates.[8][9]
-
Prepare Samples: Create several small-scale solutions of Azido-TEMPO (~1 mg/mL) in the exact solvent and buffer system you plan to use for your reaction.
-
Establish Controls:
-
Control 1 (Baseline): Immediately analyze one sample via LC-MS (as per Protocol 1). This is your T=0 reference.
-
Control 2 (Dark): Wrap one sample vial completely in aluminum foil and keep it at the intended reaction temperature.
-
-
Apply Stress Conditions:
-
Thermal Stress: Place one unwrapped sample at your intended reaction temperature.
-
Photochemical Stress: Place one sample under a broad-spectrum laboratory light source or near a window, at your intended reaction temperature.[8]
-
-
Analyze Over Time: At selected time points (e.g., 1h, 4h, 24h), take an aliquot from each sample (Dark Control, Thermal, Photochemical) and analyze by LC-MS.
-
Evaluate Results: Compare the chromatograms of the stressed samples to the T=0 baseline and the dark control. Significant formation of new peaks or a decrease in the main Azido-TEMPO peak in the stressed samples indicates instability under those conditions.
References
- BenchChem. (2025). A comparative study on the thermal stability of different organic azides.
- Guliashvili, T., et al. (n.d.). Increased stability of nitroxide radicals in ionic liquids: more than a viscosity effect. Royal Society of Chemistry.
- Krishna, M. C. (n.d.). The Chemistry and Biology of Nitroxide Compounds. PubMed Central.
- Iannone, M., et al. (n.d.).
- Wikipedia. (n.d.). Organic azide.
- Wikipedia. (n.d.).
- Lee, J., & Yoshizawa, K. (2025). A study on the thermal stability of organic azides.
- Stanford Environmental Health & Safety. (n.d.).
- Fischer, N., et al. (2020).
- Knight, A. S. C., et al. (2025).
- Knight, A. S. C., et al. (2025). The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates.
- Bobbitt, J. M., et al. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Click Reaction Efficiency with Alpha-Azido Peptides.
- Glickman, M. H., et al. (2012). Photochemical Stability of 4'-azido-2'-deoxy-2'-methylcytidine Hydrochloride: Structural Elucidation of Major Degradation Products by LC-MS and NMR Analysis. Journal of Pharmaceutical and Biomedical Analysis.
- White Rose eTheses Online. (n.d.).
- Carroll, R. T., et al. (2000). 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol)
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Singh, S., et al. (n.d.).
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- 4. The Chemistry and Biology of Nitroxide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
Welcome to the technical support center for 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges that can be encountered with this versatile nitroxide radical. By understanding the chemical nature of this compound and employing systematic solubilization strategies, you can ensure reliable and reproducible experimental outcomes.
Introduction to this compound
This compound is a unique molecule that combines the stable free radical properties of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) derivative with the reactive capabilities of an azide group. This bifunctionality makes it a valuable tool in various applications, including bioconjugation via "click chemistry", and as a spin label in electron paramagnetic resonance (EPR) studies.[1] However, the interplay between the relatively polar 1-hydroxy-tetramethylpiperidine core and the azido functional group can present solubility challenges in both aqueous and organic media.
This guide provides a structured approach to systematically address and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What is the first step I should take?
A1: The most effective initial step is to prepare a concentrated stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is a highly recommended starting point due to its excellent solvating power for a broad range of organic molecules. From this high-concentration stock, you can perform serial dilutions into your aqueous experimental medium. It is critical to maintain the final concentration of the organic solvent in your assay at a low, non-interfering level (typically below 0.5% v/v).
Q2: What are the best organic solvents for creating a stock solution?
A2: Besides DMSO, other suitable water-miscible organic solvents include ethanol, methanol, and dimethylformamide (DMF).[2] The choice of solvent will depend on the specific requirements of your experiment, including the tolerance of your biological system to the solvent. For many TEMPO derivatives, solubility is high in most organic solvents.[3]
Q3: How does pH influence the solubility of this compound in aqueous solutions?
A3: The piperidine nitrogen in the core structure is basic.[4] In acidic conditions (pH below the pKa of the piperidine), the nitrogen atom can become protonated, forming a more water-soluble cationic species. Therefore, adjusting the pH of your aqueous buffer to a mildly acidic range (e.g., pH 4-6) may significantly enhance solubility. It is advisable to determine a pH-solubility profile for your specific experimental conditions.[4]
Q4: I've tried DMSO and pH adjustment, but I'm still seeing precipitation upon dilution into my aqueous buffer. What's next?
A4: If precipitation persists, this suggests that the compound is "crashing out" of the solution as the solvent polarity increases. In this scenario, you should consider using a co-solvent system or adding a surfactant to your aqueous buffer to increase its solubilizing capacity for hydrophobic molecules.[5]
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are encountering solubility issues, this troubleshooting guide provides a systematic workflow to identify an effective solvent system.
Step 1: Initial Solvent Screening
The first phase of troubleshooting is to determine the general solubility profile of your compound. This involves testing its solubility in a range of common laboratory solvents.
Protocol for Initial Solvent Screening:
-
Preparation: Aliquot a small, known amount of this compound (e.g., 1 mg) into several vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list below.
-
Observation: Vortex each vial for 30-60 seconds and visually inspect for dissolution. If the compound dissolves, add another measured volume of the solvent to determine if a higher concentration can be achieved.
-
Record Keeping: Record your observations as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.
Table 1: Hypothetical Solubility Profile of this compound
| Solvent | Solvent Type | Expected Solubility |
| Water | Aqueous | Sparingly Soluble |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble |
| Ethanol | Polar Protic | Freely Soluble |
| Methanol | Polar Protic | Freely Soluble |
| Dichloromethane (DCM) | Non-polar | Freely Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
This table is for illustrative purposes. Actual solubilities should be determined experimentally.
Step 2: The Co-Solvent Approach
If your compound is soluble in a water-miscible organic solvent but not in your aqueous buffer, a co-solvent strategy is the next logical step.[6]
Experimental Workflow for Co-Solvent Optimization:
Caption: Safe handling and dissolution workflow.
Conclusion
Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By starting with a concentrated stock in an appropriate organic solvent and progressively exploring pH adjustments, co-solvents, and surfactants, researchers can identify an optimal formulation for their specific experimental needs. Always prioritize safety by adhering to the recommended handling procedures for both azido and piperidine-containing compounds. This structured methodology will empower you to confidently utilize this valuable chemical tool in your research and development endeavors.
References
-
Wang, D., et al. (2020). Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries. RSC Advances, 10(40), 23783-23791. [Link]
-
Quora. (2021). How do hydrophobic molecules dissolve?[Link]
-
RSC Publishing. (2020). Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical properties, solubilities and battery performance. [Link]
-
Pharmaffiliates. This compound. [Link]
-
AWS. (2023). Review Article Azido impurities in drug substances and drug products. [Link]
-
ResearchGate. (2025). Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. [Link]
-
PubMed. (2024). Mutagenic Azido Impurities in Drug Substances: A Perspective. [Link]
-
National Center for Biotechnology Information. (n.d.). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical p ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03424J [pubs.rsc.org]
Validation & Comparative
A Technical Guide to Spin Labels: A Comparative Analysis of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine and its Contemporaries
In the intricate world of structural biology and drug development, the ability to elucidate the structure, dynamics, and interactions of biomolecules is paramount. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy has emerged as a powerful technique for these investigations, providing insights where other methods like X-ray crystallography or NMR may be limited.[1] The choice of the spin label—a paramagnetic probe introduced at a specific site—is critical to the success of these experiments.
This guide provides an in-depth comparison of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine, a precursor to the versatile 4-azido-TEMPO spin label, with other commonly used spin labels. We will delve into their respective strengths, weaknesses, and ideal applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their studies.
The Central Role of the Nitroxide Spin Label
At the heart of SDSL is the stable nitroxide radical, which contains an unpaired electron. This unpaired electron acts as a reporter, and its EPR spectrum is exquisitely sensitive to its local environment, including its mobility, solvent accessibility, and distance to other paramagnetic centers.[2] By introducing a nitroxide label at a specific site in a protein or nucleic acid, we can glean a wealth of information about that site's structure and dynamics.[3]
The most widely used class of spin labels are derivatives of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and 2,2,5,5-tetramethylpyrrolidine-1-oxyl (PROXYL). The four methyl groups adjacent to the nitroxide moiety provide steric protection, conferring the stability required for these molecules to be effective probes.[4]
Introducing 4-Azido-TEMPO: A Tool for Bioorthogonal Labeling and Photoaffinity Crosslinking
Click Chemistry: A Revolution in Site-Specific Labeling
Traditional spin labeling strategies, such as those using the popular Methanethiosulfonate Spin Label (MTSL), rely on the presence of a unique, reactive amino acid residue, typically a cysteine, at the desired labeling site.[5] This often requires extensive site-directed mutagenesis to remove native cysteines and introduce a new one at the target location.
Click chemistry offers a bioorthogonal approach, meaning the reaction occurs with high efficiency and selectivity under physiological conditions without interfering with native biological processes.[6] The azide group of 4-azido-TEMPO can react with an alkyne group that has been incorporated into a biomolecule, for example, through the use of an unnatural amino acid.[7] This allows for highly specific labeling, even in complex environments like cell lysates or on the surface of living cells.
Photoaffinity Labeling: Capturing Molecular Interactions
The aryl azide group of 4-azido-TEMPO can also function as a photoaffinity label. Upon exposure to UV light (typically in the range of 250-370 nm), the azide is converted into a highly reactive nitrene intermediate.[1][8] This nitrene can then form a covalent bond with nearby molecules, effectively "capturing" transient or weak interactions.[9] This makes 4-azido-TEMPO a potentially powerful tool for identifying the binding partners of a protein or for mapping the binding interface of a protein-ligand complex.
A Comparative Look at Common Spin Labels
To fully appreciate the utility of 4-azido-TEMPO, it is essential to compare it with other widely used spin labels. The choice of spin label can significantly impact the ease of the experiment and the quality of the data obtained.
| Spin Label | Reactive Group | Target Residue/Moiety | Key Features | Primary Applications |
| 4-Azido-TEMPO | Azide (-N₃) | Alkyne (via Click Chemistry); Proximal molecules (via photoactivation) | Bioorthogonal labeling, photo-crosslinking capability. | Labeling in complex mixtures, in vivo studies, mapping molecular interactions. |
| MTSL | Methanethiosulfonate | Cysteine | Highly reactive and specific for thiols, well-characterized. | Standard for protein SDSL, distance measurements, dynamics studies. |
| PROXYL-Iodoacetamide | Iodoacetamide | Cysteine | Forms a stable C-S bond, less prone to reduction than disulfide bonds. | Studies in reducing environments, long-term stability. |
| PROXYL-Maleimide | Maleimide | Cysteine | Highly specific for thiols, forms a stable thioether bond. | Alternative to MTSL, particularly for in-cell EPR. |
| TOAC | N/A (is an amino acid) | Incorporated during peptide synthesis | Conformationally restricted, reduces ambiguity in distance measurements. | High-precision distance measurements in peptides and small proteins. |
Performance Metrics: A Deeper Dive
-
MTSL is highly reactive towards free thiols, making the labeling of cysteine residues straightforward and efficient.[5] However, this high reactivity can also lead to non-specific labeling if other accessible cysteines are present.
-
4-Azido-TEMPO , when used in click chemistry, offers superior specificity. The azide-alkyne reaction is highly selective, allowing for the precise labeling of a target molecule even in a complex biological milieu.[7]
-
Photoaffinity labeling with 4-azido-TEMPO is inherently less specific in its crosslinking reaction, as the reactive nitrene can insert into various C-H and N-H bonds. However, the initial non-covalent binding of the probe to its target provides the specificity for the labeling.
A critical factor in EPR-based distance measurements is the flexibility of the linker connecting the nitroxide to the biomolecule. A highly flexible linker can lead to a broad distribution of distances, which can complicate data interpretation and reduce the precision of the measurement.
-
MTSL forms a disulfide bond with cysteine, and the resulting side chain has several rotatable bonds, leading to considerable flexibility.[8]
-
The triazole linkage formed via click chemistry with 4-azido-TEMPO also possesses rotational freedom. The degree of flexibility will depend on the structure of the alkyne-containing unnatural amino acid used.
-
TOAC is a conformationally restricted amino acid spin label that is incorporated directly into the peptide backbone. This rigidity results in much narrower distance distributions and, therefore, more precise distance measurements.[8]
Nitroxide spin labels are susceptible to reduction to their EPR-silent hydroxylamine form in the reducing environment of the cell. This is a major challenge for in-cell EPR studies.
-
The disulfide bond formed by MTSL can be cleaved by reducing agents, leading to the loss of the spin label.
-
The stability of 4-azido-TEMPO to reduction is primarily determined by the nitroxide group itself, which is similar to other TEMPO derivatives. The triazole linkage formed by click chemistry is highly stable. Studies on TEMPOL (a closely related derivative) show that it can be reduced by ascorbate (Vitamin C).[6]
-
PROXYL-based labels are generally more resistant to reduction than their TEMPO counterparts, making them a better choice for in-cell studies.
Experimental Protocols
Protocol 1: Spin Labeling of a Protein with 4-Azido-TEMPO via Copper(I)-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of a protein containing an alkyne-functionalized unnatural amino acid with 4-azido-TEMPO.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
4-Azido-TEMPO
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent, such as sodium ascorbate
-
A copper-chelating ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
Degassing equipment (e.g., vacuum line and argon gas)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein in a degassed buffer to a final concentration of 100-200 µM.
-
Prepare a 10 mM stock solution of 4-azido-TEMPO in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in degassed water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein, 4-azido-TEMPO (typically a 5-10 fold molar excess over the protein), and the TBTA ligand.
-
Gently mix the solution.
-
-
Initiate the Reaction:
-
Add the CuSO₄ solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The final concentrations should be in the range of 1 mM CuSO₄ and 5 mM sodium ascorbate.
-
Gently mix and ensure the reaction is protected from oxygen by flushing with argon or nitrogen.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by mass spectrometry.
-
-
Purification:
-
Remove the excess spin label and copper catalyst by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired buffer for EPR analysis.
-
-
Verification:
-
Confirm successful labeling by mass spectrometry and quantify the labeling efficiency using EPR spectroscopy.
-
Protocol 2: Photoaffinity Labeling and Crosslinking
This protocol provides a general framework for using an aryl azide-containing probe, such as 4-azido-TEMPO, to identify interacting partners.
Materials:
-
Protein of interest labeled with 4-azido-TEMPO
-
Potential interacting partner(s) in a suitable buffer (avoid primary amine buffers like Tris or glycine)[8]
-
UV lamp with an appropriate wavelength (e.g., 365 nm for nitrophenyl azides)[8]
-
SDS-PAGE analysis equipment
-
Mass spectrometer for protein identification
Procedure:
-
Binding:
-
Incubate the 4-azido-TEMPO-labeled protein with its potential binding partner(s) in a suitable buffer to allow for the formation of non-covalent complexes. The incubation time and temperature will depend on the specific interaction being studied.
-
-
Photo-Crosslinking:
-
Expose the sample to UV light at the appropriate wavelength for a defined period (e.g., 5-30 minutes). The optimal exposure time should be determined empirically.[8] Perform this step on ice to minimize heat-induced damage.
-
Include a control sample that is not exposed to UV light to identify non-covalent interactions.
-
-
Analysis of Crosslinked Products:
-
Separate the reaction products by SDS-PAGE. Covalently crosslinked complexes will appear as new bands with higher molecular weights.
-
-
Identification of Interacting Partners:
-
Excise the new band(s) from the gel.
-
Identify the crosslinked protein(s) using mass spectrometry (e.g., peptide mass fingerprinting or tandem mass spectrometry).
-
Conclusion
The choice of spin label is a critical decision in the design of any SDSL-EPR experiment. While traditional labels like MTSL remain the workhorses of the field due to their ease of use and extensive characterization, the development of functionalized spin labels like 4-azido-TEMPO has opened up new and exciting possibilities.
The ability to perform bioorthogonal "click" chemistry allows for unprecedented specificity in labeling, particularly in complex biological systems where traditional methods may fail. Furthermore, the potential for photoaffinity labeling provides a powerful tool for capturing and identifying transient molecular interactions.
As with any technique, there are trade-offs to consider. The multi-step process of incorporating an unnatural amino acid and performing a click reaction may be more involved than a simple cysteine-MTSL conjugation. The flexibility of the resulting linker must also be taken into account when interpreting distance measurements.
Ultimately, the optimal spin label will depend on the specific biological question being addressed. By understanding the unique properties and applications of 4-azido-TEMPO in comparison to its contemporaries, researchers can better equip themselves to unlock the secrets of biomolecular structure and function.
References
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Comparison of DEER-derived distance distributions for the spin-labeled... - ResearchGate. [Link]
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A New 13C Trityl-based Spin Label Enables the Use of DEER for Distance Measurements. [Link]
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A new 13C trityl-based spin label enables the use of DEER for distance measurements. [Link]
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Rigid and stable nitroxide spin label for high-resolution distance measurements on proteins by DEER experiments - Weizmann Research Portal. [Link]
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An engineered aryl azide ligase for site-specific mapping of protein-protein interactions through photo-cross-linking - PubMed. [Link]
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DEER Distance Measurement Between a Spin Label and a Native FAD Semiquinone in Electron Transfer Flavoprotein - PMC - NIH. [Link]
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EPR of site-directed spin-labeled proteins: A powerful tool to study structural flexibility. [Link]
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Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC - NIH. [Link]
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In vitro protein labeling via aryl azides photolysis. (a) The aryl... | Download Scientific Diagram - ResearchGate. [Link]
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Dynamics of the EPR spectra of the 4-amino-TEMPO spin label incubated... - ResearchGate. [Link]
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Stationary-Phase EPR for Exploring Protein Structure, Conformation, and Dynamics in Spin-Labeled Proteins - PubMed Central. [Link]
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EPR techniques to probe insertion and conformation of spin-labeled proteins in lipid bilayers. [Link]
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Structural Dynamics of Protein Interactions Using Site-Directed Spin Labeling of Cysteines to Measure Distances and Rotational Dynamics with EPR Spectroscopy - PubMed Central. [Link]
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Site-Directed Spin Labeling EPR Spectroscopy for Determination of Albumin Structural Damage and Hypoalbuminemia in Critical COVID-19 - NIH. [Link]
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Orthogonal spin labeling using click chemistry for in vitro and in vivo applications - PubMed. [Link]
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g-Factors, hyperfine coupling constants A and zero-field splitting... - ResearchGate. [Link]
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New Developments in Spin Labels for Pulsed Dipolar EPR - PMC - NIH. [Link]
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4.8: EPR Spectroscopy - Chemistry LibreTexts. [Link]
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Side reactions of 4-acetamido-TEMPO as the catalyst in cellulose oxidation systems. [Link]
-
Distal substituents effect of 4-oxo-TEMPO derivatives bearing a benzyl group at the 2-position on the reduction resistance toward ascorbate - PubMed. [Link]
-
Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - NIH. [Link]
-
Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy - PubMed. [Link]
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Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions. [Link]
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TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy - Organic Chemistry Portal. [Link]
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Oxidation of 4-substituted TEMPO derivatives reveals modifications at the 1-and 4-positions. [Link]
-
EPR - Interpretation - Chemistry LibreTexts. [Link]
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The splitting of the spin states of an unpaired electron September 2019 Appendix II: Introduction to E. [Link]
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Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed Central. [Link]
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Beyond the Standard: A Comparative Guide to Azide-Functionalized Nitroxides for Click Chemistry
For researchers, scientists, and drug development professionals seeking to leverage the power of click chemistry for site-directed spin labeling (SDSL), 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (4-Azido-TEMPOH) has been a reliable workhorse. However, the expanding scope of biomolecular research demands a broader toolkit of azide-functionalized nitroxide probes with diverse properties. This guide provides a comprehensive comparison of alternatives to 4-Azido-TEMPOH, offering insights into their synthesis, reactivity, and performance in both copper(I)-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
This in-depth technical guide moves beyond a simple listing of alternatives. It delves into the causal relationships behind experimental choices, providing a framework for selecting the optimal azide-nitroxide probe for your specific application, be it elucidating protein dynamics via Electron Paramagnetic Resonance (EPR) spectroscopy or developing novel drug conjugates.
The Landscape of Azide-Functionalized Nitroxides
The core utility of azide-functionalized nitroxides lies in their ability to introduce a stable radical (the nitroxide) into a biomolecule at a specific site via a highly efficient and bioorthogonal click reaction. While 4-Azido-TEMPOH is widely used, several alternatives offer advantages in terms of stability, steric hindrance, and synthetic accessibility.
Here, we compare key azide-functionalized nitroxide spin labels:
-
4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Azido-TEMPO): A close analog of 4-Azido-TEMPOH, lacking the 1-hydroxy group. Its synthesis is well-established and proceeds from the readily available 4-hydroxy-TEMPO (TEMPOL)[1].
-
4-(2-Azidoethoxy)-2,2,6,6-tetramethylpiperidine-1-oxyl (4-(2-Azidoethoxy)-TEMPO): This derivative incorporates a flexible ethylene glycol linker between the TEMPO moiety and the azide group. This linker can influence the mobility of the spin label and its interaction with the local environment.
-
Azide-Functionalized PROXYL Radicals: The five-membered pyrrolidine-based nitroxides (PROXYL) offer a different scaffold compared to the six-membered piperidine ring of TEMPO. Azide-functionalized PROXYL derivatives can provide alternative spectral properties and sensitivities to the microenvironment.
-
Azide-Functionalized Nitronyl Nitroxides: This class of radicals features a delocalized spin density over two nitrogen and two oxygen atoms, which can impart greater stability under certain conditions[1]. The synthesis of an azide-substituted nitronyl nitroxide has been reported, opening new avenues for SDSL[1].
Performance in Click Chemistry: A Head-to-Head Comparison
The choice between CuAAC and SPAAC is a critical decision in any click chemistry workflow. CuAAC generally boasts faster kinetics, but the copper catalyst can be cytotoxic and can lead to the reduction of the nitroxide radical to its EPR-silent hydroxylamine form[2]. SPAAC, being copper-free, is highly biocompatible but typically exhibits slower reaction rates. The performance of azide-functionalized nitroxides in these reactions is paramount.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The reducing conditions of CuAAC, typically involving sodium ascorbate, pose a significant challenge for nitroxide stability. However, the faster kinetics of the catalyzed reaction can sometimes "outrun" the reduction of the nitroxide, leading to successful labeling[2].
Key Considerations for CuAAC with Azide-Nitroxides:
-
Reaction Time: Minimizing the reaction time is crucial to preserve the paramagnetic state of the nitroxide.
-
Ligand Choice: The use of copper-chelating ligands like THPTA can stabilize the Cu(I) oxidation state and accelerate the reaction, potentially reducing the required reaction time and minimizing nitroxide reduction[3].
-
Nitroxide Stability: The inherent stability of the nitroxide radical itself is a key factor. Nitronyl nitroxides, with their resonance-stabilized structure, may offer enhanced stability under CuAAC conditions compared to TEMPO derivatives[1].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is often the preferred method for labeling biological systems with sensitive moieties like nitroxides due to its bioorthogonality and the absence of a reducing agent. The reaction rate in SPAAC is highly dependent on the structure of the strained alkyne.
Commonly Used Strained Alkynes and Their Reactivity:
| Strained Alkyne | Abbreviation | Typical Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0[4] | High reactivity, but can be hydrophobic and susceptible to degradation by thiols[4]. |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1[4] | More stable than DBCO in the presence of thiols, smaller and more hydrophilic[4]. |
The choice of the strained alkyne should be carefully considered based on the specific requirements of the experiment, balancing the need for rapid kinetics with stability and solubility. The reactivity of BCN, for instance, is less affected by the steric hindrance of the azide compared to more bulky cyclooctynes[5].
Experimental Protocols
To facilitate the practical application of these alternative azide-nitroxide probes, we provide detailed, step-by-step methodologies for protein labeling.
Protocol 1: General Procedure for Protein Labeling via CuAAC
This protocol is adapted for the use of azide-functionalized nitroxides with terminal alkyne-modified proteins.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized nitroxide probe (e.g., 4-Azido-TEMPO)
-
1.5x Protein Labeling Buffer (containing copper(II) sulfate, THPTA ligand, and aminoguanidine)[3]
-
Freshly prepared 50 mM Ascorbic Acid in water
-
Degassing equipment (optional but recommended)
Procedure:
-
Protein Preparation: Ensure the alkyne-modified protein solution is at a suitable concentration (typically 1-5 mg/mL) and free of any copper-chelating agents.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the 1.5x Protein Labeling Buffer.
-
Addition of Azide Probe: Add the desired molar excess of the azide-functionalized nitroxide probe (typically 3-10 fold excess over the protein).
-
Initiation of Reaction: Initiate the click reaction by adding the freshly prepared ascorbic acid solution.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For sensitive nitroxides, shorter incubation times should be tested. It is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation[3].
-
Purification: Remove excess reagents and byproducts using a desalting column or dialysis.
-
Characterization: Confirm successful labeling by techniques such as mass spectrometry and EPR spectroscopy.
Diagram of the CuAAC Experimental Workflow:
Caption: General workflow for protein labeling using CuAAC.
Protocol 2: General Procedure for Protein Labeling via SPAAC
This protocol describes the copper-free labeling of an azide-modified protein with a strained alkyne-functionalized probe. For labeling with an azide-nitroxide, the protein would first be modified with a strained alkyne.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne probe (e.g., DBCO- or BCN-functionalized molecule)
-
DMSO (for dissolving the strained alkyne)
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-10 mg/mL.
-
Probe Preparation: Dissolve the strained alkyne probe in a minimal amount of DMSO to create a concentrated stock solution.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the strained alkyne stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to maintain protein integrity.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing. Reaction times will vary depending on the specific strained alkyne and azide used.
-
Purification: Remove unreacted strained alkyne using a desalting column or dialysis.
-
Characterization: Confirm conjugation using appropriate analytical techniques such as SDS-PAGE with in-gel fluorescence (if a fluorescent alkyne is used) and mass spectrometry.
Diagram of the SPAAC Experimental Workflow:
Sources
A Senior Application Scientist's Guide to Validating EPR Data with 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Static Structures with Advanced Spin Labeling
Electron Paramagnetic Resonance (EPR) spectroscopy, combined with Site-Directed Spin Labeling (SDSL), is a formidable technique for elucidating the structure, dynamics, and conformational changes of biomolecules.[1][2][3] The workhorse of SDSL has long been the methanethiosulfonate spin label (MTSL), which provides invaluable information by covalently attaching to cysteine residues.[4][5] However, the study of transient, non-covalent interactions—critical in drug discovery and understanding cellular signaling—requires more sophisticated tools. This guide focuses on the validation of EPR data obtained using 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine, a photoactivatable spin label designed to capture these fleeting molecular events.
This guide provides a framework for designing and validating experiments using this advanced probe. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a direct comparison with traditional labeling methods, ensuring the scientific rigor required for high-impact research.
Profilin the Probe: this compound
This compound is an analog of the well-known TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) nitroxide radical.[6] Its utility in EPR stems from two key functional groups that dictate its application and differentiate it from standard labels.
-
The Nitroxide Radical: This group contains a stable unpaired electron, the essential component for EPR detection. The spectral line shape of this radical is exquisitely sensitive to its local environment, reporting on the mobility, polarity, and dynamics of the region to which it is attached.[1][7]
-
The Azido Group (-N₃): This is the critical feature for advanced applications. The azido group is photoactivatable; upon exposure to UV light, it forms a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, effectively "trapping" non-covalent or transient interactions.[8][9] This makes it an ideal tool for photoaffinity labeling, allowing researchers to permanently tag binding partners or specific conformations that are populated only briefly.
The hydroxyl (-OH) group, similar to that in the parent compound 4-Hydroxy-TEMPO, influences the probe's solubility and hydrogen bonding potential, which can affect its distribution and interaction within a biological system.
Comparative Analysis: Photoactivatable vs. Cysteine-Specific Labels
The choice of a spin label is dictated by the scientific question. While MTSL is excellent for probing the environment around a specific, genetically introduced cysteine residue, this compound excels at identifying unknown interaction sites or capturing dynamic complexes.
| Feature | This compound | Methanethiosulfonate Spin Label (MTSL) |
| Labeling Chemistry | Photoactivated nitrene insertion into C-H, N-H, or O-H bonds.[8] | Thiol-disulfide exchange with cysteine residues.[5] |
| Target Specificity | Proximity-based; labels molecules within a short radius upon activation. | Site-specific; exclusively targets engineered cysteine residues.[10] |
| Application Scope | Identifying transient or weak binding partners (photoaffinity labeling). | Probing local dynamics, accessibility, and distances at known sites.[11][12] |
| Information Gained | Identity and location of interacting partners, mapping binding pockets. | Conformational changes, solvent exposure, and inter-residue distances.[3][13] |
| Key Limitation | Potential for non-specific labeling if not rigorously controlled. | Requires cysteine-free protein background and site-directed mutagenesis.[5] |
The Self-Validating Experimental Workflow
A trustworthy protocol for photoaffinity spin labeling must be a self-validating system. This means incorporating a series of controls that systematically eliminate alternative explanations for the observed EPR signal, ensuring that the final spectrum represents a specific, light-induced interaction.
A Rigorous Protocol for EPR Data Validation
The core of data validation lies in the interpretation of the Continuous Wave (CW) EPR spectrum. A freely tumbling nitroxide spin label in solution gives a sharp, three-line spectrum characteristic of high mobility.[10] When the label becomes covalently attached to a large, slowly tumbling biomolecule, its motion is restricted, leading to significant broadening of the EPR spectrum.[12][14] The goal is to prove that this spectral broadening is a direct and specific result of the photo-labeling event.
Key Validation Steps & Expected Outcomes:
-
Dark Control (Pre-activation):
-
Purpose: To confirm that no covalent labeling occurs without UV activation.
-
Procedure: Mix the spin label and the target biomolecule. Incubate under the same conditions as the main experiment (temperature, duration) but in complete darkness.
-
EPR Analysis: The spectrum should be identical to that of the free spin label in solution. Any appearance of a broad, "immobilized" component indicates non-specific binding or reaction that is not light-dependent.
-
-
No-Target Control:
-
Purpose: To ensure the spin label does not aggregate or react with itself or the buffer components upon UV irradiation.
-
Procedure: Irradiate a solution of the spin label in the experimental buffer, but without the target biomolecule.
-
EPR Analysis: The spectrum should remain characteristic of a free, mobile spin label. Spectral broadening here would suggest light-induced aggregation or side reactions, invalidating the main experiment.
-
-
The Full Experiment (Post-activation):
-
Purpose: To generate the specific photo-labeling signal.
-
Procedure: Irradiate the mixture of the spin label and the target biomolecule.
-
EPR Analysis: A valid result is a composite spectrum containing two components: a sharp, mobile signal from the unreacted, free spin label, and a broad, immobilized signal from the fraction of the label that has covalently attached to the target biomolecule.[15] The presence of this unique broad component, absent in the control spectra, is the hallmark of successful photo-labeling.
-
-
(Optional) Competition Control:
-
Purpose: To verify that the spin label is binding to a specific site before photo-activation.
-
Procedure: Add a large molar excess of a known, non-paramagnetic ligand or substrate that competes for the same binding site. Then, add the spin label and perform the UV irradiation.
-
EPR Analysis: The intensity of the immobilized component should be significantly reduced compared to the experiment without the competitor. This demonstrates that the labeling occurs at a specific, saturable binding site.
-
Detailed Experimental Methodologies
Protocol 1: Sample Preparation and Photo-Labeling
This protocol is a general guideline and must be optimized for the specific system under study.
-
Protein Preparation: Prepare the target protein in a suitable, low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.4). Degas the buffer thoroughly to remove oxygen, which can quench the excited state of the probe and broaden the EPR signal. The final protein concentration for EPR is typically in the range of 50-200 µM.[16]
-
Spin Label Preparation: Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10-50 mM.
-
Incubation: Add the spin label stock solution to the protein solution to achieve the desired final concentration (a 5- to 10-fold molar excess of label over protein is a common starting point). Mix gently and incubate on ice, in the dark, for 10-15 minutes to allow for any non-covalent binding to equilibrate.
-
Sample Transfer: Transfer approximately 20-30 µL of the sample into a quartz EPR capillary tube.[17] Prepare corresponding samples for the "Dark Control" and "No-Target Control".
-
Photoactivation: Place the capillary for the "Full Experiment" and "No-Target Control" in a UV irradiation setup (e.g., a Rayonet reactor or a focused UV lamp, typically ~300-350 nm). Irradiate on ice for a predetermined time (optimization is required, starting from 1-5 minutes). Keep the "Dark Control" sample on ice in the dark for the same duration.
-
Removal of Unbound Label (Optional but Recommended): To improve the signal-to-noise ratio of the immobilized component, unbound label can be removed using a desalting column (e.g., G-25) pre-equilibrated with the experimental buffer.
-
Sample Freezing: For data acquisition at cryogenic temperatures, flash-freeze the samples by slowly lowering the capillary into liquid nitrogen.[18][19] This prevents tube cracking and ensures a homogenous glass.
Protocol 2: CW-EPR Data Acquisition
-
Spectrometer Setup: Set up an X-band CW-EPR spectrometer. Typical parameters for nitroxide detection are:
-
Microwave Frequency: ~9.5 GHz
-
Center Field: ~3400 G
-
Sweep Width: 100-150 G
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: ≤ 1.0 G (to avoid over-modulation)
-
Microwave Power: Non-saturating power level (typically 2-10 mW, determine via a power saturation study).
-
Temperature: 77 K (liquid nitrogen) or room temperature.
-
-
Data Collection: Record the first-derivative absorption spectrum for each sample (Dark Control, No-Target Control, Full Experiment). Ensure that the number of scans and other acquisition parameters are identical for all samples to allow for direct comparison.[20]
-
Data Analysis:
-
Normalize the spectra to the number of scans.
-
Perform a qualitative overlay of the three spectra. A positive result is the appearance of a broad component exclusively in the "Full Experiment" sample.
-
For quantitative analysis, use spectral simulation software to deconvolute the composite spectrum and determine the relative populations of the mobile and immobilized components.
-
Conclusion: A Powerful Tool for a Niche Application
The validation of EPR data from photoactivatable spin labels like this compound requires a more extensive set of controls than traditional SDSL experiments. The causality is clear: because the labeling reaction is proximity-based rather than uniquely chemistry-based, the burden of proof is on the researcher to demonstrate that the observed interaction is specific, light-dependent, and not an artifact of aggregation or non-specific binding. By employing a self-validating workflow that includes dark and no-target controls, researchers can confidently interpret the resulting EPR spectra. This powerful approach unlocks the ability to map transient binding events and explore dynamic molecular interactions that are inaccessible with conventional techniques, providing critical insights for drug development and fundamental biological research.
References
-
Columbus, L., & Hubbell, W. L. (2002). A new spin on protein structure. Trends in Biochemical Sciences. [Link]
-
Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy: An Introduction. University of Osnabrück. [Link]
-
López, C. J., O'Brien-Ball, C., & Sheppard, D. (2022). Use of Site-Directed Spin Labeling EPR Spectroscopy to Study Protein-LPS Interactions. Methods in Molecular Biology. [Link]
-
Marsh, D. (2001). Distinct Populations in Spin-Label EPR Spectra from Nitroxides. The Journal of Physical Chemistry B. [Link]
-
Bruker. EPR in Life Science. Bruker Corporation. [Link]
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Bordignon, E., & Gophane, D. B. (2023). Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Chemical Society Reviews. [Link]
-
López, C. J., O’Brien-Ball, C., & Sheppard, D. (2022). Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions. National Institutes of Health. [Link]
-
Dal-Conte, R., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Finiguerra, M. G., et al. (2006). High-field (275 GHz) spin-label EPR for high-resolution polarity determination in proteins. Journal of Magnetic Resonance. [Link]
-
Klare, J. P. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy An Introduction. Biologie Osnabrück. [Link]
-
Fu, J., et al. (2023). Photoaffinity Labeling Strategy Reveals Tetraspanin CD9 as a Transient Target of Anticancer Yaku'amide B. Journal of the American Chemical Society. [Link]
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Abdullin, K., & Bode, B. E. (2021). A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy. Molecules. [Link]
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Klare, J. P., & Steinhoff, H. J. (2010). Site-Directed Spin Labeling and Electron Paramagnetic Resonance (EPR) Spectroscopy: A Versatile Tool to Study Protein-Protein Interactions. ResearchGate. [Link]
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Cunningham, T. F., & Putterman, M. R. (2021). Copper Based Site-directed Spin Labeling of Proteins for Use in Pulsed and Continuous Wave EPR Spectroscopy. Journal of Visualized Experiments. [Link]
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McNulty, J. C., et al. (2012). A rigid disulfide-linked nitroxide side chain simplifies the quantitative analysis of PRE data. Journal of Biomolecular NMR. [Link]
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Steinhoff, H. J. (2009). Spin labeling EPR. Photosynthesis Research. [Link]
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Zhang, Y., et al. (2012). Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. ResearchGate. [Link]
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Schilder, J., et al. (2015). Protein docking using an ensemble of spin labels optimized by intra-molecular paramagnetic relaxation enhancement. ResearchGate. [Link]
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CalEPR. (n.d.). How to prepare an EPR sample for use in the CalEPR facility. California Institute of Technology. [Link]
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Bode, B. (2024). Spin labelling: a pulse dipolar EPR practitioner's perspective. YouTube. [Link]
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Caltech EPR Facility. (n.d.). General guidelines for preparation of EPR samples. California Institute of Technology. [Link]
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Smirnova, T. I., & Smirnov, A. I. (2012). Methods and applications of site-directed spin labeling EPR spectroscopy. Methods in Molecular Biology. [Link]
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Sezer, D., & Roux, B. (2014). Markov State and Diffusive Stochastic Models in Electron Spin Resonance. ResearchGate. [Link]
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Jones, M., et al. (2003). Measurement of 4-Hydroxy-2,2,6,6-Tetramethyl-Piperidine-N-Oxyl by high Performance Liquid Chromatography–Electrospray Ionisation Mass Spectrometry. ResearchGate. [Link]
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A Head-to-Head Comparison for Site-Directed Spin Labeling: 4-Azido-TEMPO vs. Traditional TEMPO Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of structural biology, the ability to elucidate the conformational dynamics of proteins and other macromolecules is paramount. Site-Directed Spin Labeling (SDSL), coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, has emerged as a powerful technique for these investigations. The choice of spin label is a critical determinant of experimental success. This guide provides a comprehensive comparison of two prominent spin labeling strategies: the versatile 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (4-Azido-TEMPO) and the conventional TEMPO derivatives, primarily those utilizing methanethiosulfonate (MTS) chemistry for cysteine-specific labeling.
The Contenders: A Tale of Two Chemistries
At the heart of this comparison lie two distinct approaches to covalently attaching a nitroxide spin label to a biomolecule.
Traditional TEMPO Labeling (e.g., MTS-TEMPO): This established method relies on the specific reaction between a sulfhydryl group of a cysteine residue and a reactive group on the TEMPO derivative, most commonly a methanethiosulfonate (MTS) group.[1][2][3] This approach has been the workhorse of SDSL for decades, providing valuable insights into protein structure and dynamics.[4][5]
4-Azido-TEMPO and Click Chemistry: This newer strategy leverages the power of bioorthogonal "click" chemistry.[6][7] 4-Azido-TEMPO, with its azide functional group, can be specifically and efficiently ligated to a biomolecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8][9][10] This opens up new avenues for labeling, particularly in complex systems.
At a Glance: Performance Characteristics
For researchers weighing their options, a direct comparison of key performance indicators is essential. The following table summarizes the relative strengths and weaknesses of each approach based on available data and established principles.
| Feature | 4-Azido-TEMPO (via Click Chemistry) | Traditional TEMPO (e.g., MTS-TEMPO) |
| Labeling Specificity | Very High: Bioorthogonal reaction targets only the alkyne handle, which is not naturally present in proteins.[6][7] | High: Generally specific for cysteine residues.[1][2] |
| Labeling Efficiency | High to Quantitative: The CuAAC reaction is known for its high yields and favorable kinetics.[8][9][11] | Variable: Can be high, but may be influenced by the accessibility and reactivity of the target cysteine.[12][13] |
| Versatility | High: Allows for labeling of proteins that lack accessible cysteines or where cysteine mutagenesis is undesirable. Enables in-vivo and in-cell labeling.[8][9][14] | Moderate: Limited to proteins with available and reactive cysteine residues. May require mutagenesis to introduce a unique cysteine.[15] |
| Potential for Perturbation | Potentially Lower: The triazole linkage is relatively small and rigid. The alkyne handle can be introduced via non-canonical amino acid incorporation, offering precise control over the linker.[7][15] | Variable: The disulfide bond and the linker to the TEMPO moiety can introduce some flexibility and potential for local structural perturbation.[12][16] |
| Reaction Conditions | Mild: Typically performed in aqueous buffers at or near physiological pH.[6][7] | Mild: Generally performed in aqueous buffers, often at a slightly basic pH to facilitate the reaction.[17] |
| Stability of Labeled Product | High: The resulting triazole linkage is highly stable. | Moderate: Disulfide bonds can be susceptible to reduction, particularly in the intracellular environment.[5] |
| Workflow Complexity | Requires Introduction of Alkyne: This can be achieved through non-canonical amino acid incorporation or chemical modification.[8][9] | Requires Accessible Cysteine: May necessitate site-directed mutagenesis to introduce or remove cysteine residues.[4][15] |
Causality Behind the Choices: Why Opt for One Over the Other?
The decision between 4-Azido-TEMPO and traditional TEMPO derivatives is not merely a matter of preference but is dictated by the specific experimental context and the nature of the biological question being addressed.
When to Choose 4-Azido-TEMPO and Click Chemistry:
-
Proteins with essential native cysteines: For proteins where mutating native cysteines would compromise structure or function, the bioorthogonal nature of click chemistry is a significant advantage.[8][9]
-
In-vivo and in-cell studies: The high specificity and biocompatibility of the click reaction make it well-suited for labeling proteins within living cells, minimizing off-target reactions.[8][14]
-
Desire for a more rigid linker: The triazole linkage formed during the click reaction can offer a more defined distance between the spin label and the protein backbone compared to the more flexible linkers in some traditional labels.[10][18]
-
Quantitative labeling is critical: The high efficiency of the click reaction can lead to more homogeneously labeled protein populations, which is crucial for quantitative EPR analysis.[8][11]
When to Rely on Traditional TEMPO Labeling:
-
Established and well-characterized systems: For many proteins, cysteine-based labeling with reagents like MTS-TEMPO is a well-established and validated method with a vast body of literature to support data interpretation.[1][3]
-
Simpler workflow for proteins with a unique, accessible cysteine: If a protein naturally possesses a single, reactive cysteine in the region of interest, or if one can be easily introduced without adverse effects, the direct labeling approach is often more straightforward.[17]
-
Avoiding the introduction of non-canonical amino acids: While powerful, the incorporation of alkyne-bearing unnatural amino acids adds a layer of complexity to the protein expression and purification workflow.
Experimental Workflows: A Step-by-Step Guide
To provide a practical understanding, the following sections detail the experimental protocols for both labeling strategies.
Experimental Workflow: 4-Azido-TEMPO via Click Chemistry
This workflow assumes the protein of interest has been expressed with a site-specifically incorporated alkyne-bearing non-canonical amino acid.
Caption: Workflow for spin labeling with 4-Azido-TEMPO.
Detailed Protocol:
-
Protein Preparation: Express and purify the protein containing the alkyne-functionalized non-canonical amino acid using established protocols. Ensure the protein is in a suitable buffer (e.g., PBS, pH 7.4) and at a known concentration.
-
Preparation of Stock Solutions:
-
4-Azido-TEMPO: Prepare a 10-20 mM stock solution in a compatible organic solvent like DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 200 mM stock solution in water. This ligand helps to stabilize the Cu(I) catalyst and improve reaction efficiency.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water. This acts as the reducing agent to generate the active Cu(I) catalyst.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 50-100 µM) with a 5-10 fold molar excess of 4-Azido-TEMPO.
-
Add THPTA to the reaction mixture to a final concentration of 1-2 mM.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
-
Removal of Excess Reagents: Purify the spin-labeled protein from unreacted 4-Azido-TEMPO and reaction components using a desalting column (e.g., PD-10) or size-exclusion chromatography.
-
Verification of Labeling:
-
Confirm successful labeling and determine the efficiency by mass spectrometry. A mass increase corresponding to the addition of the 4-Azido-TEMPO moiety is expected.
-
Quantify the labeling efficiency by comparing the double integral of the EPR spectrum of the labeled protein with a known standard.[17]
-
Experimental Workflow: Traditional TEMPO Labeling (MTS-TEMPO)
This workflow is for labeling a protein with a unique and accessible cysteine residue.
Caption: Workflow for spin labeling with MTS-TEMPO.
Detailed Protocol:
-
Protein Preparation and Reduction:
-
Purify the protein containing the target cysteine residue.
-
To ensure the cysteine is in its reduced state, incubate the protein with a 10-20 fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for 1-2 hours at room temperature.
-
It is crucial to remove the reducing agent before adding the spin label. This is typically done using a desalting column equilibrated with a labeling buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.5).
-
-
Preparation of MTS-TEMPO Stock Solution: Prepare a 100-200 mM stock solution of MTS-TEMPO in a dry, inert solvent such as acetonitrile or DMSO. Store at -20°C, protected from light.
-
Labeling Reaction:
-
Add the MTS-TEMPO stock solution to the purified, reduced protein to achieve a 10-20 fold molar excess of the spin label.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The optimal time and temperature may need to be determined empirically.
-
-
Removal of Excess Label: Quench the reaction by adding a small amount of a thiol-containing reagent (e.g., DTT) if necessary, and then remove the unreacted spin label by size-exclusion chromatography or dialysis.
-
Verification of Labeling:
The Chemistry Behind the Labeling
A deeper understanding of the underlying chemical reactions is crucial for troubleshooting and optimizing labeling protocols.
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A Senior Application Scientist's Guide to Cross-Validation in Bioconjugation: Featuring 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
For researchers, scientists, and drug development professionals, the covalent linkage of molecules to tailor biological function—a field known as bioconjugation—is a cornerstone of innovation. From antibody-drug conjugates (ADCs) to advanced diagnostic probes, the ability to reliably "click" molecules together with precision and efficiency is paramount.[1] This guide provides an in-depth technical comparison of the leading "click chemistry" methodologies, with a special focus on the utility of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine as a versatile reagent. We will delve into the causality behind experimental choices and provide actionable protocols for the cross-validation of bioconjugation results, ensuring the integrity and reproducibility of your findings.
The Landscape of Bioconjugation: A Tale of Two "Clicks"
The most powerful and widely adopted "click" reaction is the azide-alkyne cycloaddition.[2] This reaction comes in two main flavors: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] The choice between these two methodologies is a critical decision in the design of any bioconjugation experiment, driven by a trade-off between reaction speed and biocompatibility.
The compound of interest, this compound (a derivative of the well-known TEMPO radical), is a reagent designed for the CuAAC pathway. Its synthesis from 4-Hydroxy-TEMPO (TEMPOL) has been described, confirming its accessibility for laboratory use.[3]
At a Glance: CuAAC vs. SPAAC
The fundamental difference lies in the need for a catalyst. CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide, such as our featured compound.[2] SPAAC, on the other hand, employs a strained cyclooctyne that reacts with an azide without the need for a metal catalyst, driven by the release of ring strain.[4] This distinction has profound implications for their application, particularly in living systems.[5]
Caption: Decision workflow for selecting between CuAAC and SPAAC.
Quantitative Performance Comparison
The selection of a click chemistry strategy is a data-driven decision. The following table summarizes key performance metrics, using benzyl azide as a common benchmark for CuAAC reactions and various cyclooctynes for SPAAC.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Causality and Field Insights |
| Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[4] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[4] | The copper catalyst in CuAAC lowers the activation energy, making the reaction very fast. SPAAC leverages the inherent energy of the strained ring, avoiding the need for a catalyst. |
| Biocompatibility | Limited in vivo due to copper cytotoxicity. Ligands can mitigate this.[6] | Excellent, making it the gold standard for in vivo and live-cell applications.[6] | Copper ions can generate reactive oxygen species and interfere with cellular processes. For any application involving living systems, SPAAC is the safer and more reliable choice.[5] |
| Reaction Rate (k₂) | ~1-100 M⁻¹s⁻¹ (with benzyl azide)[6] | ~10⁻³-1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[4] | CuAAC is generally faster, which is advantageous for in vitro conjugations where high throughput is desired. The speed of SPAAC can be tuned by the choice of the cyclooctyne. |
| Reagent Accessibility | Simple alkynes and azides (like 4-Azido-TEMPO) are readily synthesized or commercially available.[3] | The synthesis of strained cyclooctynes can be complex and they are generally more expensive.[4] | For routine, non-cellular applications, the cost-effectiveness and availability of CuAAC reagents are significant advantages. |
| Typical Reaction Time | < 1 - 4 hours[6] | 30 minutes - 12 hours[6] | The rapid nature of CuAAC simplifies workflows and can be crucial when working with unstable biomolecules. |
| Yield | > 95%[6] | 80 - 99%[6] | Both methods are highly efficient, a hallmark of click chemistry, leading to high yields and minimal byproduct formation. |
Deep Dive: this compound in CuAAC
This compound, which we will refer to as 4-Azido-TEMPO for simplicity, is a particularly interesting reagent for CuAAC for several reasons:
-
Small Size: As a small molecule, it is less likely to cause steric hindrance or significantly alter the biological activity of the molecule it is conjugated to.
-
Stable Radical Core: The TEMPO core is a stable nitroxyl radical.[7] This opens up the possibility of using techniques like electron paramagnetic resonance (EPR) spectroscopy for structural and dynamic studies of the resulting bioconjugate, a technique known as site-directed spin labeling.[8]
-
Redox Activity: The TEMPO moiety can be reversibly oxidized and reduced. This intrinsic property could be harnessed for redox-sensitive applications or to modulate the properties of the bioconjugate.
While direct, head-to-head kinetic data comparing 4-Azido-TEMPO to other small molecule azides is not yet prevalent in the literature, its performance in CuAAC is expected to be robust, in line with other small, unhindered azides. The primary value of this reagent lies in the additional functionality conferred by the TEMPO core.
The Imperative of Cross-Validation
When introducing a new reagent, modifying a protocol, or comparing different bioconjugation strategies, it is not enough to simply assume success. A rigorous cross-validation of the results is essential to ensure that the observed outcomes are accurate and reproducible. This is a cornerstone of scientific integrity and is mandated by regulatory bodies for therapeutic development.[9]
The goal of cross-validation in this context is to objectively compare the performance of two different bioconjugation methods. For example, you might want to compare the efficiency of 4-Azido-TEMPO against a more established azide reagent, or to validate a new, more cost-effective protocol.
Caption: General workflow for cross-validating bioconjugation reagents.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a clear methodology for both bioconjugation and its subsequent cross-validation.
Protocol 1: General CuAAC Bioconjugation of a Protein with 4-Azido-TEMPO
This protocol describes the labeling of a protein containing a terminal alkyne with 4-Azido-TEMPO.
Materials:
-
Alkyne-modified protein (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.4)
-
This compound (4-Azido-TEMPO) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography columns)
Methodology:
-
Protein Preparation: In a microcentrifuge tube, add the desired amount of alkyne-modified protein.
-
Reagent Addition: Add the 4-Azido-TEMPO stock solution to the protein solution to achieve a final 10-20 fold molar excess over the protein.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA ligand solutions in a 1:5 molar ratio. For a typical reaction, you might use 1 µL of 20 mM CuSO₄ and 1 µL of 100 mM THPTA. Let this mixture stand for 2-3 minutes.
-
Initiation of Reaction: Add the catalyst premix to the protein/azide mixture. Immediately after, add the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM to initiate the reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the resulting protein conjugate from excess reagents and catalyst using size-exclusion chromatography or dialysis.
-
Characterization: Characterize the conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.
Protocol 2: Cross-Validation of Two Azide Reagents by HPLC
This protocol outlines a method to compare the conjugation efficiency of 4-Azido-TEMPO (Reagent A) with a benchmark azide (Reagent B, e.g., a benzyl azide derivative).
Objective: To determine if there is a statistically significant difference in the conjugation yield between two azide reagents under identical reaction conditions.
Methodology:
-
Parallel Reactions: Set up two parallel conjugation reactions as described in Protocol 1. Both reactions must use the same batch of alkyne-modified protein, the same final concentrations of all reagents, and be run for the same amount of time. The only variable should be the identity of the azide reagent (Reagent A vs. Reagent B). Run each reaction in triplicate to assess reproducibility.
-
Sample Preparation for HPLC: After the incubation period, quench the reactions (e.g., by adding EDTA to chelate the copper). Prepare samples for HPLC analysis. This may involve a simple dilution or a buffer exchange step.
-
HPLC Analysis:
-
Use a suitable HPLC method to separate the unconjugated protein from the conjugated protein. A size-exclusion (SEC) or reversed-phase (RP) column may be appropriate, depending on the protein.
-
Monitor the elution profile using a UV detector at a wavelength where the protein absorbs (e.g., 280 nm).
-
-
Quantification:
-
Integrate the peak areas for the unconjugated and conjugated protein species in the chromatograms for each reaction.
-
Calculate the percentage of conjugation (yield) for each reaction as: Yield (%) = (Area of Conjugated Protein / (Area of Conjugated Protein + Area of Unconjugated Protein)) * 100
-
-
Data Analysis:
-
Calculate the mean yield and standard deviation for the triplicate reactions of both Reagent A and Reagent B.
-
Perform a statistical test (e.g., a Student's t-test) to determine if the difference in the mean yields is statistically significant.
-
Self-Validation: The trustworthiness of this protocol comes from the parallel setup. By keeping all other variables constant, any observed difference in yield can be confidently attributed to the difference in the azide reagents. The use of triplicates allows for an assessment of the precision of each method.
Alternative Quantification: Quantitative NMR (qNMR)
For smaller bioconjugates or when HPLC is not feasible, quantitative NMR (qNMR) can be a powerful tool for determining reaction yield.[10] This technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Key Steps for qNMR-based Cross-Validation:
-
Sample Preparation: After the parallel reactions, the product must be purified to remove any interfering small molecules. The purified conjugates are then dissolved in a suitable deuterated solvent.
-
Internal Standard: A known amount of an internal standard (a compound with a simple NMR spectrum that does not overlap with the product signals) is added to each NMR tube.
-
NMR Acquisition: Acquire the ¹H NMR spectra under conditions optimized for quantification (e.g., with a long relaxation delay).
-
Data Analysis: Compare the integral of a characteristic peak of the bioconjugate with the integral of a known peak of the internal standard to calculate the absolute amount of product formed. This allows for a precise determination of the yield for each reaction.
Conclusion
The choice between CuAAC and SPAAC is a critical first step in designing a bioconjugation strategy, with the decision hinging on the biological context of the experiment. For in vitro applications, the speed and cost-effectiveness of CuAAC make it a highly attractive option. In this space, reagents like this compound offer not only a means of efficient conjugation but also introduce a functional handle for further biophysical analysis.
References
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- Cimpoesu, F., Ferbinteanu, M., & Chifiriuc, M. C. (2014). Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical. Journal of Molecular Structure.
- BenchChem. (2025). A Comparative Guide: Copper-Catalyzed vs. Copper-Free Click Chemistry for Researchers and Drug Development Professionals. BenchChem Technical Guides.
- BenchChem. (2025). A Head-to-Head Battle for Bioconjugation: Copper-Free vs. Copper-Catalyzed Click Chemistry. BenchChem Technical Guides.
- BenchChem. (2025). A Quantitative Comparison of Benzyl Azide Click Reactions for Bioconjugation and Drug Development. BenchChem Technical Guides.
- BenchChem. (2025). A Head-to-Head Comparison: Copper-Free Versus Copper-Catalyzed Click Chemistry for preQ1-Alkyne Labeling. BenchChem Technical Guides.
- Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230.
- Bovee, T. D., et al. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.
- BenchChem. (2025).
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
- Glen Research. (2013). New Products - TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. The Glen Report, 25(24).
- Illinois State Academy of Science. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
- McKay, C. S., & Finn, M. G. (2014). Practical considerations, challenges, and limitations of bioconjugation via azide-alkyne cycloaddition. Chemistry & biology, 21(9), 1076–1101.
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- ACS Publications. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Antibody-Drug Conjugate (ADC) Bioanalysis. BenchChem Technical Guides.
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
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A Researcher's Guide to the Limitations of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine as a Spin Probe
In the field of structural biology, particularly for professionals engaged in drug development and molecular research, site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is an indispensable tool.[1][2] It provides nuanced insights into the structure, dynamics, and conformational changes of biomolecules.[1][3] The advent of bioorthogonal "click chemistry" has expanded the toolkit for SDSL, introducing probes like 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (4-Azido-TEMPOH) for targeted labeling of proteins and nucleic acids.[4][5][6]
While powerful, the selection of a spin probe is a critical experimental decision that hinges on a deep understanding of its inherent properties and limitations. This guide offers an in-depth comparison of 4-Azido-TEMPOH with alternative spin probes, grounded in experimental evidence, to assist researchers in making informed choices for their specific applications.
The Promise of 4-Azido-TEMPOH in SDSL
4-Azido-TEMPOH belongs to the family of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives, which are stable nitroxide radicals.[5][7] The defining feature of this probe is its azide (-N₃) functional group, which allows for covalent attachment to biomolecules containing an alkyne group via the highly selective and efficient azide-alkyne cycloaddition, a cornerstone of click chemistry.[4][5] This approach enables the labeling of biomolecules at genetically encoded unnatural amino acids, offering an alternative to the traditional cysteine-specific labeling and providing a way to study proteins that lack accessible native cysteines or for in-vivo applications.[4][6]
Critical Limitations of 4-Azido-TEMPOH
Despite its utility, the efficacy of 4-Azido-TEMPOH is constrained by several key factors that researchers must consider.
Stability of the Nitroxide Radical in a Biological Milieu
A fundamental limitation of all nitroxide-based probes, including 4-Azido-TEMPOH, is their susceptibility to reduction in biological environments.[8] The paramagnetic nitroxide radical (N-O•) can be readily reduced to the diamagnetic hydroxylamine (N-OH) by endogenous reducing agents like ascorbic acid (Vitamin C). This reduction quenches the EPR signal, rendering the probe invisible to measurement.[8]
-
Experimental Implication: This instability is a significant barrier for in-cell EPR studies, where the intracellular environment is highly reducing. The lifetime of the nitroxide signal can be too short to acquire meaningful data.
The Challenge of Copper-Catalyzed Click Chemistry
The most common variant of the azide-alkyne cycloaddition is the copper(I)-catalyzed reaction (CuAAC). While kinetically efficient, this method presents a significant challenge when working with nitroxide spin labels.[4][9]
-
Copper-Induced Reduction: The copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, can itself reduce the nitroxide spin label.[4][9]
-
Kinetic Competition: A successful labeling experiment becomes a race: the click reaction must proceed faster than the reduction of the nitroxide. While quantitative labeling can be achieved with rapid kinetics, the risk of signal loss remains.[4]
-
Copper Removal: Residual copper ions can bind to the biomolecule and interfere with EPR measurements, necessitating thorough purification steps post-labeling.[9]
An alternative is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.[6] However, SPAAC generally exhibits slower reaction kinetics compared to CuAAC, which may not be suitable for all applications.
Ambiguity from Probe and Linker Flexibility
The EPR spectrum of a nitroxide probe is highly sensitive to its rotational motion.[2][10] This property is leveraged to study the dynamics of the labeled biomolecule. However, the TEMPO moiety in 4-Azido-TEMPOH is attached via a linker arm formed during the click reaction. The flexibility of this linker can introduce motional dynamics that are independent of the biomolecule's backbone, complicating data interpretation. For instance, a highly mobile probe on a flexible linker may suggest a dynamic region of the protein, even if the protein backbone itself is relatively rigid.
Comparative Analysis with Alternative Spin Probes
The limitations of 4-Azido-TEMPOH are best understood in the context of available alternatives. The choice of probe should be tailored to the biological question, the experimental environment, and the required labeling chemistry.
| Spin Probe | Labeling Chemistry | Key Advantages | Primary Limitations | Best Suited For |
| 4-Azido-TEMPOH | Azide-Alkyne Click Chemistry | Orthogonal labeling via unnatural amino acids.[4][6] | Susceptible to reduction by ascorbate and Cu(I).[4][8] Linker flexibility can obscure protein dynamics. | In vitro studies of purified proteins where cysteine labeling is not feasible. |
| MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) | Thiol-specific (Cysteine) | "Gold standard" for SDSL.[1] Extensive literature and well-characterized dynamics. | Requires accessible cysteine residues. Cysteines may be functionally important or form disulfide bonds. | Detailed structural and dynamic studies of proteins where cysteines can be introduced without perturbing function. |
| Pyrrolidine-based Probes (e.g., PROXYL) | Various (Cysteine, Click) | Significantly more resistant to reduction than piperidine (TEMPO) probes.[11] | Synthesis can be more complex.[11] | In-cell EPR and studies in reducing environments. |
| Isoindoline-based Probes | Various | More rigid structure provides a more faithful report of backbone dynamics.[11] Greater chemical and thermal stability.[11] | Less commonly available commercially. | High-precision measurements of protein backbone dynamics. |
| Trityl Radicals | Various | Extremely narrow EPR linewidths. Very long relaxation times allow for measurements at physiological temperatures.[11] | Much larger than nitroxides, increasing the risk of steric perturbation. Synthesis is complex.[11] | Pulsed EPR techniques like DEER at room temperature; in-cell distance measurements. |
| Gd(III)-based Probes | Various (e.g., Cysteine, Click) | Highly stable in reducing cellular environments.[9] | Broad EPR spectra. Different relaxation properties compared to nitroxides. | In-cell EPR distance measurements.[9] |
Experimental Workflows and Protocols
Protocol 1: Site-Directed Spin Labeling using CuAAC with 4-Azido-TEMPOH
This protocol outlines a general procedure for labeling a protein containing a genetically encoded alkyne-bearing unnatural amino acid.
1. Protein Expression and Purification:
- Express the protein of interest with the incorporated unnatural amino acid (e.g., p-ethynyl-phenylalanine) in a suitable expression system.
- Purify the protein using standard chromatographic techniques (e.g., Ni-NTA, size exclusion). Ensure the final buffer is free of reducing agents.
2. Preparation of Reagents:
- Protein Stock: Prepare the purified protein at a concentration of 100-200 µM in a copper-free buffer (e.g., HEPES or phosphate buffer, pH 7.4).
- 4-Azido-TEMPOH Stock: Prepare a 10 mM stock solution in a compatible organic solvent like DMSO.
- Catalyst Stocks: Prepare fresh stock solutions: 50 mM CuSO₄ in water, 250 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water, and 50 mM sodium ascorbate in water.
3. Labeling Reaction:
- In a microcentrifuge tube, combine the protein solution with 4-Azido-TEMPOH to a final 10-fold molar excess of the probe.
- Premix the CuSO₄ and THPTA solutions at a 1:5 ratio.
- Initiate the reaction by adding the CuSO₄/THPTA mixture to the protein solution to a final concentration of 50 µM CuSO₄.
- Immediately add the sodium ascorbate solution to a final concentration of 2.5 mM.
- Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
4. Removal of Excess Label and Copper:
- Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.
- Remove unreacted spin label and copper-EDTA complex using a desalting column (e.g., PD-10) or dialysis, exchanging into the final buffer for EPR measurements.
5. Verification of Labeling:
- Confirm labeling efficiency using mass spectrometry (ESI-MS).
- Measure the protein concentration (e.g., via Bradford or BCA assay).
Protocol 2: General Continuous-Wave (CW) EPR Spectroscopy
1. Sample Preparation:
- Concentrate the labeled protein sample to the desired concentration (typically 50-200 µM).
- Load approximately 10-20 µL of the sample into a glass capillary tube.
- For frozen solution measurements, flash-freeze the sample in liquid nitrogen.
2. Spectrometer Setup:
- Place the sample in the EPR spectrometer's resonant cavity.
- Tune the spectrometer to the appropriate microwave frequency (typically X-band, ~9.5 GHz).
3. Data Acquisition:
- Set the experimental parameters:
- Center Field: ~3400 G (for g ≈ 2.006)
- Sweep Width: 100-150 G
- Microwave Power: Non-saturating levels (e.g., 2-10 mW, determined empirically)
- Modulation Amplitude: ~1 G (should be less than the narrowest line width)
- Time Constant and Sweep Time: Chosen to achieve a good signal-to-noise ratio without distorting the lineshape.
- Record the EPR spectrum.
Visualizing Methodologies and Comparisons
Caption: Workflow for Site-Directed Spin Labeling (SDSL) with 4-Azido-TEMPOH.
Caption: Key limitations of 4-Azido-TEMPOH and corresponding superior alternatives.
Conclusion
This compound is a valuable tool for site-directed spin labeling, particularly when orthogonal labeling strategies are required. However, researchers must be acutely aware of its limitations, namely the instability of the nitroxide in reducing environments, the potential complications of copper-catalyzed click chemistry, and the motional ambiguity introduced by its linker. For applications demanding high stability, such as in-cell EPR, or a more rigid attachment to probe backbone dynamics, alternative probes like pyrrolidine, isoindoline, or trityl-based radicals often represent a superior choice. A thorough evaluation of the experimental system and the specific biological question is paramount to selecting the most appropriate spin probe and ensuring the generation of robust, interpretable data.
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Torricella, F., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. ResearchGate. [Link]
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Sahu, I. D., & Lorigan, G. A. (2020). General protocol for standard sample preparation for SDSL-EPR spectroscopy. ResearchGate. [Link]
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Bordignon, E. (2017). EPR Spectroscopy of Nitroxide Spin Probes. eMagRes. [Link]
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Hubbell, W. L., et al. (2013). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. Methods in Enzymology. [Link]
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Bridge12 Technologies. (2017). EPR Spectroscopy of Nitroxide Spin Probes. DNP Blog. [Link]
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Glen Research. (2013). TEMPO Spin Labels for Click Chemistry and 5-Ethynyl-dU. The Glen Report. [Link]
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Cragg, P. J. (2016). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules. [Link]
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Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
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Benchmarking 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine performance
A Comparative Guide to 4-Azido-TEMPO for Site-Directed Spin Labeling
For researchers, scientists, and drug development professionals, the interrogation of biomolecular structure and dynamics is paramount. Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy offers a powerful lens to view these molecular machines in action.[1] At the heart of this technique lies the spin label—a small, paramagnetic molecule engineered to report on its local environment. This guide provides an in-depth performance benchmark of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine (in its radical form, 4-Azido-TEMPO), a versatile tool for bioorthogonal labeling, against key alternatives in the field.
Section 1: The 4-Azido-TEMPO Spin Label: Chemistry and Application
4-Azido-TEMPO belongs to the family of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives, which are renowned for their stability as nitroxide radicals.[2] Its defining features are the paramagnetic nitroxide group, which provides the EPR signal, and a chemically inert azide (-N₃) functional group. This azide serves as a bioorthogonal handle, enabling the label to be covalently attached to a biomolecule containing a corresponding alkyne group via the highly efficient and specific azide-alkyne "click chemistry" reaction.[3][4]
This approach is particularly powerful for studying proteins that have native, structurally important cysteine residues, where traditional cysteine-modification chemistry would be nonspecific. By genetically encoding a non-canonical amino acid (ncAA) bearing an alkyne group at a desired site, 4-Azido-TEMPO can be directed with surgical precision.[3]
Caption: Chemical Structure of 4-Azido-TEMPO.
The most common method for attaching 4-Azido-TEMPO is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5] This reaction is highly efficient, often proceeding to quantitative yields in aqueous buffers at room temperature, making it ideal for sensitive biological samples.[6]
Caption: Experimental workflow for CuAAC-mediated spin labeling.
Section 2: Performance Benchmarking: 4-Azido-TEMPO vs. Alternatives
The choice of a spin label is a critical decision dictated by the scientific question, the nature of the biomolecule, and the experimental conditions. Here, we benchmark 4-Azido-TEMPO against three widely used alternatives, each representing a different class of labeling strategy or structure.
Caption: Structures of 4-Azido-TEMPO and common alternatives.
Comparative Performance Data
| Parameter | 4-Azido-TEMPO | MTSL (Cysteine-Specific) | PROXYL-Azide | TEMPO-TEG-Azide |
| Attachment Chemistry | CuAAC/SPAAC (Azide-Alkyne) | Thiol-Disulfide Exchange | CuAAC/SPAAC (Azide-Alkyne) | CuAAC/SPAAC (Azide-Alkyne) |
| Target Residue | Alkyne-ncAA | Cysteine | Alkyne-ncAA | Alkyne-ncAA |
| Labeling Specificity | Very High (Bioorthogonal)[3] | High (Can be low if multiple reactive Cys are present) | Very High (Bioorthogonal) | Very High (Bioorthogonal) |
| Labeling Efficiency | High to quantitative, dependent on CuAAC conditions.[1][3] | Generally >90% under optimized conditions.[7][8] | High to quantitative, similar to 4-Azido-TEMPO. | High to quantitative.[1] |
| Reductive Stability | Moderate. The 6-membered piperidine ring is susceptible to reduction by agents like ascorbate.[9] | High. The 5-membered pyrroline ring is significantly more resistant to reduction.[9] | High. The 5-membered pyrrolidine (PROXYL) ring offers enhanced stability.[9] | Moderate. Same TEMPO core as 4-Azido-TEMPO. |
| Linker Flexibility | Rigid. Short, direct linkage via triazole ring.[1] | Moderately Flexible. Disulfide bond allows some rotational freedom.[10] | Rigid. Similar to 4-Azido-TEMPO. | Highly Flexible. Long triethylene glycol (TEG) linker.[1] |
| Application Notes | Ideal for orthogonal labeling where Cys residues must be preserved. Fast CuAAC kinetics can outpace nitroxide reduction.[3] | The "gold standard" for SDSL; extensive literature and modeling tools available. Not suitable for proteins with essential native cysteines.[10][11] | Excellent choice for in-cell EPR or experiments with prolonged exposure to reducing environments due to higher stability.[9] | Best for probing the general solvent accessibility and dynamics of a region, rather than precise structural constraints.[1] |
In-Depth Discussion
Expertise in Action: Choosing a Labeling Strategy
The decision between a click-chemistry label like 4-Azido-TEMPO and the traditional MTSL is a foundational choice. While MTSL is exceptionally robust and well-characterized for cysteine labeling, its utility is limited when a protein's native cysteines are critical for its structure or function.[10][11] This is where the bioorthogonal nature of 4-Azido-TEMPO becomes indispensable. It allows for labeling at virtually any site accessible to genetic code expansion, providing unparalleled flexibility.[3]
Trustworthiness of the Protocol: Navigating Reductive Environments
A critical consideration for nitroxide-based SDSL is the stability of the radical, especially in the reducing intracellular environment or during the CuAAC reaction itself, which uses sodium ascorbate as a reductant.[6][12] The six-membered piperidine ring of TEMPO is known to be less stable than the five-membered pyrroline/pyrrolidine (PROXYL) ring structure.[9] This gives PROXYL-Azide a distinct advantage for in-cell EPR studies or for long experiments where radical longevity is paramount.[9]
However, this does not preclude the use of 4-Azido-TEMPO. The key is kinetic competition: the CuAAC reaction is extremely fast, often reaching completion in minutes to a few hours.[1][3] For many applications, the labeling reaction proceeds to completion long before significant reduction of the TEMPO nitroxide occurs, a testament to the reaction's efficiency.[3]
Authoritative Insights on Structural Interpretation
The physical linker between the biomolecule and the nitroxide ring profoundly impacts the resulting EPR data.
-
4-Azido-TEMPO and PROXYL-Azide provide a short, relatively rigid linkage. This rigidity is advantageous for Double Electron-Electron Resonance (DEER) experiments, as it constrains the possible positions of the spin label, leading to narrower distance distributions and more precise structural models.[13]
-
MTSL offers intermediate flexibility, which is well-modeled by existing rotamer libraries.[10]
-
TEMPO-TEG-Azide , with its long, flexible linker, is less suited for high-resolution distance measurements.[1] Instead, its EPR spectrum reports on the average mobility and solvent accessibility of the region where it is attached, making it a useful probe for detecting large-scale conformational changes.[1]
Section 3: Validated Experimental Protocol
This protocol details the labeling of a protein containing a non-canonical alkyne-bearing amino acid with 4-Azido-TEMPO using a robust CuAAC procedure.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Spin Labeling
Causality Statement: This protocol is designed to maximize labeling efficiency while protecting the protein and the spin label from oxidative damage, a common side effect of Cu(I)-catalyzed reactions. The use of a water-soluble ligand like THPTA is critical for stabilizing the catalytic Cu(I) species and accelerating the reaction in a biocompatible manner.[14][15]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, HEPES), pH 7.0-7.5.
-
4-Azido-TEMPO (e.g., 10 mM stock in DMSO).
-
Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 50 mM stock in water).
-
Sodium Ascorbate (e.g., 100 mM stock in water, must be prepared fresh ).
-
Aminoguanidine Hydrochloride (e.g., 100 mM stock in water, optional but recommended).[5]
-
Degassing equipment (optional, for highly sensitive proteins).
-
Purification system (e.g., desalting column, SEC, or dialysis).
Procedure:
-
Preparation of Protein Sample:
-
Prepare the alkyne-modified protein solution to a final concentration of 50-100 µM. If the buffer contains chelators like EDTA, they must be removed by buffer exchange, as they will sequester the copper catalyst.
-
(Rationale): Working with a defined protein concentration ensures stoichiometric calculations are accurate. Removing chelators is essential for catalytic activity.
-
-
Preparation of Catalyst Premix:
-
In a microcentrifuge tube, combine the CuSO₄ and THPTA solutions to create the catalyst premix. A 1:5 molar ratio of Cu:THPTA is recommended.[6] For a 500 µL final reaction volume, you might mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.
-
Vortex briefly.
-
(Rationale): Pre-complexing the copper with the THPTA ligand stabilizes the Cu(I) state once it is formed and prevents it from causing oxidative damage to the protein.[14]
-
-
Reaction Assembly:
-
To the protein solution, add the desired reagents in the following order, mixing gently after each addition: a. Aminoguanidine (Optional): Add to a final concentration of 5 mM. (Rationale: Aminoguanidine acts as a scavenger for reactive byproducts of ascorbate oxidation, further protecting the protein).[5] b. 4-Azido-TEMPO: Add a 2- to 5-fold molar excess relative to the protein. For a 100 µM protein solution, add the label to a final concentration of 200-500 µM. c. Catalyst Premix: Add the prepared CuSO₄/THPTA premix. A final copper concentration of 50-100 µM is a good starting point.
-
(Rationale): Adding the spin label and protective agents before the catalyst ensures they are present when the reaction is initiated.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. Protect from light.
-
(Rationale): Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) state, starting the cycloaddition.[15] Fresh preparation is crucial as ascorbate oxidizes readily in solution.
-
-
Purification:
-
Once the reaction is complete, remove the excess spin label and reaction components. A desalting column is often sufficient for quickly separating the labeled protein from small molecule reagents. For higher purity, Size Exclusion Chromatography (SEC) is recommended.
-
(Rationale): Thorough purification is essential for accurate downstream EPR analysis, as unbound spin label will contribute a sharp, intense signal that can obscure the broader signal from the protein-bound label.[8]
-
-
Verification and Analysis:
-
Confirm labeling efficiency using Mass Spectrometry (e.g., ESI-MS), looking for the expected mass shift.
-
The purified, labeled protein is now ready for concentration and EPR analysis.
-
Section 4: Conclusion and Strategic Outlook
4-Azido-TEMPO stands as a powerful and versatile spin label, whose primary strength lies in its ability to facilitate bioorthogonal, site-specific labeling via click chemistry. This capability is crucial for probing complex proteins with essential native cysteines or for applications requiring precise label placement not achievable through other means.
Strategic Recommendations:
-
Choose 4-Azido-TEMPO when: Orthogonal labeling is required, you need to avoid modifying native cysteines, or you desire a rigid linker for precise distance measurements.
-
Consider PROXYL-Azide when: Enhanced stability in reducing environments is critical, such as for in-cell EPR experiments or studies requiring long incubation times.[9][16]
-
Rely on MTSL when: The protein is cysteine-free or has a single, non-essential cysteine, and you can leverage the vast body of existing literature and modeling tools for this well-established label.[10]
The field of SDSL is continually evolving, with a major thrust towards in-cell structural biology.[12][17] The development of faster bioorthogonal reactions and more stable radical probes will continue to push the boundaries of what is possible, allowing researchers to visualize molecular dynamics directly within the living cell. 4-Azido-TEMPO and its chemical cousins are foundational tools in this exciting endeavor.
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Abdullin, D., et al. (2021). Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel. National Institutes of Health. [Link]
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Wuebben, C., et al. (2020). Spin Labeling of RNA Using “Click” Chemistry for Coarse-grained Structure Determination via Pulsed Electron-electron Double Resonance Spectroscopy. National Institutes of Health. [Link]
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Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
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Structural and magnetic parameters of TEMPO and PROXYL radicals. ResearchGate. [Link]
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- 8. A Comparison of Cysteine-Conjugated Nitroxide Spin Labels for Pulse Dipolar EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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A Guide to Ensuring Reproducibility in Bioconjugation: A Comparative Analysis of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
This guide provides an in-depth technical analysis of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine, a specialized bioconjugation reagent. We will explore the critical parameters influencing experimental reproducibility, from initial reagent qualification to post-reaction analysis. This document is intended for researchers, chemists, and drug development professionals who require robust and reliable bioconjugation methodologies. We will dissect the unique dual-functionality of this molecule, offer detailed protocols for its use, and compare its performance against common alternatives.
Introduction: The Challenge of Reproducibility with Dual-Functionality Reagents
In the landscape of chemical biology and materials science, the demand for molecular tools that offer more than a single function is rapidly growing. This compound (Az-TEMPOL-H) is one such reagent, possessing both an azide group for "click" chemistry and a hydroxylamine core derived from the stable nitroxide radical, TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl).[1][2] This structure presents a unique opportunity to first conjugate the molecule to a target via its azide and then utilize the redox-active piperidine core for subsequent applications, such as spin labeling or mitigating oxidative stress.[3]
However, this dual nature introduces complexities that can undermine experimental reproducibility. The hydroxylamine is susceptible to oxidation back to its nitroxide radical form (4-Azido-TEMPO), which can alter reactivity and introduce experimental artifacts. Therefore, ensuring reproducible outcomes is not merely a matter of following a protocol but of rigorously validating every step, starting with the reagent itself. This guide establishes a framework for achieving that rigor.
Part 1: Foundational Reproducibility: Synthesis, Characterization, and Quality Control
The most critical, and often overlooked, factor in reproducibility is the quality of the starting materials. For Az-TEMPOL-H, whose commercial availability may be limited[4][5], in-house synthesis or rigorous validation of purchased material is paramount.
Synthesis Pathway and Rationale
The logical synthetic route to Az-TEMPOL-H involves the azidation of a TEMPOL derivative followed by reduction, or vice-versa. A common reported synthesis for the related nitroxide, 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl (N3-TEMPO), starts with TEMPOL, which is converted to a tosylate, followed by nucleophilic substitution with sodium azide.[6] The target hydroxylamine can then be prepared by gentle reduction of the stable N3-TEMPO radical.
Caption: Plausible synthesis route for this compound.
Protocol: Quality Control for Ensuring Reagent Integrity
This protocol establishes a self-validating system to confirm the identity, purity, and stability of your Az-TEMPOL-H reagent before its use in any experiment.
1. Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming the Azide
-
Rationale: The azide functional group has a strong, characteristic asymmetric stretching vibration that is easily identifiable and well-separated from other common functional groups, appearing in a relatively "quiet" region of the IR spectrum.[7] Its presence is a primary indicator of successful synthesis.
-
Methodology:
- Prepare a sample (e.g., as a thin film from a volatile solvent or using a KBr pellet).
- Acquire the spectrum from approximately 4000 to 600 cm⁻¹.
- Validation: Confirm the presence of a sharp, intense absorption peak between 2100 and 2120 cm⁻¹.[8] The absence of this peak indicates a failed synthesis or decomposition.
2. Liquid Chromatography-Mass Spectrometry (LC-MS): Assessing Purity and Stability
-
Rationale: LC-MS is essential for separating the target hydroxylamine from its potential oxidized nitroxide form and other impurities.[9] TEMPO and its derivatives are known to undergo disproportionation, making chromatographic separation and mass identification crucial for quantification.[9][10]
-
Methodology:
- Sample Preparation: Dissolve a small, accurately weighed sample in a suitable solvent (e.g., 80% acetonitrile/water).[11]
- Chromatography: Use a C18 reversed-phase column with a gradient elution profile (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode, scanning for the expected protonated molecular ions.
- Validation:
-
The primary peak should correspond to the [M+H]⁺ of the hydroxylamine (C₉H₁₈N₄O, MW = 198.27; expected [M+H]⁺ ≈ 199.15).
-
Critically, check for a peak corresponding to the [M+H]⁺ of the oxidized nitroxide form (C₉H₁₇N₄O, MW = 197.26; expected M⁺ or [M+H]⁺ ≈ 197.14 or 198.14). The area of this peak relative to the main peak provides the percentage of unwanted oxidized impurity. A purity level of >95% is recommended for reproducible bioconjugation.
Data Summary: Key Analytical Parameters
| Parameter | Technique | Expected Result | Rationale for Reproducibility |
| Identity | FTIR Spectroscopy | Sharp, strong peak at ~2110 cm⁻¹ | Confirms the presence of the essential azide functional group for click chemistry.[8] |
| Identity & Purity | LC-MS (ESI+) | Major peak with [M+H]⁺ ≈ 199.15 | Confirms correct molecular weight and separates from impurities. |
| Stability | LC-MS (ESI+) | Minimal peak with m/z ≈ 197.14 or 198.14 | Quantifies the degree of oxidation to the nitroxide, a critical variable affecting reactivity. |
Part 2: A Reproducible Workflow for Azide-Alkyne Cycloaddition
The primary application for an azide-functionalized molecule is the azide-alkyne cycloaddition, a cornerstone of "click chemistry".[12][13] The copper(I)-catalyzed variant (CuAAC) is highly efficient but sensitive to reaction conditions, making a robust protocol essential.
Caption: A validated workflow for reproducible CuAAC bioconjugation.
Protocol: CuAAC Conjugation to an Alkyne-Modified Peptide
This protocol provides a framework for conjugating Az-TEMPOL-H to a model peptide containing a terminal alkyne (e.g., propargylglycine).
-
Materials:
-
Az-TEMPOL-H (validated, >95% purity)
-
Alkyne-peptide (validated purity)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed Phosphate Buffered Saline (PBS), pH 7.4
-
-
Methodology:
-
Preparation (Causality: Precision in stoichiometry is key):
-
Prepare a 10 mM stock solution of Az-TEMPOL-H in DMSO.
-
Prepare a 1 mM stock solution of the alkyne-peptide in degassed PBS.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (freshly made).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup (Causality: Oxygen oxidizes Cu(I) to the inactive Cu(II) state, halting the reaction. The ligand stabilizes Cu(I) and prevents protein degradation):
-
In a microfuge tube, combine 50 µL of 1 mM alkyne-peptide, 10 µL of degassed PBS, and 5 µL of 50 mM THPTA.
-
Add 6 µL of 10 mM Az-TEMPOL-H (providing a slight excess).
-
In a separate tube, pre-mix 2 µL of 50 mM CuSO₄ with 10 µL of 100 mM Sodium Ascorbate. The ascorbate reduces Cu(II) to the active Cu(I) catalyst. Let it sit for 1 minute.
-
Initiate the reaction by adding the Cu/Ascorbate mixture to the peptide/azide solution.
-
-
Incubation and Monitoring:
-
Incubate at room temperature for 1-2 hours.
-
To monitor, take a 5 µL aliquot, quench with 5 µL of 100 mM EDTA, and analyze by LC-MS to check for the disappearance of the alkyne-peptide starting material and the appearance of the triazole-linked product.
-
-
Purification:
-
Once the reaction is complete (as determined by LC-MS), purify the conjugated peptide using reversed-phase HPLC to remove excess reagents and catalyst.
-
-
Part 3: Comparative Analysis with Alternative Bioconjugation Reagents
While Az-TEMPOL-H offers unique dual-functionality, its utility must be weighed against simpler, more common reagents. The choice of reagent is dictated by the experimental goal.
| Reagent | Key Feature(s) | Advantages | Disadvantages | Best For... |
| 4-Azido-1-hydroxy-TEMPO | Azide + Redox-active core | Dual functionality for post-conjugation analysis/application. | Susceptible to oxidation; sterically bulky; potentially limited availability. | Applications requiring both a covalent tag and a spin probe or redox modulator. |
| Azide-PEGn-NHS Ester | Azide + Amine-reactive NHS ester | Highly water-soluble; long linker arm reduces steric hindrance; commercially available in various lengths.[14] | Single functionality; NHS esters are prone to hydrolysis in aqueous buffers. | Labeling primary amines (e.g., lysine residues) on proteins with an azide for subsequent click reactions. |
| 3-Azidopropanol | Small, simple alkyl azide | Small size minimizes perturbation of the target molecule; inexpensive. | Low water solubility; lacks a secondary reactive handle. | Simple labeling where minimal steric bulk is critical and no further functionality is needed. |
| DBCO-NHS Ester | Strained Alkyne (for copper-free click) | Enables copper-free click chemistry (SPAAC), which is ideal for live-cell labeling as it avoids cytotoxic copper. | Bulky; reagent can be less stable than simple azides/alkynes. | In vivo bioconjugation or applications where copper catalysis is detrimental. |
Part 4: Troubleshooting for Enhanced Reproducibility
Inconsistent results in bioconjugation often stem from a few common root causes. Proactively addressing these can dramatically improve reproducibility.
Caption: Logical relationships between common issues and their root causes.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Oxidation of Cu(I) catalyst: Insufficient degassing or slow addition of ascorbate. | Ensure all buffers are thoroughly degassed. Prepare the sodium ascorbate solution fresh and pre-mix with CuSO₄ immediately before adding to the reaction. |
| Impure Az-TEMPOL-H: Reagent has oxidized to the nitroxide form. | Re-validate the reagent using the LC-MS protocol (Part 1). If purity is low, purify by chromatography or re-synthesize. | |
| Inconsistent Yields Between Batches | Inaccurate Reagent Concentration: Errors in weighing or dissolving starting materials. | Use a calibrated analytical balance. Validate stock solution concentrations, if possible (e.g., UV-Vis for chromophore-containing peptides). |
| Target Protein/Peptide Degradation | Copper-mediated damage: The catalyst, especially without a proper ligand, can cause oxidative damage. | Always include a copper-chelating ligand like THPTA or TBTA in the reaction mixture to stabilize the catalyst and protect the target biomolecule. |
Conclusion
This compound is a powerful tool for researchers requiring dual-functionality probes. However, its chemical nature demands a higher level of analytical rigor to achieve reproducible results. The key to success lies not in the complexity of the reaction protocol itself, but in the meticulous, upfront validation of the reagent's purity and stability. By implementing the quality control measures, optimized workflows, and troubleshooting logic outlined in this guide, researchers can confidently harness the unique capabilities of this reagent, ensuring that their experimental outcomes are both reliable and repeatable.
References
- ChemRxiv. (2024).
- ResearchGate. FT-IR spectra of (a)
- AIP Publishing. (2024).
- ResearchGate.
- ResearchGate. (2009). Synthesis and crystal structure of 4-azido-2,2,6,6-tetramethylpiperidine-1-oxyl free radical.
- AIP Publishing. (2008). Fourier transform infrared spectroscopy of azide and cyanate ion pairs in AOT reverse micelles. The Journal of Chemical Physics.
- Chem-Station.
- Pharmaffiliates. This compound.
- Roeder Research Lab.
- University of Illinois. (2004).
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
- Sigma-Aldrich. Click Chemistry Reagents Overview.
- Shimadzu Corporation. LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance.
- CymitQuimica. This compound.
- PubMed. (2015). Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients.
- PubMed. (2000). 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol)
- ResearchGate. (2015). Development of an LC–MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients.
- Lumiprobe.
- Wikipedia. 4-Hydroxy-TEMPO.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine
This document provides essential procedural guidance for the safe handling and disposal of 4-Azido-1-hydroxy-2,2,6,6-tetramethylpiperidine and its common variant, 4-Azido-TEMPO (4-Azido-2,2,6,6-tetramethylpiperidine-1-oxyl). As a dual-hazard compound, combining the energetic nature of an organic azide with the toxicological profile of a tetramethylpiperidine derivative, this chemical demands a rigorous and informed approach to waste management. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to mitigate risks, ensure laboratory safety, and maintain regulatory compliance.
Core Hazard Profile and Guiding Safety Principles
The disposal strategy for this compound is dictated by its two primary functional groups: the azido moiety (-N₃) and the substituted piperidine core. Understanding these hazards is critical to appreciating the causality behind the required disposal protocols.
Organic azides are a class of energetic compounds that can be sensitive to external stimuli.[1] Their potential for rapid decomposition, especially when improperly handled, is a primary safety concern.[1] Concurrently, the tetramethylpiperidine structure contributes to the compound's toxicological and corrosive properties.[2]
| Hazard Type | Description | Causality & Rationale for Precautions |
| Explosive Instability | Organic azides can decompose violently when subjected to heat, friction, pressure, or shock.[1] The stability is inversely related to the proportion of nitrogen in the molecule. | All handling and disposal steps must be designed to avoid introducing energy into the system. Chemical deactivation is the preferred method to neutralize this hazard before final disposal. |
| High Reactivity | Azides react with acids to form hydrazoic acid (HN₃), a compound that is both highly toxic and explosive.[1][3] They can also react with heavy metals (e.g., copper, lead, silver) to form extremely shock-sensitive and explosive metal azides.[3][4] | Never mix azide waste with acidic waste streams.[1] Never pour azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing infrastructure.[3][5] |
| Toxicity & Corrosivity | The parent 2,2,6,6-tetramethylpiperidine is classified as toxic if swallowed and causes severe skin burns and eye damage.[2] The hydroxylated derivative (TEMPOL) also causes serious eye damage.[6] | Always handle this compound and its waste with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4] |
Absolute Prohibitions for Azide Waste Management:
-
DO NOT use metal tools (e.g., spatulas) for handling, as this can lead to the formation of dangerous metal azides.[1]
-
DO NOT mix with halogenated solvents (e.g., dichloromethane), which can form extremely unstable diazidomethane.[1]
Disposal Pathway Decision Framework
The appropriate disposal pathway depends on the nature of the waste stream and the capabilities of the laboratory. For small quantities resulting from experimental workups, in-lab chemical deactivation is the safest and most responsible approach. For bulk or expired material, direct disposal via your institution's Environmental Health and Safety (EHS) office is required.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
